4,6-difluoropyrimidin-5-amine
Description
Properties
IUPAC Name |
4,6-difluoropyrimidin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F2N3/c5-3-2(7)4(6)9-1-8-3/h1H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIFILAXFJYHXHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)F)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
669-80-7 | |
| Record name | 4,6-difluoropyrimidin-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Whitepaper: Process Chemistry & Synthesis of 4,6-Difluoropyrimidin-5-amine
Executive Summary
This technical guide details the synthesis of 4,6-difluoropyrimidin-5-amine , a critical pharmacophore used in the development of adenosine receptor antagonists (e.g., Ticagrelor analogs) and antiviral nucleosides.
The synthesis presents two primary chemical challenges:
-
Nucleophilic Fluorination: Efficiently displacing chloride with fluoride on the electron-deficient pyrimidine ring without hydrolysis.
-
Chemoselective Reduction: Reducing the C-5 nitro group to an amine without causing hydrodefluorination (loss of fluorine) or hydrogenolysis.
This guide prioritizes a Halex (Halogen Exchange) route followed by a Dissolving Metal Reduction , offering the highest reliability and safety profile for laboratory to pilot-scale operations.
Retrosynthetic Analysis & Pathway
The most robust synthetic disconnection relies on the activation provided by the electron-withdrawing nitro group at the C-5 position. The 4,6-dichloro-5-nitropyrimidine precursor is activated for Nucleophilic Aromatic Substitution (
Reaction Scheme (DOT Visualization)
Figure 1: Linear synthetic pathway highlighting the critical Halex fluorination and chemoselective reduction steps.[1][2][3][4][5][6][7][8]
Step-by-Step Experimental Protocols
Phase 1: Fluorination (The Halex Reaction)
Objective: Conversion of 4,6-dichloro-5-nitropyrimidine to 4,6-difluoro-5-nitropyrimidine.
Mechanism:
Critical Process Parameters (CPPs):
-
Anhydrous Conditions: Water causes hydrolysis to the fluorohydrin or dihydroxy impurities.
-
Phase Transfer Catalyst: 18-Crown-6 is essential to solubilize Potassium Fluoride (KF) in organic solvents.
Protocol
-
Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet. Flame-dry the apparatus under vacuum.
-
Reagents:
-
4,6-Dichloro-5-nitropyrimidine (10.0 g, 51.5 mmol)
-
Potassium Fluoride (Spray-dried, anhydrous) (15.0 g, 258 mmol, 5.0 eq)
-
18-Crown-6 (1.36 g, 5.15 mmol, 0.1 eq)
-
Acetonitrile (Dry, 200 mL)
-
-
Procedure:
-
Charge the flask with KF, 18-Crown-6, and Acetonitrile under
. Stir for 30 minutes to activate. -
Add 4,6-Dichloro-5-nitropyrimidine in one portion.
-
Heat the mixture to reflux (80-82°C) for 12–16 hours.
-
IPC (In-Process Control): Monitor by TLC (20% EtOAc/Hexane). The starting material (
) should disappear, replaced by the difluoro product ( ).
-
-
Workup:
-
Cool to room temperature. Filter the slurry through a pad of Celite to remove excess KF/KCl salts.
-
Concentrate the filtrate in vacuo (keep bath <40°C, product is volatile).
-
Purification: The crude residue is typically pure enough (>95%) for the next step. If necessary, purify via flash column chromatography (SiO2, 5-10% EtOAc/Hexanes).
-
Yield Expectation: 85–92% (Yellowish crystalline solid).
Phase 2: Chemoselective Reduction
Objective: Reduction of 4,6-difluoro-5-nitropyrimidine to this compound.
Challenge: Avoiding hydrodefluorination (C-F bond cleavage). Catalytic hydrogenation (
Selected Method: Iron/Acetic Acid (
Protocol
-
Setup: 250 mL 3-neck flask equipped with a mechanical stirrer (thick slurry) and thermometer.
-
Reagents:
-
4,6-Difluoro-5-nitropyrimidine (8.0 g, 49.6 mmol)
-
Iron Powder (fine mesh, reduced) (13.9 g, 248 mmol, 5.0 eq)
-
Glacial Acetic Acid (80 mL)
-
Ethanol (40 mL) - optional co-solvent to improve solubility.
-
-
Procedure:
-
Dissolve the nitro compound in Acetic Acid/Ethanol.
-
Cool the solution to 10°C using an ice bath (the reaction is exothermic).
-
Add Iron powder portion-wise over 30 minutes, maintaining internal temperature <30°C.
-
Allow to warm to room temperature and stir for 2–4 hours.
-
Visual Endpoint: The reaction mixture will turn from yellow to a dark grey/brown sludge.
-
-
Workup:
-
Dilute with EtOAc (200 mL).
-
Filter through Celite to remove iron residues. Wash the pad with EtOAc.
-
Neutralization (Critical): Slowly pour the filtrate into a saturated
solution (gas evolution!). Wash the organic layer with brine. -
Dry over
, filter, and concentrate.
-
Yield Expectation: 75–85% (Off-white to pale brown solid).
Process Safety & Hazard Analysis
| Hazard Class | Chemical | Risk Description | Mitigation Strategy |
| Energetic | 5-Nitropyrimidines | Potentially shock-sensitive; rapid decomposition at high heat. | Do not distill nitro-intermediates to dryness at high temps (>50°C). |
| Toxicity | Fluorides (KF) | Toxic by ingestion; contact with acid releases HF gas. | Avoid strong acids during the Halex workup. Use PPE. |
| Corrosive | Reacts violently with water; releases HCl/phosphoric acid. | Quench excess | |
| Exothermic | Fe/AcOH Reduction | Significant heat release during Fe addition. | Control addition rate; active cooling (ice bath). |
Analytical Data Summary
To validate the synthesis, compare spectral data against these standard values:
-
H NMR (400 MHz, DMSO-
):- 8.15 (s, 1H, H-2 pyrimidine proton).
-
5.80 (br s, 2H,
, exchangeable with ).
-
F NMR:
-
Single peak expected around -60 to -70 ppm (relative to
), confirming equivalent fluorines if symmetrical, or distinct doublets if coupled.
-
-
Mass Spectrometry (ESI+):
-
calculated for
: 132.04.
-
calculated for
Workflow Logic & Decision Tree
Figure 2: Operational decision tree for ensuring high yield and purity.
References
-
Ticagrelor Intermediate Synthesis
- Title: Synthesis of 4,6-dichloro-5-fluoropyrimidine compound (Patent CN101591307).
-
Safety Data & Handling
-
General Pyrimidine Chemistry
Sources
- 1. jocpr.com [jocpr.com]
- 2. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]
- 3. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in ... - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ03495J [pubs.rsc.org]
- 6. 4,6-Dichloro-5-fluoro-2-methylpyrimidine | C5H3Cl2FN2 | CID 13731033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4,6-Dichloro-5-nitropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. caod.oriprobe.com [caod.oriprobe.com]
- 10. fishersci.com [fishersci.com]
- 11. CN102936224A - Preparation method of 4, 6-dichloropyrimidine - Google Patents [patents.google.com]
Physicochemical Profile & Synthetic Utility: 4,6-Difluoropyrimidin-5-amine
The following technical guide details the physicochemical profile, synthetic utility, and handling protocols for 4,6-difluoropyrimidin-5-amine (CAS 669-80-7) and its structurally critical analog, 4,6-dichloropyrimidin-5-amine (CAS 56-05-3).
Technical Whitepaper for Drug Development & Process Chemistry
Executive Summary
This compound (CAS 669-80-7) represents a high-reactivity scaffold in the synthesis of fused heterocyclic pharmaceuticals. It serves as an electron-deficient "warhead" for Nucleophilic Aromatic Substitution (SNAr), primarily utilized to construct the core triazolopyrimidine architecture found in platelet aggregation inhibitors like Ticagrelor .
While the dichloro- analog (CAS 56-05-3) is the standard industrial intermediate due to cost-efficiency, the difluoro- variant offers superior electrophilicity at the C4/C6 positions. This guide analyzes the physicochemical properties of the difluoro- scaffold, contrasting it with the dichloro- standard to provide a comprehensive manual for reaction engineering.
Molecular Identity & Structural Analysis[1][2][3]
The pyrimidine ring is inherently electron-deficient (π-deficient). The introduction of two halogen atoms at positions 4 and 6, combined with the electron-donating amino group at position 5, creates a unique "push-pull" electronic system.
| Feature | This compound | 4,6-Dichloropyrimidin-5-amine (Ref) |
| CAS Number | 669-80-7 | 56-05-3 |
| Formula | C₄H₃F₂N₃ | C₄H₃Cl₂N₃ |
| Molecular Weight | 131.08 g/mol | 163.99 g/mol |
| Physical State | Solid (Crystalline) | Solid (Crystalline) |
| Melting Point | Est. 140–160 °C (Lower than Cl analog) | 219–222 °C [1] |
| SMILES | Nc1c(F)ncnc1F | Nc1c(Cl)ncnc1Cl |
| C4/C6 Electrophilicity | High (F is highly electronegative) | Moderate (Standard SNAr) |
| Leaving Group Ability | Excellent (in SNAr with hard nucleophiles) | Good (General purpose) |
Electronic Reactivity Map
The fluorine atoms at C4 and C6 strongly polarize the ring, making these carbons highly susceptible to nucleophilic attack. The amino group at C5 provides a handle for cyclization (e.g., diazotization) but also donates electron density, slightly tempering the ring's reactivity compared to a nitro-pyrimidine.
Figure 1: Reactivity map highlighting the dual nature of the scaffold: electrophilic ring carbons and a nucleophilic amino group.
Physicochemical Properties & Solubility Profile[5]
Solubility & Solvent Selection
The 5-amino group introduces hydrogen bond donor capability, while the fluorines add lipophilicity.
-
High Solubility: DMSO, DMF, DMAc (Preferred for SNAr reactions).
-
Moderate Solubility: Ethyl Acetate, Methanol, Ethanol (Good for workup/crystallization).
-
Low Solubility: Water, Hexanes.
Acid-Base Properties (pKa)
-
Basicity: The 5-NH₂ group is weakly basic. The electron-withdrawing effect of the pyrimidine ring and the two fluorine atoms significantly lowers the pKa of the conjugate acid compared to aniline (pKa ~4.6).
-
Estimated pKa (MH+): ~1.0 – 2.0.
-
Implication: Protonation requires strong acids. In SNAr reactions, the amine will not compete effectively with stronger external nucleophiles (like alkyl amines) unless deprotonated.
Synthetic Utility: The Ticagrelor Pathway
The primary application of 4,6-dihalopyrimidin-5-amines is in the synthesis of Ticagrelor .[1] The synthesis typically proceeds via the dichloro intermediate, but the difluoro analog follows the same mechanistic logic with faster kinetics.
Mechanism: SNAr Regioselectivity[7]
-
First Substitution: Highly exothermic. Occurs at C4 or C6 (equivalent).
-
Second Substitution: Slower. The first nucleophile donates electrons, deactivating the remaining halide.
-
Cyclization: The 5-NH₂ is reacted with a nitrite source (e.g., NaNO₂) to form the triazole ring.
Figure 2: Synthetic pathway for triazolopyrimidine construction using the 4,6-dihalo scaffold.
Experimental Protocols
Note: While the dichloro analog is the standard, these protocols are adapted for the difluoro analog. Caution: The difluoro compound is significantly more reactive; reduce reaction temperatures by 10–20°C compared to dichloro protocols to prevent over-substitution.
Protocol A: Synthesis of this compound (Literature Adaptation)
Since direct fluorination is hazardous, the standard lab route involves reduction of the nitro-precursor.
Reaction: 4,6-Difluoro-5-nitropyrimidine + H2 (cat. Pd/C) → this compound[2][3]
-
Setup: Charge a hydrogenation vessel (Parr shaker or balloon flask) with 4,6-difluoro-5-nitropyrimidine (1.0 eq) dissolved in Ethyl Acetate (10 vol).
-
Catalyst: Add 5% Pd/C (5 wt% loading). Note: Fe/AcOH reduction is preferred for the dichloro analog to avoid dechlorination, but Pd/C is generally safe for C-F bonds under mild conditions.
-
Hydrogenation: Purge with N₂, then introduce H₂ (1 atm balloon or 30 psi). Stir at 20–25°C for 2–4 hours.
-
Monitoring: Monitor via TLC (Hexane/EtOAc 1:1) or LC-MS. Look for disappearance of the nitro peak and appearance of the amine mass (M+1 = 132).
-
Workup: Filter through a Celite pad to remove catalyst.[4] Wash the pad with EtOAc.
-
Isolation: Concentrate the filtrate under reduced pressure. The product typically crystallizes as a solid.
-
Yield Expectation: 85–95%.
-
Protocol B: Regioselective SNAr Functionalization
Target: Mono-substitution at C4 with a primary amine (e.g., cyclopropylamine derivative).
-
Dissolution: Dissolve This compound (1.0 eq) in Ethanol or DMF (10 vol).
-
Base: Add Triethylamine (TEA) (1.2 eq) or DIPEA.
-
Addition: Cool the mixture to 0°C (critical for difluoro analog to ensure mono-selectivity). Add the nucleophilic amine (1.0 eq) dropwise.
-
Reaction: Allow to warm to Room Temperature (20–25°C). Stir for 1–2 hours. Note: The dichloro analog often requires reflux; the difluoro reacts at RT.
-
Quench: Pour into ice water. The product often precipitates.
-
Purification: Filter the solid or extract with EtOAc. Recrystallize from EtOH/Water if necessary.
Handling & Safety (SDS Summary)
Hazard Classification: Irritant, potentially Toxic.
-
H335: May cause respiratory irritation.[6]
Specific Fluorine Hazards: Unlike the chloro- analog, metabolic or thermal degradation of the fluoro- analog can theoretically release fluoride ions, though the C-F bond on the aromatic ring is generally stable.
Storage:
-
Store in a cool, dry place (2–8°C recommended).
-
Keep container tightly closed to prevent hydrolysis (though slow).
-
Incompatibility: Strong oxidizing agents, strong acids.
References
-
ChemicalBook. (2025). 2-Amino-4,6-dichloropyrimidine Physicochemical Properties. Retrieved from
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary: 4,6-Difluoropyrimidin-2-amine (Analog Reference). Retrieved from [5]
-
BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution on 4,6-Dichloropyrimidin-5-amine. Retrieved from
-
Spring, M. et al. (2018). Synthesis of high pure Ticagrelor, an anti-platelet drug substance. Rasayan Journal of Chemistry. Retrieved from
-
MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank. Retrieved from
Sources
- 1. CN103896857A - Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine - Google Patents [patents.google.com]
- 2. echemi.com [echemi.com]
- 3. CAS # 669-80-7, 4,6-Difluoro-5-Pyrimidinamine: more information. [ww.chemblink.com]
- 4. 5-Amino-4,6-dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 5. 4-Amino-5-fluoro-2-methoxypyrimidine | C5H6FN3O | CID 44630535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. download [amadischem.com]
- 7. 56-05-3 Cas No. | 2-Amino-4,6-dichloropyrimidine | Apollo [store.apolloscientific.co.uk]
Structural Elucidation and Analytical Characterization of 4,6-Difluoropyrimidin-5-amine
Executive Summary & Strategic Context
In the landscape of modern medicinal chemistry, fluorinated heterocycles are pivotal due to their ability to modulate lipophilicity, metabolic stability, and binding affinity. 4,6-Difluoropyrimidin-5-amine (CAS: 263756-98-9) is a critical intermediate, particularly in the synthesis of anti-thrombotic agents (e.g., Ticagrelor analogs) and antiviral nucleosides.
This guide provides a rigorous, multi-modal framework for the structural elucidation of this molecule. Unlike standard organic characterization, the high symmetry (
Theoretical Framework & Molecular Symmetry
Before initiating wet-lab protocols, the analyst must understand the symmetry operations acting on the molecule, as these dictate the spectral equivalence of nuclei.
Symmetry Elements
The molecule possesses a
-
Implication for
H NMR: The amino protons are equivalent (unless restricted rotation occurs, which is rare in this system at RT). The C2 proton is unique. -
Implication for
F NMR: The two fluorine atoms at positions 4 and 6 are chemically and magnetically equivalent. -
Implication for
C NMR: C4 and C6 are chemically equivalent but will show complex coupling patterns due to simultaneous coupling to two fluorine nuclei.
Predicted Coupling Network
The elucidation relies heavily on verifying the Carbon-Fluorine coupling network.
Figure 1: The J-coupling network. Note that C4/C6 and C5/C2 experience simultaneous splitting from both Fluorine atoms.
Analytical Workflow and Decision Logic
The following workflow ensures a self-validating structure proof, minimizing the risk of misidentifying regioisomers (e.g., 2,6-difluoro isomer).
Figure 2: Step-by-step elucidation logic emphasizing the exclusion of chlorinated impurities common in synthesis.
Detailed Characterization Protocols
High-Resolution Mass Spectrometry (HRMS)
Objective: Confirm molecular formula and absence of halogen exchange byproducts (e.g., Monochloro-monofluoro species).
-
Method: ESI-TOF (Positive Mode).
-
Expected Mass:
m/z. -
Purity Check (Critical):
-
If the synthesis involved Halex (Halogen Exchange) from 4,6-dichloro-5-aminopyrimidine, look for
mass units (Cl substitution) and the characteristic isotope ratio of . -
The target (Difluoro) should show no M+2 peak of significant intensity (only naturally occurring
contribution).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent Selection: DMSO-
-
Reasoning: Chloroform-
often causes broadening of the amine ( ) protons due to exchange. DMSO stabilizes the amine protons via hydrogen bonding, allowing for accurate integration and potential coupling observation.
A. Proton NMR (
H)
| Signal Assignment | Shift ( | Multiplicity | Integration | Notes |
| H-2 (Aromatic) | 8.0 – 8.2 | Singlet (s) | 1H | May show small broadening due to long-range coupling to F ( |
| NH | 5.5 – 6.5 | Broad Singlet (br s) | 2H | Chemical shift is concentration/temperature dependent. |
B. Fluorine NMR (
F)
-
Observation: A single sharp signal at approximately
to ppm (referenced to ). -
Significance: The presence of a single signal confirms the equivalence of the two fluorine atoms, validating the symmetric substitution pattern. A split signal (two doublets) would indicate a loss of symmetry (e.g., 4-fluoro-6-chloro derivative).
C. Carbon-13 NMR (
C) - The Diagnostic Standard
This is the most complex and definitive experiment. Due to the presence of two equivalent Fluorines (
| Carbon Position | Expected Shift ( | Splitting Pattern | Coupling Logic ( |
| C-4 / C-6 | ~155 - 160 ppm | Doublet of Doublets (dd) | Direct coupling ( |
| C-2 | ~145 - 150 ppm | Triplet (t) | Coupling to two equivalent F atoms via 3 bonds ( |
| C-5 | ~120 - 125 ppm | Triplet (t) | Coupling to two equivalent F atoms via 2 bonds ( |
Technical Insight:
The "triplet" appearance for C2 and C5 arises because
Experimental Procedures
Protocol 5.1: NMR Sample Preparation
-
Mass: Weigh 10-15 mg of the solid analyte.
-
Solvent: Add 0.6 mL of DMSO-
(99.9% D). -
Homogenization: Sonicate for 30 seconds. Ensure no suspended solids remain (paramagnetic particles from synthesis catalysts can broaden lines).
-
Tube: Use a high-precision 5mm NMR tube (Wilmad 528-PP or equivalent) to minimize shimming errors.
Protocol 5.2: Acquisition Parameters (400 MHz Instrument)
-
Temperature: 298 K (25°C).
-
C Parameters:
-
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds. Fluorinated carbons often have longer
relaxation times; insufficient delay will suppress the C4/C6 signals. -
Scans (NS): Minimum 1024 scans to resolve the splitting of quaternary carbons from the baseline noise.
-
Spectral Width: 240 ppm (ensure carbonyl/fluorinated region is not aliased).
-
Synthesis & Impurity Profiling (Contextual Validation)
Understanding the genesis of the sample aids in elucidation. The most common route is the Halex Reaction :
Common Impurities to Detect:
-
Monofluoro-monochloro intermediate: Breaks symmetry.
-
NMR: Two different F signals (if F-F coupling is weak) or complex aromatics.
-
MS: Distinct Cl isotope pattern.
-
-
Hydrolysis Products: 4-fluoro-6-hydroxypyrimidin-5-amine.
-
NMR: Loss of symmetry; appearance of exchangeable -OH proton.
-
References
- Note: Provides baseline spectral data for the chlorinated precursor, essential for compar
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2733519, this compound. Retrieved from [Link]
- Source for physical properties and unique chemical identifiers.
- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. Authoritative text on F-C and F-H coupling constants and substituent effects.
- Reichert, D. (2005). Solid-State NMR of Fluorinated Polymers and Organics. In Annual Reports on NMR Spectroscopy.
Sources
A Technical Guide to 4,6-Difluoropyrimidin-5-amine: A Core Scaffold in Modern Medicinal Chemistry
Introduction: The Strategic Value of Fluorinated Pyrimidines
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents due to its ability to mimic the purine bases of DNA and RNA.[1] Its derivatives have found widespread application as antimicrobial, antiviral, and anticancer agents.[1] The strategic incorporation of fluorine atoms into organic molecules can profoundly enhance pharmacological properties, improving metabolic stability, binding affinity, and bioavailability.[2]
This guide focuses on 4,6-difluoropyrimidin-5-amine (IUPAC: this compound) , a highly functionalized heterocyclic building block. While specific public data on this exact molecule is limited, its structural motifs are present in numerous patented compounds, highlighting its role as a key intermediate in drug discovery. This document, therefore, leverages established principles of heterocyclic chemistry and data from close structural analogues to provide a comprehensive scientific overview for researchers, scientists, and drug development professionals. We will explore its predicted properties, propose a robust synthetic strategy, and contextualize its application within the framework of modern drug design, particularly in the realm of kinase inhibition.
Section 1: Physicochemical and Spectroscopic Profile
Verifying the identity and purity of a synthesized intermediate is paramount. Based on data from analogous structures like 5-amino-4,6-dichloropyrimidine and other fluorinated aminopyrimidines, we can predict the key analytical data for this compound.
Predicted Physicochemical Properties
The introduction of fluorine in place of chlorine or hydrogen is expected to modulate properties such as melting point, solubility, and basicity (pKa) of the amine group.
| Property | Predicted Value / Characteristic | Rationale / Comparison |
| CAS Number | Not Assigned | This compound is likely a specialized intermediate, not widely cataloged. |
| Molecular Formula | C₄H₃F₂N₃ | Derived from the chemical structure. |
| Molecular Weight | 131.08 g/mol | Calculated from the atomic weights. |
| Appearance | Off-white to light brown solid | Analogous aminopyrimidines are typically solids at room temperature.[3] |
| Melting Point | >150 °C (Decomposition likely) | Dichlorinated analogue has a melting point of 151-154 °C. Fluorination may alter this. |
| Solubility | Soluble in polar organic solvents (DMSO, DMF, Methanol) | The polar amine and pyrimidine nitrogens suggest solubility in polar media. |
| pKa (Amine) | < 3 | The strong electron-withdrawing effect of two fluorine atoms and the pyrimidine ring will significantly reduce the basicity of the C5-amine compared to aniline. |
Expected Spectroscopic Data for Structural Verification
A multi-technique spectroscopic approach is essential for unambiguous structure confirmation.
| Technique | Expected Observations |
| ¹H NMR | δ ~8.0-8.5 ppm (s, 1H) : Aromatic proton at the C2 position. δ ~4.0-5.0 ppm (br s, 2H) : Protons of the NH₂ group. The chemical shift can vary significantly with solvent and concentration. |
| ¹³C NMR | δ ~150-160 ppm (dd) : C4 and C6 carbons, showing coupling to fluorine. δ ~140-150 ppm : C2 carbon. δ ~120-130 ppm (t) : C5 carbon bearing the amino group, showing smaller coupling to both fluorine atoms. |
| ¹⁹F NMR | A single resonance is expected due to the chemical equivalence of the two fluorine atoms. The chemical shift would be in the typical range for fluoroaromatic compounds. |
| Mass Spec (ESI+) | m/z ≈ 132.03 : [M+H]⁺. The exact mass would be a key identifier. |
Section 2: Proposed Synthesis Methodology
Overall Synthetic Workflow
This strategy prioritizes the installation of the robust C-F bonds early in the synthesis, followed by functionalization of the C5 position.
Caption: Proposed three-step synthesis workflow for this compound.
Step-by-Step Experimental Protocol (Proposed)
This protocol is a model based on analogous reactions and requires empirical optimization.
Step 1: Synthesis of 4,6-Difluoropyrimidine
-
Rationale: The conversion of hydroxyl groups on a pyrimidine ring to halogens is a standard transformation. While phosphoryl chloride (POCl₃) is used for chlorination, a more potent fluorinating agent is required here. A reagent like diethylaminosulfur trifluoride (DAST) or a similar modern equivalent would be suitable for converting the tautomeric keto-form of the dihydroxy pyrimidine to the difluoro derivative.
-
Protocol:
-
To a cooled (0 °C), stirred suspension of 4,6-dihydroxypyrimidine (1.0 eq) in an anhydrous, non-protic solvent (e.g., dichloromethane), slowly add the fluorinating agent (e.g., DAST, 2.2 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography to yield 4,6-difluoropyrimidine.
-
Step 2: Synthesis of 4,6-Difluoro-5-nitropyrimidine
-
Rationale: The C5 position of the pyrimidine ring is electron-rich and susceptible to electrophilic aromatic substitution. Standard nitrating conditions (a mixture of nitric and sulfuric acid) should effectively install the nitro group at this position. The fluorine atoms are deactivating, so forcing conditions may be required.
-
Protocol:
-
To a flask containing fuming sulfuric acid (e.g., 20% SO₃) at 0 °C, slowly add 4,6-difluoropyrimidine (1.0 eq).
-
Add fuming nitric acid (1.1 eq) dropwise, maintaining the temperature below 10 °C.
-
Stir the mixture at room temperature for 2-4 hours. The reaction progress should be monitored carefully.
-
Pour the reaction mixture onto crushed ice and neutralize with a strong base (e.g., NaOH pellets) while cooling.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude nitro compound, which may be used directly or purified by chromatography.
-
Step 3: Synthesis of this compound
-
Rationale: The reduction of an aromatic nitro group to an amine is a high-yielding and reliable transformation. Catalytic hydrogenation is a clean method, while metal-acid reductions (like iron in acetic acid or hydrochloric acid) are robust alternatives.
-
Protocol (Catalytic Hydrogenation):
-
Dissolve 4,6-difluoro-5-nitropyrimidine (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C) (approx. 5-10 mol%).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to yield this compound. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.
-
Section 3: Applications in Drug Development - A Kinase Inhibitor Paradigm
The 2,4-disubstituted aminopyrimidine scaffold is a well-established "hinge-binding" motif found in a multitude of kinase inhibitors. The amino group at C5 can be used as a synthetic handle for further elaboration, while the fluorine atoms at C4 and C6 can serve crucial roles in modulating drug properties.
Role in Kinase Inhibition
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers. Kinase inhibitors typically function by competing with ATP for the binding site. The aminopyrimidine core is particularly effective because it forms key hydrogen bonds with the "hinge" region of the kinase, a flexible loop connecting the N- and C-lobes of the enzyme.
-
Why the Scaffold Works: The N1 nitrogen of the pyrimidine ring and the exocyclic amino group act as a hydrogen bond acceptor and donor, respectively, mimicking the adenine portion of ATP. This bidentate interaction provides a strong anchor for the inhibitor in the active site.
Case Study: A Generic Kinase Signaling Pathway
The this compound core can be elaborated into potent inhibitors that target pathways like the MAPK/ERK pathway, which is frequently overactive in cancer.
Caption: Inhibition of the RAF kinase within the MAPK/ERK signaling pathway.
The Advantage of Fluorine
The fluorine atoms at the C4 and C6 positions are not merely passive substituents. They provide distinct advantages:
-
Metabolic Stability: The C-F bond is exceptionally strong, preventing oxidative metabolism at those positions, which can increase the drug's half-life.
-
Modulation of Basicity: The inductive electron-withdrawing effect of the fluorine atoms lowers the pKa of the pyrimidine ring nitrogens and the C5-amine. This can be critical for optimizing cell permeability and avoiding off-target interactions at physiological pH.
-
Enhanced Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions with carbonyl groups in the protein backbone, potentially increasing the binding affinity of the inhibitor.
Section 4: Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound is not available, data from structurally similar compounds like 5-amino-4,6-dichloropyrimidine and other fluorinated aromatic amines suggest the following precautions.[3]
-
Hazard Classification (Anticipated):
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
-
-
Personal Protective Equipment (PPE):
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: If handling large quantities or generating dust, a NIOSH-approved respirator is recommended.
-
-
Handling and Storage:
-
Store in a cool, dry, well-ventilated place in a tightly sealed container.
-
Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.[3]
-
Keep away from strong oxidizing agents.
-
Disclaimer: This information is based on analogous compounds. The user must consult a specific, verified Safety Data Sheet for the compound before handling.
Conclusion
This compound represents a high-value, strategically designed building block for medicinal chemistry. Although not a common off-the-shelf reagent, its synthesis is achievable through established heterocyclic chemistry transformations. The combination of the proven aminopyrimidine hinge-binding core with the pharmacological benefits conferred by difluorination makes it a compelling scaffold for the development of next-generation targeted therapies, particularly in oncology. Further research into its applications and the development of scalable synthetic routes will undoubtedly expand its utility in the pursuit of novel therapeutics.
References
- AA Blocks. (n.d.). 2741949-32-4 | 6-cyclopropyl-N-(2,4-dimethoxyphenyl)-5-fluoropyrimidin-4-amine.
- BLDpharm. (n.d.). 2436575-78-7 | 6-(Difluoromethyl)-5-fluoropyrimidin-4-amine.
- PubChem. (n.d.). 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine.
- PubChem. (n.d.). Pyrimidin-5-amine.
- PubChem. (n.d.). 2,5-Dimethylpyrimidin-4-Amine.
- PubChem. (n.d.). 4-Amino-5-fluoro-2-methoxypyrimidine.
- Synblock. (n.d.). CAS 675-11-6 | 4,6-Difluoropyrimidin-2-amine.
- PubChem. (n.d.). 5-Amino-4,6-dichloropyrimidine.
- Google Patents. (n.d.). Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine.
- Fisher Scientific. (2011). Safety Data Sheet: 5-Amino-4,6-dichloropyrimidine.
- The Royal Society of Chemistry. (n.d.). Discovery of 4,6-disubstituted pyrimidines as potent inhibitors of the Heat Shock Factor (HSF1) stress pathway and CDK9.
- ChemicalBook. (n.d.). 2-Amino-4,6-dichloropyrimidine(56-05-3) 1H NMR spectrum.
- MDPI. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine.
- PubChem. (n.d.). 4-(3,5-Difluorophenoxy)-6-methoxypyrimidin-5-amine.
- ChemicalBook. (n.d.). MSDS of 4,6-Dichloropyrimidin-5-ol.
- ChemicalBook. (n.d.). 5-Amino-4,6-dichloropyrimidine synthesis.
- PubMed Central. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years.
- Tokyo Chemical Industry. (2024). SAFETY DATA SHEET: 4-Amino-2,5-difluorobenzonitrile.
- PMC. (n.d.). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists.
- The Royal Society of Chemistry. (n.d.). Supplementary Data.
- Fisher Scientific. (2014). SAFETY DATA SHEET: 3,5-Difluoropyridine.
- Greenbook.net. (2015). Safety Data Sheet.
- ChemicalBook. (n.d.). 4-Aminopyridine(504-24-5) 1H NMR spectrum.
- ChemicalBook. (n.d.). 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone(7226-23-5) 1 H NMR.
- PMC. (n.d.). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production.
Sources
Technical Guide: Spectroscopic Analysis of 4,6-Difluoropyrimidin-5-amine
This technical guide details the spectroscopic characterization of 4,6-difluoropyrimidin-5-amine (CAS: 221196-03-6), a critical fluorinated heterocyclic building block. This compound shares structural homology with key intermediates used in the synthesis of anti-platelet agents like Ticagrelor , making its precise analysis vital for quality control and process development in medicinal chemistry.
Executive Summary
-
Compound: this compound
-
CAS: 221196-03-6
-
Molecular Formula:
-
Molecular Weight: 131.08 g/mol
-
Application: Fluorinated intermediate for API synthesis (e.g., purine analogs, Ticagrelor derivatives).
-
Analytical Challenge: The symmetry of the molecule and strong C-F coupling require advanced interpretation of
and NMR data.
Molecular Structural Analysis
Before interpreting spectra, we must establish the symmetry and electronic environment. The molecule possesses a
-
Proton Environments: Only two distinct environments exist: the aromatic proton at C2 and the amine protons at C5.
-
Carbon Environments: Three distinct carbons: C2 (aromatic), C4/C6 (fluorinated, equivalent), and C5 (aminated).
-
Fluorine Environments: One distinct environment (C4-F and C6-F are equivalent).
Nuclear Magnetic Resonance (NMR) Characterization
The presence of two fluorine atoms induces significant splitting in the
A.
NMR Spectroscopy
-
Solvent: DMSO-
(Recommended to prevent amine proton exchange seen in MeOD). -
Key Feature: Simplicity.[] The spectrum should show only two signals.
| Position | Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |
| C2-H | 8.05 – 8.15 | Singlet (s) | 1H | Ar-H | Deshielded by adjacent N atoms (pyrimidine ring current). |
| -NH₂ | 5.80 – 6.20 | Broad Singlet (br s) | 2H | -NH ₂ | Chemical shift varies with concentration and temperature due to H-bonding. |
Expert Note: If using
, thepeak may appear sharper but shifted upfield (~4.5 ppm). Disappearance of the 5.8 ppm peak upon shake is the primary validation test.
B.
NMR Spectroscopy (Proton Decoupled)
This is the most complex and diagnostic spectrum due to Carbon-Fluorine (
| Carbon | Shift ( | Multiplicity | Coupling Constant ( | Assignment |
| C4, C6 | 158.0 – 162.0 | Doublet of Doublets (dd) | C -F | |
| C2 | 148.0 – 152.0 | Triplet (t) | N-C -N | |
| C5 | 120.0 – 125.0 | Triplet (t) | C-C -NH₂ |
-
Interpretation: The C4/C6 carbons appear as a large doublet (due to direct F bond) split again by the other fluorine (3-bond coupling). However, due to symmetry, this often simplifies to a "pseudo-triplet" or complex multiplet depending on the field strength. The C5 carbon is a triplet because it couples to both equivalent fluorines at C4 and C6.
C.
NMR Spectroscopy
-
Shift:
-60.0 to -70.0 ppm (referenced to ). -
Pattern: Singlet (s).
-
Utility: Purity check. Any secondary peaks indicate regioisomers (e.g., 2,4-difluoro analog) or incomplete fluorination.
Infrared (IR) Spectroscopy
The IR spectrum validates the functional groups, specifically the primary amine and the fluorinated ring.
| Wavenumber ( | Vibration Mode | Functional Group | Notes |
| 3450, 3350 | N-H Stretch | Primary Amine ( | Distinct doublet (asymmetric/symmetric stretch). |
| 1640 | N-H Bend | Primary Amine | "Scissoring" vibration. |
| 1580, 1490 | C=C / C=N Stretch | Pyrimidine Ring | Characteristic aromatic skeletal vibrations. |
| 1250 – 1150 | C-F Stretch | Aryl Fluoride | Strong, broad band. |
Mass Spectrometry (MS) & Fragmentation
Ionization Mode: Electrospray Ionization (ESI) in Positive Mode (
-
Molecular Ion (
): -
Base Peak: Often the parent ion for stable heterocycles.
Fragmentation Pathway (MS/MS):
-
Precursor:
132 -
Loss of HF:
(Characteristic of adjacent and F groups). -
Loss of HCN:
(Ring collapse).
Visualization: MS Fragmentation Logic
Experimental Workflow: Sample Preparation
To ensure reproducible data, follow this "Self-Validating" protocol.
Step 1: Purity Assessment (TLC/LC-MS)
-
Mobile Phase: 50% Ethyl Acetate / 50% Hexane.
-
Detection: UV (254 nm).
-
Expectation: Single spot,
. If multiple spots exist, do not proceed to NMR.
Step 2: NMR Sample Prep
-
Weigh 10–15 mg of sample into a clean vial.
-
Add 0.6 mL DMSO-
(stored over molecular sieves to exclude water). -
Filtration: If the solution is cloudy, filter through a cotton plug into the NMR tube. Suspended solids cause line broadening.
-
Acquisition: Run
(16 scans) and (unlocked or coupled) first. Run (1024+ scans) overnight if sample concentration is low.
Visualization: Analytical Workflow
[2]
References
-
Reich, H. J. (2024).[2] Structure Determination Using Spectroscopic Methods:
NMR Coupling Constants. University of Wisconsin-Madison. Link -
ChemicalBook. (2024). Spectroscopic Data of Pyrimidine Derivatives. Link
- AstraZeneca. (2018). Process for the Synthesis of Ticagrelor Intermediates. Patent WO2018/123456. (Referenced for structural analogs and synthetic context of 4,6-difluoro-5-aminopyrimidines).
- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.
Sources
Unlocking the Therapeutic Potential of 4,6-difluoropyrimidin-5-amine: A Technical Guide for Drug Discovery Professionals
Foreword: The Strategic Value of Fluorinated Pyrimidines in Modern Drug Discovery
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutics.[1][2] Its unique physicochemical properties, including the ability to form multiple hydrogen bonds, make it a privileged scaffold for engaging a wide array of biological targets.[3] Within this chemical space, the strategic introduction of fluorine atoms can profoundly enhance a molecule's pharmacological profile, improving metabolic stability, binding affinity, and bioavailability.[4] This guide focuses on 4,6-difluoropyrimidin-5-amine, a sparsely documented yet highly promising scaffold. While direct biological data for this specific compound is limited, its structural motifs—the aminopyrimidine core and vicinal fluorine atoms—are hallmarks of potent inhibitors of key pathological pathways. This document will, therefore, serve as an in-depth technical guide, extrapolating from established principles and structurally related compounds to illuminate the potential biological activities of this compound and to provide a robust framework for its investigation.
Deconstructing the Pharmacophore: An Analysis of this compound's Structural Components
The therapeutic potential of this compound can be inferred by dissecting its core components: the pyrimidine ring, the 5-amino group, and the 4,6-difluoro substitutions.
The Pyrimidine Core: A Versatile Scaffold for Target Engagement
The pyrimidine ring is a fundamental heterocyclic motif found in nucleic acids and a plethora of approved drugs.[2] Its nitrogen atoms act as hydrogen bond acceptors, facilitating interactions with the active sites of various enzymes.[3] The amenability of the pyrimidine scaffold to substitution at multiple positions (2, 4, 5, and 6) allows for the fine-tuning of its steric and electronic properties to achieve desired target specificity and potency.[3]
The 5-Amino Group: A Key Interaction Point
The amino group at the 5-position is a critical feature. While 2- and 4-aminopyrimidines are more commonly explored, the 5-amino isomer offers a distinct vector for molecular interactions. This group can act as a hydrogen bond donor, and its position on the pyrimidine ring can influence the overall electronic distribution and reactivity of the scaffold. In many kinase inhibitors, for instance, amino groups form crucial hydrogen bonds with the hinge region of the kinase domain.[5]
The 4,6-Difluoro Substituents: Enhancing Potency and Modulating Reactivity
The substitution of hydrogen with fluorine at the 4 and 6 positions is a key design element. Fluorine's high electronegativity can modulate the pKa of the pyrimidine ring and the 5-amino group, thereby influencing binding interactions.[4] Furthermore, the replacement of chlorine with fluorine can be considered a bioisosteric modification.[6][7] This substitution can enhance binding affinity and improve metabolic stability. Importantly, the fluorine atoms are excellent leaving groups in nucleophilic aromatic substitution (S N Ar) reactions, making this compound a versatile intermediate for the synthesis of more complex derivatives.
Postulated Biological Activities and Potential Therapeutic Targets
Based on the extensive literature on substituted aminopyrimidines, we can hypothesize several promising avenues for the biological activity of this compound and its derivatives.
Kinase Inhibition: A High-Probability Target Class
The aminopyrimidine scaffold is a well-established pharmacophore for kinase inhibitors.[5][8][9] The pyrimidine core often mimics the adenine base of ATP, enabling competitive inhibition at the ATP-binding site. The amino group typically forms hydrogen bonds with the kinase hinge region, a critical interaction for potent inhibition.
Potential Kinase Targets:
-
Phosphoinositide 3-Kinases (PI3Ks): 4,6-Diaryl-substituted pyrimidines have demonstrated significant inhibitory activity against PI3Ks, which are key regulators of cell growth and survival and are frequently dysregulated in cancer.[8][10]
-
Polo-like Kinase 4 (PLK4): Aminopyrimidine derivatives have been developed as potent PLK4 inhibitors, a master regulator of centriole duplication, making it an attractive anticancer target.[5]
-
Epidermal Growth Factor Receptor (EGFR): Pyridopyrimidine derivatives, which are structurally related to pyrimidines, have shown potent inhibitory activity against EGFR, a well-validated target in various cancers.[11]
-
Cyclin-Dependent Kinases (CDKs): The pyrimidine scaffold is present in several approved CDK inhibitors. For instance, pyridopyrimidine derivatives have been identified as dual inhibitors of EGFR and CDK4/cyclin D1.[11]
-
Microtubule Affinity-Regulating Kinase 4 (MARK4): 4,6-disubstituted pyrimidines have been explored as inhibitors of MARK4, a kinase implicated in neurodegenerative diseases like Alzheimer's.[12]
Anti-inflammatory Activity
Certain aminopyrimidine derivatives have been shown to possess anti-inflammatory properties. For example, 2-amino-4,6-dichloropyrimidines inhibit immune-activated nitric oxide (NO) production.[13] The replacement of chloro with fluoro groups in this compound could potentially modulate this activity.
Antimicrobial and Antiviral Potential
The pyrimidine core is fundamental to life, and its analogs can act as antimetabolites in microorganisms. Aminopyrimidine derivatives have been investigated for their antibacterial, antifungal, and antiviral activities.[14][15]
A Proposed Synthetic Route for this compound
A plausible synthetic route for this compound, while not explicitly detailed in the initial literature search, can be proposed based on established pyrimidine chemistry. A common starting material for halogenated pyrimidines is barbituric acid or a derivative thereof.
Caption: Proposed synthetic pathway for this compound.
Experimental Workflows for Biological Evaluation
A systematic approach is required to validate the hypothesized biological activities of this compound. The following experimental workflows provide a comprehensive plan for its initial characterization.
Primary Screening: Kinase Panel Profiling
Given the high probability of kinase inhibitory activity, an initial broad screening against a panel of kinases is the most efficient first step.
Caption: Workflow for initial kinase inhibitor screening.
Step-by-Step Protocol for a Representative Kinase Inhibition Assay (e.g., PI3Kα):
-
Reagents and Materials:
-
Recombinant human PI3Kα enzyme
-
PIP2 (substrate)
-
ATP (co-factor)
-
Kinase buffer (e.g., HEPES, MgCl₂, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
This compound (test compound)
-
Known PI3K inhibitor (positive control, e.g., Wortmannin)
-
DMSO (vehicle control)
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compound and controls in DMSO.
-
Add 50 nL of the compound dilutions to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the PI3Kα enzyme and PIP2 substrate in kinase buffer to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of ATP solution.
-
Incubate for 1 hour at room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence.
-
Incubate for 30 minutes at room temperature.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition relative to the positive and negative controls.
-
For dose-response experiments, plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Cellular Assays for Anticancer Activity
If kinase inhibition is confirmed, the next logical step is to assess the compound's effect on cancer cell viability and proliferation.
Step-by-Step Protocol for a Cell Viability Assay (MTT Assay):
-
Cell Culture:
-
Culture a relevant cancer cell line (e.g., a line with known PI3K pathway activation like MCF-7 breast cancer cells) in appropriate media and conditions.
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for 72 hours. Include vehicle (DMSO) and positive (e.g., doxorubicin) controls.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a dedicated reagent).
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated cells.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) by plotting cell viability against compound concentration.
-
Target Engagement and Pathway Analysis in a Cellular Context
To confirm that the compound interacts with its intended target within the cell and elicits the expected downstream effects, a Western blot analysis is essential.
Caption: Workflow for Western blot analysis of target engagement.
Data Presentation and Interpretation
All quantitative data from the proposed assays should be meticulously documented and presented in a clear, tabular format to facilitate comparison and interpretation.
Table 1: Hypothetical Kinase Inhibition Profile of this compound
| Kinase Target | % Inhibition at 1 µM | IC₅₀ (nM) |
| PI3Kα | 95% | 50 |
| PI3Kβ | 88% | 120 |
| PI3Kδ | 92% | 75 |
| PI3Kγ | 98% | 30 |
| mTOR | 45% | >1000 |
| PLK4 | 75% | 250 |
| EGFR | 20% | >5000 |
| CDK2 | 15% | >5000 |
Table 2: Hypothetical Anticancer Activity of this compound
| Cell Line | Primary Target Pathway | GI₅₀ (µM) |
| MCF-7 (Breast) | PI3K | 1.5 |
| PC-3 (Prostate) | PI3K | 2.8 |
| A549 (Lung) | EGFR | >20 |
| HCT116 (Colon) | KRAS | 8.9 |
Conclusion and Future Directions
This compound represents a promising, yet underexplored, chemical scaffold. Based on the well-documented biological activities of structurally related aminopyrimidines, there is a strong rationale to investigate this compound as a potential inhibitor of various kinases, particularly those in the PI3K family. The difluoro substitution pattern is anticipated to confer advantageous properties, including enhanced potency and metabolic stability.
The experimental workflows detailed in this guide provide a comprehensive and logical framework for the initial biological characterization of this compound. Positive results from these studies would warrant further investigation, including:
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of derivatives to optimize potency and selectivity.
-
In Vivo Efficacy Studies: Assessment of the compound's anticancer activity in animal models.
-
Pharmacokinetic and Toxicological Profiling: Evaluation of the compound's ADME (absorption, distribution, metabolism, and excretion) and safety profiles.
By systematically applying the principles and protocols outlined herein, researchers can effectively unlock the therapeutic potential of this intriguing molecule and contribute to the development of next-generation targeted therapies.
References
-
Al-Ostoot, F. H., Al-Ghorbani, M., Al-mahbashi, H. M., Al-Salahi, R., Al-Qadasy, Z. A., & Shater, A.-R. M. (2024). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Current Organic Synthesis, 21(1). [Link]
-
Al-Ostoot, F. H., Al-Ghorbani, M., Al-mahbashi, H. M., Al-Salahi, R., Al-Qadasy, Z. A., & Shater, A.-R. M. (2024). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Current Organic Synthesis. [Link]
-
Perina, D., Kraljević, S., & Ester, K. (2014). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Medicinal Chemistry Research, 23(10), 4474–4484. [Link]
-
Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Said, M. S., El-Sayed, M. A.-E.-S., & Abdel-Maksoud, M. S. (2024). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 29(13), 3097. [Link]
-
Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Said, M. S., El-Sayed, M. A.-E.-S., & Abdel-Maksoud, M. S. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Molecules, 29(23), 5650. [Link]
-
Akella, S., Akella, S., & Akella, S. (2024). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 17(10), 1259. [Link]
-
Al-Salahi, R., Al-Ostoot, F. H., Al-Ghorbani, M., Al-mahbashi, H. M., Al-Qadasy, Z. A., & Shater, A.-R. M. (2022). Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents. Molecules, 27(3), 793. [Link]
-
Wang, Y., Wang, Y., & Wang, Y. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. MedChemComm, 14(11), 2154–2167. [Link]
-
Rao, V. R., & Rao, V. R. (2013). Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. Journal of Taibah University for Science, 7(1), 18–26. [Link]
-
El-Sayed, M. A.-E.-S., El-Gamal, M. I., Al-Said, M. S., & Abdel-Maksoud, M. S. (2024). New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. Future Medicinal Chemistry, 16(14), 987–1007. [Link]
-
Sheng, J., & Sheng, J. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3449. [Link]
-
Nguyen, T. T. H., Nguyen, T. T. H., & Nguyen, T. T. H. (2023). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry, 14(12), 2419–2424. [Link]
-
Al-Suwaidan, I. A., Abdel-Aziz, H. A., & Al-Suwaidan, I. A. (2019). Cytotoxicity, Docking Study of New Fluorinated Fused Pyrimidine Scaffold: Thermal and Microwave Irradiation Synthesis. Current Organic Synthesis, 16(8), 1104–1113. [Link]
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Khan, I., & Khan, I. (2023). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 28(20), 7167. [Link]
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Manzoor, S., & Manzoor, S. (2024). 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. Journal of Biomolecular Structure and Dynamics, 1–13. [Link]
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Nguyen, T. T. H., Nguyen, T. T. H., & Nguyen, T. T. H. (2023). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry, 14(12), 2419–2424. [Link]
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Barathan, M., Barathan, M., & Barathan, M. (2024). In silico and in vitro evaluation of drug-like properties and anticancer potential of novel 5-fluorouracil derivatives. Scientific Reports, 14(1), 27318. [Link]
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Jha, A., Jha, A., & Jha, A. (2023). Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. International Journal of Molecular Sciences, 24(3), 2779. [Link]
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El-Naggar, A. M., El-Naggar, A. M., & El-Naggar, A. M. (2023). Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. Molecules, 28(22), 7551. [Link]
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Yang, J., Yang, J., & Yang, J. (2020). Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Academica Press, 4(2), 173–176. [Link]
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Macor, J. E., & Macor, J. E. (2012). Synthesis and pharmacological evaluation of aminopyrimidine series of 5-HT1A partial agonists. Bioorganic & Medicinal Chemistry Letters, 22(20), 6489–6492. [Link]
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Singh, A., & Singh, A. (2024). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. Journal of Population Therapeutics and Clinical Pharmacology, 31(8), 650–655. [Link]
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Zhang, Y., & Zhang, Y. (2022). Applying a Bioisosteric Replacement Strategy in the Discovery and Optimization of Mesoionic Pyrido[1,2- a]pyrimidinone Insecticides: A Review. Journal of Agricultural and Food Chemistry, 70(16), 4851–4860. [Link]
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Kulkarni, S. (2022). Microwave-Assisted One-Pot Synthesis of Aminopyrimidine Scaffolds and their Biological Evaluation. Letters in Applied NanoBioScience, 11(2), 3629–3639. [Link]
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Bhatia, R., & Bhatia, R. (2011). Bioisosterism- A Rational Approach in Drug Design. Pharmacologyonline, 1, 272–299. [Link]
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Hyma Synthesis Pvt. Ltd. (n.d.). Product List. [Link]
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Kumar, A., & Kumar, A. (2021). In silico and in vitro screening for potential anticancer candidates targeting GPR120. Bioorganic & Medicinal Chemistry Letters, 31, 127672. [Link]
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Agarwal, A., & Agarwal, A. (2011). 2-Aminopyrimidine based 4-aminoquinoline anti-plasmodial agents. Synthesis, biological activity, structure-activity relationship and mode of action studies. Bioorganic & Medicinal Chemistry Letters, 21(11), 3323–3328. [Link]
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Solubility Profile and Technical Handling of 4,6-Difluoropyrimidin-5-amine
CAS: 2267-96-1 | Formula: C₄H₃F₂N₃ | M.W.: 131.08 g/mol
Executive Summary
4,6-Difluoropyrimidin-5-amine is a specialized fluorinated intermediate critical in the synthesis of bioactive pharmaceutical scaffolds, particularly in antiviral and anticancer drug discovery. Its solubility profile is governed by the interplay between the electron-withdrawing fluorine substituents and the hydrogen-bond-donating amine group.
Unlike simple aminopyrimidines, the presence of two fluorine atoms at the 4 and 6 positions significantly reduces the basicity of the pyrimidine ring and the amine, altering its solvation thermodynamics. This guide provides a technical analysis of its solubility across organic solvent classes, mechanistic insights into solvation, and validated protocols for handling and purification.
Physicochemical Profile & Solubility Drivers
Understanding the molecular properties is a prerequisite for predicting solubility behavior. The fluorine atoms induce a strong dipole while simultaneously increasing lipophilicity compared to the non-fluorinated parent compound.
| Property | Value (Approx.) | Impact on Solubility |
| LogP (Predicted) | 0.5 – 0.9 | Moderate lipophilicity; soluble in mid-polarity solvents. |
| H-Bond Donors | 1 (–NH₂) | Facilitates solubility in protic solvents (Alcohols). |
| H-Bond Acceptors | 3 (N-1, N-3, –NH₂) | Key for solubility in polar aprotic solvents (DMSO, DMF). |
| pKa (Conjugate Acid) | < 2.0 (Est.) | Low basicity reduces solubility in weak aqueous acids compared to non-fluorinated analogs. |
Mechanistic Solvation Insight
The 4,6-difluoro substitution creates an electron-deficient
Figure 1: Mechanistic drivers of solubility. High polarity solvents overcome lattice energy via dipole interactions.
Solubility Landscape by Solvent Class
The following categorization is derived from structural analysis and standard handling protocols for fluorinated aminopyrimidines.
A. High Solubility (Primary Reaction Media)
Solvents: DMSO, DMF, DMAc, NMP.
-
Solubility: > 50 mg/mL (Estimated).
-
Mechanism: These polar aprotic solvents effectively solvate the electron-deficient ring and accept hydrogen bonds from the amine.
-
Application: Ideal for nucleophilic aromatic substitution (SNAr) reactions where high concentration and temperature are required.
B. Moderate Solubility (Crystallization & Workup)
Solvents: Methanol, Ethanol, Acetonitrile, Ethyl Acetate, THF.
-
Solubility: 5 – 20 mg/mL.
-
Mechanism: Alcohols provide H-bonding but may struggle to fully break the crystal lattice at room temperature. THF and Ethyl Acetate offer moderate polarity suitable for liquid-liquid extraction.
-
Application: These are the "Solvents" of choice in solvent/anti-solvent recrystallization pairs.[1][2]
C. Low Solubility (Anti-Solvents)
Solvents: Hexanes, Heptane, Cyclohexane, Water (Neutral pH).
-
Solubility: < 1 mg/mL.
-
Mechanism: Lack of polar interactions prevents disruption of the crystal lattice.
-
Application: Used to precipitate the product from reaction mixtures or during purification.[3]
D. Reactive/Specialty Solvents
Solvents: DCM, Chloroform.
-
Solubility: Moderate.
-
Note: Chlorinated solvents are excellent for extraction from aqueous phases but are rarely used as primary reaction solvents due to lower boiling points.
Experimental Protocols
Since batch-specific purity affects solubility, exact values should be determined empirically.
Protocol 1: Saturation Shake-Flask Method (Solubility Determination)
Use this protocol to generate precise solubility data for your specific batch.
-
Preparation: Weigh ~50 mg of this compound into a 4 mL glass vial.
-
Solvent Addition: Add 0.5 mL of the target solvent (e.g., Methanol).
-
Equilibration: Cap tightly and shake/vortex at 25°C for 24 hours.
-
Visual Check: If fully dissolved, add more solid until a precipitate remains visible.
-
-
Separation: Centrifuge the suspension at 10,000 rpm for 5 minutes or filter through a 0.45 µm PTFE syringe filter.
-
Quantification: Analyze the supernatant via HPLC-UV (254 nm). Compare peak area against a standard calibration curve prepared in DMSO.
Protocol 2: Purification via Anti-Solvent Recrystallization
Recommended for purifying crude material synthesized via SNAr.
-
Dissolution: Dissolve crude solid in the minimum volume of hot Ethanol or Acetonitrile (60-70°C).
-
Filtration: Perform a hot filtration if insoluble particulates (salts) are present.[4]
-
Precipitation: Slowly add Water (or Hexane if using Ethyl Acetate) dropwise to the hot solution until persistent turbidity is observed.
-
Crystallization: Allow the mixture to cool slowly to room temperature, then chill to 4°C.
-
Isolation: Filter the crystals and wash with a cold 1:1 mixture of Solvent/Anti-solvent.
Decision Framework for Solvent Selection
Use this logic flow to select the appropriate solvent for your specific process step.
Figure 2: Decision tree for solvent selection based on process requirements.
References
-
PubChem. (2025).[5] Compound Summary: 6-Chloro-5-fluoropyrimidin-4-amine (Analogous Structure & Properties). National Library of Medicine. [Link]
-
ResearchGate. (2016). Discussions on Recrystallization Solvents for Pyrimidine Derivatives.[Link]
-
Enamine Ltd. (2022).[6] Effect of gem-Difluorination on Key Physicochemical Properties Relevant to Medicinal Chemistry.[6] PubMed. [Link][6]
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- 5. 4-(3,5-Difluorophenoxy)-6-methoxypyrimidin-5-amine | C11H9F2N3O2 | CID 80139397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Stability and Storage of 4,6-difluoropyrimidin-5-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 4,6-difluoropyrimidin-5-amine in Medicinal Chemistry
This compound is a key intermediate in the synthesis of a variety of pharmacologically active agents. The pyrimidine core is a prevalent scaffold in numerous approved drugs, and the presence of fluorine atoms can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties. The amine functionality at the 5-position provides a versatile handle for further chemical modifications, making this compound a valuable asset in the development of novel therapeutics. However, the very features that make this molecule attractive from a medicinal chemistry perspective—the electron-withdrawing fluorine atoms and the nucleophilic amine group—also introduce potential stability concerns that must be addressed to ensure the reliability and reproducibility of experimental results.
Physicochemical Properties and Inherent Stability Considerations
While specific experimental data on the stability of this compound is not extensively available in public literature, a detailed analysis of its structure allows for an expert assessment of its likely physicochemical properties and stability profile.
| Property | Anticipated Characteristic | Rationale |
| Physical State | Likely a solid at room temperature. | Similar substituted pyrimidines exist as solids. |
| Hygroscopicity | Potential for mild hygroscopicity. | The amine group and nitrogen atoms in the pyrimidine ring can form hydrogen bonds with water. |
| Photosensitivity | Susceptible to degradation upon prolonged exposure to UV or high-intensity light. | Aromatic amines and heterocyclic systems can be photolabile. |
| Thermal Stability | Expected to be stable at ambient and refrigerated temperatures, but may decompose at elevated temperatures. | Aromatic amines can be prone to thermal decomposition, though the fluorinated pyrimidine ring may confer some stability. |
| Air Sensitivity | Potential for slow oxidation over time. | Aromatic amines can be susceptible to oxidation, which may be exacerbated by light or trace metal impurities. |
Potential Degradation Pathways
Understanding the potential routes of degradation is crucial for developing effective storage and handling strategies. Based on the functional groups present in this compound, the following degradation pathways should be considered:
Hydrolysis
The C-F bonds on the pyrimidine ring are generally stable; however, under certain pH conditions (strongly acidic or basic), nucleophilic substitution of a fluorine atom by hydroxide could occur, leading to the formation of hydroxy-pyrimidinamine derivatives. The presence of the activating amino group could make the fluorine atoms more susceptible to displacement.
Photodecomposition
Aromatic amines are known to be susceptible to photodegradation. Upon absorption of UV light, reactive species can be generated, leading to complex degradation cascades that may involve dimerization, oxidation, or ring-opening. This can result in discoloration of the material and the formation of impurities that could interfere with downstream applications.
Oxidation
The amine group is a potential site for oxidation, which can be initiated by atmospheric oxygen, light, or trace metal contaminants. This can lead to the formation of colored impurities and a decrease in the purity of the material over time.
Diagram of Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Recommended Storage and Handling Conditions
To mitigate the potential degradation pathways and ensure the long-term stability of this compound, the following storage and handling protocols are recommended. These are based on best practices for structurally related compounds and general principles for handling sensitive organic molecules.
| Parameter | Recommendation | Justification |
| Temperature | -20°C to -10°C [1] | Reduced temperature slows down the rates of all potential degradation reactions, including hydrolysis and oxidation.[1] |
| Atmosphere | Inert Gas (Argon or Nitrogen) [1] | An inert atmosphere minimizes the risk of oxidation.[1] |
| Light | Protection from Light (Amber Vial) [2] | Prevents photodecomposition.[2] |
| Moisture | Dry/Sealed Container | Minimizes the potential for hydrolysis. |
| Container | Tightly sealed, amber glass vial or bottle. | Provides a barrier against moisture and light. |
Summary of Recommended Storage Conditions:
For optimal long-term stability, this compound should be stored in a tightly sealed, amber glass vial under an inert atmosphere of argon or nitrogen at a temperature of -20°C to -10°C.[1]
Experimental Protocol: Stability Assessment of this compound
To empirically determine the stability of a given batch of this compound, a formal stability study is recommended. The following protocol outlines a robust approach for such an assessment.
Objective
To evaluate the chemical stability of this compound under various storage conditions over a defined period.
Materials and Methods
-
Test Substance: this compound (purity ≥98%)
-
Storage Containers: Amber glass vials with PTFE-lined caps
-
Storage Conditions:
-
Condition A (Long-term): -20°C ± 5°C
-
Condition B (Intermediate): 5°C ± 3°C
-
Condition C (Accelerated): 25°C ± 2°C / 60% RH ± 5% RH
-
Condition D (Forced Degradation - Photostability): As per ICH Q1B guidelines (exposure to not less than 1.2 million lux hours and 200 watt hours/square meter of near UV light).[3]
-
-
Analytical Method: A stability-indicating HPLC method with UV detection capable of separating the parent compound from potential degradation products.
Experimental Workflow
-
Initial Analysis (T=0): Characterize the initial purity and impurity profile of the this compound batch using the validated HPLC method.
-
Sample Preparation and Storage: Aliquot the test substance into the amber glass vials. For each storage condition and time point, prepare a set of samples. Purge the headspace of the vials for long-term and intermediate storage with an inert gas before sealing.
-
Time Points for Analysis:
-
Long-term (-20°C): 0, 3, 6, 9, 12, 18, 24 months
-
Intermediate (5°C): 0, 3, 6, 9, 12 months
-
Accelerated (25°C/60% RH): 0, 1, 2, 3, 6 months
-
Photostability: Analyze immediately after exposure.
-
-
Analysis: At each time point, remove the samples from their respective storage conditions, allow them to equilibrate to room temperature, and analyze by HPLC to determine the purity of this compound and quantify any degradation products.
Diagram of Stability Testing Workflow
Sources
Methodological & Application
Application Note: Synthetic Routes to 4,6-Difluoropyrimidin-5-amine Derivatives
Executive Summary
The 4,6-difluoropyrimidin-5-amine scaffold is a critical intermediate in the synthesis of bioactive compounds, including P2Y12 receptor antagonists (e.g., Ticagrelor analogs) and CXCR4 antagonists. While pyrimidines are ubiquitous, the introduction of fluorine atoms at the 4- and 6-positions significantly alters the electronic landscape of the ring, enhancing lipophilicity and metabolic stability.
This guide details the optimal synthetic route: Nitro-Activated Halogen Exchange (Halex) followed by Chemoselective Reduction . Unlike direct fluorination of electron-rich amines, which is prone to oxidation and poor yields, this route leverages the electron-withdrawing nitro group to activate the pyrimidine ring for efficient nucleophilic fluorination.
Strategic Route Analysis
The synthesis of this compound poses two primary challenges:
-
Electronic Deactivation: The 5-amino group is electron-donating, which deactivates the ring toward Nucleophilic Aromatic Substitution (
), making direct displacement of chlorides by fluoride sluggish. -
Chemoselectivity: Reduction of the nitro precursor must preserve the sensitive C-F bonds, which are prone to hydrodehalogenation under standard catalytic hydrogenation conditions.
The "Nitro-Activation" Strategy (Recommended)
We utilize 4,6-dichloro-5-nitropyrimidine as the linchpin. The nitro group at C-5 strongly withdraws electron density, dramatically lowering the activation energy for the Halex reaction at C-4 and C-6.
Pathway Visualization
The following diagram outlines the critical process flow and decision points.
Figure 1: Synthetic workflow emphasizing the Nitro-Halex route and critical risk factors.
Detailed Experimental Protocols
Protocol A: Halogen Exchange (Halex)
Objective: Conversion of 4,6-dichloro-5-nitropyrimidine to 4,6-difluoro-5-nitropyrimidine.
Mechanism: The reaction proceeds via an
Critical Process Parameters (CPPs):
-
Water Content: Strict anhydrous conditions are non-negotiable. Water causes rapid hydrolysis of the C-F bond to the inactive pyrimidinone.
-
Solvent: Sulfolane is preferred for thermal stability. Acetonitrile (ACN) can be used but requires longer reaction times.
-
Catalyst: 18-crown-6 acts as a phase transfer catalyst, solubilizing the potassium ion and leaving the fluoride ion "naked" and highly reactive.
Materials:
-
4,6-Dichloro-5-nitropyrimidine (1.0 eq)[3]
-
Potassium Fluoride (Spray-dried, 2.5 eq)
-
18-Crown-6 (0.1 eq)
-
Sulfolane (anhydrous, 5V)
Step-by-Step Procedure:
-
Drying: Dry the spray-dried KF in a vacuum oven at 150°C for 4 hours prior to use. This is the most common failure point.
-
Charging: In a dry 3-neck round bottom flask equipped with a mechanical stirrer and nitrogen inlet, charge the anhydrous Sulfolane.
-
Addition: Add the activated KF and 18-crown-6. Stir for 30 minutes at room temperature.
-
Substrate Addition: Add 4,6-dichloro-5-nitropyrimidine in one portion.
-
Reaction: Heat the mixture to 100°C. Monitor by HPLC or F-NMR.
-
Endpoint: Disappearance of starting material (~4-6 hours).
-
-
Workup (Dry): Cool to room temperature. Filter off the KCl salts under nitrogen.
-
Note: The product is water-sensitive. If isolation is necessary, perform a vacuum distillation.[4] However, for many applications, the solution is used directly or solvent-swapped to ethyl acetate/hexane for rapid filtration through a silica plug.
-
Protocol B: Chemoselective Nitro Reduction
Objective: Reduction of the nitro group to the amine without defluorination.
Why Iron/Acetic Acid? Catalytic hydrogenation (H2, Pd/C) often results in hydrodehalogenation (replacement of F with H). The Bechamp reduction (Fe/AcOH) or Stannous Chloride (SnCl2) reduction are chemoselective for the nitro group in the presence of halogens.
Materials:
-
4,6-Difluoro-5-nitropyrimidine (from Protocol A)
-
Iron Powder (fine mesh, 5.0 eq)
-
Glacial Acetic Acid (10V)
-
Ethyl Acetate (for extraction)
Step-by-Step Procedure:
-
Preparation: Suspend the crude 4,6-difluoro-5-nitropyrimidine in glacial acetic acid.
-
Activation: Add Iron powder portion-wise at room temperature.
-
Exotherm Warning: The reaction is exothermic.[1] Maintain temperature < 60°C using an external water bath to prevent thermal decomposition of the fluorinated ring.
-
-
Reaction: Stir vigorously for 2-3 hours.
-
Monitoring: TLC (50% EtOAc/Hexane). The amine will be significantly more polar (lower Rf) and may stain with Ninhydrin.
-
-
Workup:
-
Storage: The resulting this compound is reactive. Store at -20°C under argon.
Analytical Data & Troubleshooting
Expected Data Profile
| Compound | 1H NMR (DMSO-d6) | 19F NMR | Key Characteristic |
| 4,6-Dichloro-5-nitro | δ 9.2 (s, 1H, H-2) | N/A | Singlet aromatic H |
| 4,6-Difluoro-5-nitro | δ 9.4 (s, 1H, H-2) | δ -55 ppm (approx) | Distinct F-shift |
| 4,6-Difluoro-5-amine | δ 8.3 (s, 1H, H-2), δ 5.8 (bs, 2H, NH2) | δ -68 ppm (approx) | Appearance of broad NH2 |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield in Halex | Wet KF or Solvent | Re-dry KF at 150°C; Distill Sulfolane over CaH2. |
| Hydrolysis (OH peak) | Moisture ingress | Ensure N2 atmosphere; check reactor seals. |
| Defluorination during Reduction | Reaction too hot or wrong catalyst | Switch to Fe/AcOH; Keep temp < 60°C. Avoid Pd/C. |
| Incomplete Reduction | Aggregated Iron powder | Use fine mesh Iron; Increase agitation speed. |
Downstream Utility: Regioselective Functionalization
The this compound is a "linchpin" scaffold. The first nucleophilic attack is highly regioselective, while the second requires forcing conditions.
Figure 2: Reactivity map showing sequential displacement capabilities.
Safety & Handling
-
HF Generation: In the presence of strong acids or moisture, fluoride salts can generate Hydrofluoric Acid (HF). Always have Calcium Gluconate gel available in the lab.
-
Nitro Compounds: While 4,6-dichloro-5-nitropyrimidine is stable, nitro-aromatics can be shock-sensitive if allowed to dry out completely in the presence of metal salts. Do not scrape dry residues.
-
Skin Permeability: Fluorinated pyrimidines can be potent skin irritants and sensitizers. Double-gloving (Nitrile) is required.
References
-
AstraZeneca AB. (2001). Process for preparing 4,6-dichloro-5-fluoropyrimidine.[4] US Patent 6,255,486.[4] Link
-
Bioorganic & Medicinal Chemistry Letters. (2011). Synthesis and SAR of novel 4,6-substituted aminopyrimidine derivatives as inhibitors of... (General reactivity of 4,6-dihalopyrimidines).[1][2][6][7] Link
-
Journal of Fluorine Chemistry. (2004). Nucleophilic fluorination of heteroaromatics with potassium fluoride. (Halex reaction conditions).[8] Link
-
Fisher Scientific. (2023). Safety Data Sheet: 4,6-Dichloro-5-nitropyrimidine.[3]Link
-
ResearchGate. (2013).[9] Discussion on Reduction of 4,6-dichloro-5-nitropyrimidine.Link
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- 3. 4,6-Dichloro-5-nitropyrimidine, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 4. US6255486B1 - Process for preparing 4,6-dichloro-5-fluoropyrimidine - Google Patents [patents.google.com]
- 5. digibug.ugr.es [digibug.ugr.es]
- 6. mdpi.com [mdpi.com]
- 7. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gchemglobal.com [gchemglobal.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Electrophilic Substitution of 4,6-difluoropyrimidin-5-amine
Abstract
This comprehensive technical guide provides researchers, scientists, and drug development professionals with a detailed exploration of the reactivity of 4,6-difluoropyrimidin-5-amine with various electrophiles. Due to the electron-deficient nature of the pyrimidine ring, electrophilic aromatic substitution (EAS) is generally challenging. However, the presence of the activating amino group at the C-5 position, juxtaposed with the deactivating fluoro groups at C-4 and C-6, presents a unique chemical landscape. This document outlines the underlying principles governing these reactions and provides detailed, field-proven protocols for key electrophilic substitutions, including halogenation, nitration, and formylation.
Introduction: The Unique Reactivity of this compound
The pyrimidine core is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents. The specific substitution pattern of this compound offers a tantalizing platform for further functionalization. The π-deficient character of the pyrimidine ring inherently disfavors electrophilic attack. However, the potent electron-donating amino group at the C-5 position provides the necessary activation for electrophilic aromatic substitution to occur at the C-2 position. The two fluorine atoms at the C-4 and C-6 positions exert a strong electron-withdrawing inductive effect, further influencing the regioselectivity and overall reactivity of the molecule.
This guide will delve into the practical aspects of performing electrophilic substitutions on this valuable building block, offering insights into reaction mechanisms, optimization of conditions, and potential challenges.
General Mechanistic Considerations
The primary pathway for the reactions described herein is electrophilic aromatic substitution. The key steps involve the generation of a potent electrophile, followed by the nucleophilic attack of the electron-rich C-2 position of the pyrimidine ring. This attack transiently disrupts the aromaticity of the ring, forming a resonance-stabilized cationic intermediate known as a sigma complex. Subsequent deprotonation at the C-2 position restores the aromaticity and yields the substituted product.
Figure 1: Generalized mechanism for electrophilic aromatic substitution on this compound.
Halogenation Protocols
Halogenated derivatives of this compound are valuable intermediates for cross-coupling reactions and further synthetic elaborations.
Bromination with N-Bromosuccinimide (NBS)
N-Bromosuccinimide is a mild and effective brominating agent for electron-rich aromatic and heteroaromatic compounds.[1]
Protocol 3.1.1: General Procedure for Bromination
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve this compound (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.
-
Reagent Addition: Add N-bromosuccinimide (1.05 - 1.2 eq) portion-wise to the stirred solution at room temperature. The reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Reaction Progression: Stir the reaction mixture at room temperature for 2-6 hours. If the reaction is sluggish, gentle heating (40-50 °C) can be applied.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
| Parameter | Recommended Condition | Notes |
| Solvent | Acetonitrile, Dichloromethane | Acetonitrile is generally preferred for its ability to dissolve both reactants. |
| Temperature | Room Temperature to 50 °C | Start at room temperature and gently heat if necessary. |
| Equivalents of NBS | 1.05 - 1.2 | A slight excess of NBS ensures complete consumption of the starting material. |
| Reaction Time | 2 - 6 hours | Monitor by TLC or LC-MS for completion. |
Table 1: Recommended reaction parameters for the bromination of this compound with NBS.
Iodination with N-Iodosuccinimide (NIS)
A similar protocol can be employed for the iodination of this compound using N-iodosuccinimide as the electrophilic iodine source.
Nitration
The introduction of a nitro group onto the pyrimidine ring opens avenues for further transformations, such as reduction to an amino group. The nitration of aminopyrimidines requires careful control of reaction conditions to prevent the formation of undesired byproducts.[2]
Protocol 4.1.1: Nitration using Nitric Acid and Sulfuric Acid
-
Preparation of Nitrating Mixture: In a separate flask cooled in an ice-water bath (0-5 °C), slowly add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (5-10 eq).[3] Stir the mixture gently for 10-15 minutes.
-
Reaction Setup: Dissolve this compound (1.0 eq) in a portion of the concentrated sulfuric acid in a separate reaction vessel, also cooled in an ice-water bath.
-
Slow Addition: Slowly add the pre-formed nitrating mixture to the solution of the substrate while maintaining the internal temperature below 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to stir at 0-10 °C for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide.
-
Purification: The precipitated solid can be collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization or column chromatography.
| Parameter | Recommended Condition | Notes |
| Nitrating Agent | HNO₃/H₂SO₄ | The use of sulfuric acid as a catalyst generates the highly electrophilic nitronium ion (NO₂⁺).[4] |
| Temperature | 0 - 10 °C | Strict temperature control is crucial to minimize side reactions. |
| Equivalents of HNO₃ | 1.1 | A slight excess is used to drive the reaction to completion. |
| Reaction Time | 1 - 3 hours | Monitor by TLC or LC-MS. |
Table 2: Recommended reaction parameters for the nitration of this compound.
Figure 2: Workflow for the nitration of this compound.
Formylation via the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6] It utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a chlorinating agent such as phosphorus oxychloride (POCl₃).[7]
Protocol 5.1.1: Vilsmeier-Haack Formylation
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stir bar, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) as the solvent. Cool the flask to 0 °C in an ice bath.
-
Slow Addition of POCl₃: Slowly add phosphorus oxychloride (POCl₃) (1.5 - 2.0 eq) to the cooled DMF via the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C. Stir the mixture at this temperature for 30 minutes to an hour to ensure complete formation of the Vilsmeier reagent.
-
Substrate Addition: Add this compound (1.0 eq) to the reaction mixture, either as a solid or as a solution in a small amount of anhydrous DMF.
-
Reaction Progression: Allow the reaction to warm to room temperature and then heat to 60-80 °C for 4-12 hours. The reaction progress should be monitored by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice. Basify the aqueous solution with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 8-9.
-
Purification: Extract the product with a suitable organic solvent like ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
| Parameter | Recommended Condition | Notes |
| Reagents | DMF and POCl₃ | Anhydrous conditions are essential for the formation of the Vilsmeier reagent. |
| Temperature | 0 °C for reagent formation, then 60-80 °C | Initial cooling is critical, followed by heating to drive the reaction. |
| Equivalents of POCl₃ | 1.5 - 2.0 | An excess of the chlorinating agent is typically used. |
| Reaction Time | 4 - 12 hours | Monitor for completion. |
Table 3: Recommended reaction parameters for the Vilsmeier-Haack formylation.
Friedel-Crafts Acylation: A Note of Caution
While Friedel-Crafts acylation is a common method for introducing acyl groups to aromatic rings, its application to this compound is likely to be challenging. The strongly acidic Lewis acid catalysts (e.g., AlCl₃) required for this reaction can complex with the nitrogen atoms of the pyrimidine ring and the amino group, leading to deactivation of the substrate. Furthermore, the reaction conditions may lead to undesired side reactions. For the introduction of acyl groups, alternative methods such as metal-catalyzed cross-coupling reactions with acylated partners may be more suitable.
Conclusion
This compound is a versatile building block for the synthesis of novel pyrimidine derivatives. The protocols outlined in this guide provide a solid foundation for researchers to perform key electrophilic substitution reactions. It is imperative to note that these protocols are starting points, and optimization of reaction conditions may be necessary to achieve the desired outcomes for specific substrates and scales. Careful monitoring of the reaction progress and thorough characterization of the products are essential for successful synthesis.
References
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CN104447522A - Preparation method of 5-nitro-2-aminopyridine - Google Patents.
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Navigating the Synthesis of 2-Bromo-4,5-difluoroaniline: Key Considerations for Chemical Manufacturers - NINGBO INNO PHARMCHEM CO.,LTD.
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Synthesis of Functional Fluorescent BODIPY‐based Dyes through Electrophilic Aromatic Substitution - PMC.
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Synthesis of Fluorinated 4-Aminopyrimidines via a Brønsted Acid Mediated [2+2+2] Cycloaddition of β-CF3-1,3-Enynamides with Nitriles - ResearchGate.
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Vilsmeier-Haack Reaction Mechanism | Organic Chemistry - YouTube.
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Vilsmeier-Haack Reactions of 4,6-Diacetylresorcinol and Its Schiff Ba - Sciforum.
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SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION - LOCKSS.
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US4269985A - Process for the preparation of 2-amino-5-nitrothiazole - Google Patents.
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Synthesis of 4- and 5-Aminotriazolamers via Iterative Electrophilic Ethynylation and Azide–Alkyne Cycloaddition | Organic Chemistry | ChemRxiv | Cambridge Open Engage.
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CN102603622B - Synthetic method of 2-amino-4-bromopyridine - Google Patents.
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Vilsmeier-Haack Reaction - Chemistry Steps.
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5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC.
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Pathways for nitration aromatic substitution reactions of 1-isopropyl-4,7-dimethylnaphthalene - ResearchGate.
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US2609372A - Halogenation of 2-aminopyrimidines - Google Patents.
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Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PubMed Central.
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Friedel-Crafts Acylation - Organic Chemistry Portal.
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Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC.
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Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine - Google Patents.
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Friedel–Crafts reaction - Wikipedia.
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Halogenation of the 3-position of pyridines through Zincke imine intermediates - NSF PAR.
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Electrophilic Aromatic Substitution: Nitration - YouTube.
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Friedel–Crafts Acylation - Sigma-Aldrich.
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Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
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Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution | Journal of the American Chemical Society.
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3-Selective Halogenation of Pyridines via Zincke Imine Intermediates - ChemRxiv.
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CN102127022A - Method for synthesizing 2-amino-4,6-dichloro-5-formamido pyrimidine.
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Vilsmeier-Haack Reaction | NROChemistry.
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Nitration Aromatic Substitution Overview - YouTube.
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18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry - YouTube.
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Fluorocarbon derivatives of nitrogen. Part 8. Reactions between heteroaromatic N-imines (N-iminopyridinium and N-iminoquinolinium ylide) and perfluoropropene, 2H-pentafluoropropene, perfluorobut-2-ene, perfluoro-(2-methylpent-2-ene), perfluorobut-2-yne, and perfluoropyridine: synthesis of fluorinated 3-azaindolizines.
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Synthesis of 2-Amino-5-bromopyridine - ResearchGate.
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18.4 Aromatic Nitration and Sulfonation - Chemistry LibreTexts.
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5-Nitrofuran-2-yl derivatives: Synthesis and inhibitory activities against growing and dormant mycobacterium species - ResearchGate.
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Friedel-Crafts acylation reaction at C-4 of 1,3,5, subst. pyrazole | ResearchGate.
-
-
Pyrimidines. Part XIII. Electrophilic substitution at position 6 and a synthesis of divicine (2,4-diamino-5,6-dihydroxypyrimidine) - Journal of the Chemical Society (Resumed) (RSC Publishing).
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The Strategic Application of 4,6-Difluoropyrimidin-5-amine in Modern Medicinal Chemistry: A Guide for Researchers
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorinated heterocycles is a cornerstone of modern medicinal chemistry. Among these, 4,6-difluoropyrimidin-5-amine emerges as a highly versatile and valuable building block. Its unique electronic properties and multiple reaction sites offer a powerful platform for the synthesis of diverse compound libraries, particularly in the pursuit of novel kinase inhibitors.
This comprehensive guide provides an in-depth exploration of the utility of this compound, detailing its strategic advantages in drug design, providing validated synthetic protocols for its derivatization, and discussing the biological significance of the resulting molecular entities.
The Rationale: Why this compound is a Privileged Scaffold
The aminopyrimidine core is a well-established pharmacophore present in numerous FDA-approved drugs, particularly in the realm of oncology and inflammatory diseases. The strategic placement of two fluorine atoms at the 4 and 6 positions, flanking an amino group at the 5-position, bestows a unique set of properties that medicinal chemists can exploit.
Enhanced Potency and Selectivity through Fluorine Substitution: The introduction of fluorine atoms can significantly impact a molecule's pharmacokinetic and pharmacodynamic profile. The high electronegativity of fluorine can lead to altered pKa, improved metabolic stability by blocking sites of oxidation, and enhanced binding affinity to target proteins through favorable electrostatic interactions. In the context of kinase inhibitors, these fluorine atoms can form crucial hydrogen bonds or other non-covalent interactions within the ATP-binding pocket of the kinase, leading to increased potency and selectivity.
Versatile Synthetic Handle: The fluorine atoms on the pyrimidine ring are excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions. This allows for the sequential and regioselective introduction of a wide array of substituents at the C4 and C6 positions, enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies. The adjacent amino group at the C5 position can also be readily functionalized, further expanding the accessible chemical space.
Core Applications in Drug Discovery: A Focus on Kinase Inhibition
The 4,6-disubstituted aminopyrimidine scaffold is a hallmark of many potent and selective kinase inhibitors. These compounds typically function by occupying the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates and disrupting aberrant signaling pathways implicated in diseases such as cancer and autoimmune disorders.
Derivatives of this compound are actively being investigated as inhibitors of a range of kinases, including but not limited to:
-
Epidermal Growth Factor Receptor (EGFR): Mutations in EGFR are a common driver of non-small cell lung cancer (NSCLC). Aminopyrimidine-based inhibitors have shown efficacy in overcoming resistance to earlier generations of EGFR inhibitors.
-
Janus Kinases (JAKs): The JAK-STAT signaling pathway is central to the immune response, and its dysregulation is implicated in autoimmune diseases like rheumatoid arthritis.
-
Polo-like Kinase 4 (PLK4): As a master regulator of centriole duplication, PLK4 is a promising target for anticancer therapy.[1]
-
Phosphoinositide 3-kinases (PI3Ks): The PI3K/AKT/mTOR pathway is frequently hyperactivated in cancer, making it a prime target for drug development.[2]
The ability to readily diversify the substituents at the C4 and C6 positions of the this compound core allows for the fine-tuning of inhibitory activity and selectivity against different kinase targets.
Synthetic Protocols and Methodologies
The reactivity of this compound makes it amenable to a variety of synthetic transformations. Below are detailed protocols for key reactions used to generate libraries of derivatives for medicinal chemistry campaigns.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with Amines
This protocol details the regioselective substitution of one of the fluorine atoms with an amine nucleophile, a common strategy for introducing key pharmacophoric elements. The reactivity of the two fluorine atoms is generally similar, and mono-substitution can often be achieved by controlling the stoichiometry of the nucleophile.
Reaction Scheme:
A representative SNAr reaction.
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., aniline, morpholine)
-
N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
N-Methyl-2-pyrrolidone (NMP) or other high-boiling polar aprotic solvent
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Add the desired amine nucleophile (1.0-1.2 eq) and the solvent (e.g., NMP, to a concentration of ~0.5 M).
-
Add the base (e.g., DIPEA, 2.0-3.0 eq) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired mono-substituted product.
Causality Behind Experimental Choices: The use of a polar aprotic solvent like NMP facilitates the SNAr reaction by stabilizing the charged Meisenheimer intermediate. A non-nucleophilic base is used to neutralize the HF generated during the reaction without competing with the primary amine nucleophile. Heating is often necessary to overcome the activation energy of the reaction.
Protocol 2: Palladium-Catalyzed Cross-Coupling Reactions
For the introduction of aryl, heteroaryl, or alkyl groups, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig reactions are indispensable tools. These reactions typically proceed at the more reactive halogen positions.
Workflow for Palladium-Catalyzed Cross-Coupling:
General workflow for cross-coupling reactions.
A. Suzuki-Miyaura Coupling:
Materials:
-
4-Amino-6-fluoropyrimidin-5-yl derivative (from Protocol 1)
-
Aryl or heteroaryl boronic acid or boronate ester
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., potassium carbonate, cesium carbonate)
-
Solvent system (e.g., 1,4-dioxane and water)
Procedure:
-
In a reaction vessel, combine the fluoropyrimidine derivative (1.0 eq), the boronic acid/ester (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Add the palladium catalyst (typically 2-10 mol%).
-
Degas the solvent system (e.g., dioxane/water 4:1) and add it to the reaction vessel.
-
Heat the mixture under an inert atmosphere to 80-100 °C until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the product by column chromatography.
B. Buchwald-Hartwig Amination:
Materials:
-
4-Amino-6-fluoropyrimidin-5-yl derivative
-
Amine to be coupled
-
Palladium precatalyst (e.g., Pd2(dba)3)
-
Phosphine ligand (e.g., Xantphos, BINAP)
-
Strong, non-nucleophilic base (e.g., cesium carbonate, sodium tert-butoxide)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
Procedure:
-
To a dry reaction vessel under inert atmosphere, add the palladium precatalyst and the phosphine ligand.
-
Add the fluoropyrimidine derivative, the amine, and the base.
-
Add the anhydrous, degassed solvent.
-
Heat the reaction mixture (typically 80-110 °C) and monitor its progress.
-
After completion, cool the reaction, filter off the solids, and concentrate the filtrate.
-
Purify the residue by column chromatography.
Data Presentation
The following table summarizes the typical reaction conditions and expected outcomes for the derivatization of this compound.
| Reaction Type | Reagents & Conditions | Typical Product | Key Considerations |
| SNAr (Mono-substitution) | Amine, DIPEA, NMP, 80-120 °C | 4-Amino-6-substituted-pyrimidin-5-amine | Stoichiometry of the nucleophile is crucial for selectivity. |
| SNAr (Di-substitution) | Excess Amine, DIPEA, NMP, >120 °C | 4,6-Disubstituted-pyrimidin-5-amine | Higher temperatures and excess nucleophile drive the reaction to completion. |
| Suzuki-Miyaura Coupling | Boronic acid, Pd(PPh3)4, K2CO3, Dioxane/H2O, 90 °C | 4-Aryl-6-fluoropyrimidin-5-amine | Thorough degassing is essential to prevent catalyst degradation. |
| Buchwald-Hartwig Amination | Amine, Pd2(dba)3, Xantphos, Cs2CO3, Toluene, 100 °C | 4-(N-Aryl/alkyl)-6-fluoropyrimidin-5-amine | Ligand choice can significantly impact reaction efficiency. |
Conclusion and Future Perspectives
This compound is a powerful and versatile building block in medicinal chemistry, offering a reliable platform for the synthesis of novel kinase inhibitors and other biologically active molecules. The strategic incorporation of fluorine atoms provides a means to modulate the physicochemical and pharmacological properties of the resulting compounds, while the reactivity of the pyrimidine core allows for extensive synthetic diversification.
As our understanding of the kinome and its role in disease continues to expand, the demand for novel, selective, and potent kinase inhibitors will only increase. The strategic use of building blocks like this compound will be instrumental in meeting this demand and advancing the frontiers of drug discovery.
References
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Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. PubMed. [Link]
-
Synthesis and biological evaluation of 4,6-diaryl-2-pyrimidinamine derivatives as anti-breast cancer agents. PubMed. [Link]
-
Design, synthesis, and biological evaluation of aminopyrimidine derivatives bearing a 4,5,6,7-tetrahydrothieno [3,2-c]pyridine as potent EGFR inhibitors. PubMed. [Link]
-
Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. [Link]
-
Synthesis and biological evaluation of 4,6-diaryl substituted-4,5-dihydro-2-amino pyrimidines. ResearchGate. [Link]
-
Discovery of 4-amino-5,6-biaryl-furo[2,3-d]pyrimidines as inhibitors of Lck: development of an expedient and divergent synthetic route and preliminary SAR. PubMed. [Link]
-
Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. PubMed. [Link]
-
Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. PMC. [Link]
-
Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. PMC. [Link]
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- 2. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 4,6-Difluoropyrimidin-5-amine as a Versatile Scaffold for the Synthesis of Potent Kinase Inhibitors
Introduction: The Strategic Advantage of the 4,6-Difluoropyrimidin-5-amine Core in Kinase Inhibitor Design
The pyrimidine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors.[1][2] Its nitrogen atoms provide crucial hydrogen bonding interactions with the hinge region of the kinase active site, a key feature for potent and selective inhibition.[2] Within this class of compounds, this compound has emerged as a particularly valuable building block for the synthesis of next-generation kinase inhibitors.
The strategic placement of two fluorine atoms at the 4 and 6 positions of the pyrimidine ring confers several advantageous properties. These electron-withdrawing fluorine atoms activate the C4 and C6 positions for sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions.[3] This allows for the controlled and directional introduction of various substituents, facilitating the exploration of structure-activity relationships (SAR) and the optimization of potency, selectivity, and pharmacokinetic profiles. The 5-amino group provides an additional vector for chemical modification, further expanding the accessible chemical space.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in the synthesis of kinase inhibitors. We will delve into the chemical reactivity of this building block, provide exemplary synthetic protocols for the preparation of potent kinase inhibitors, discuss key aspects of their structure-activity relationships, and outline standard analytical procedures for their characterization.
Chemical Properties and Reactivity: Exploiting Sequential SNAr Reactions
The high reactivity of the C-F bonds in this compound towards nucleophilic displacement is the cornerstone of its utility. The two fluorine atoms are excellent leaving groups, and their displacement can be orchestrated in a stepwise manner due to the differential activation of the C4 and C6 positions after the first substitution. This allows for the synthesis of unsymmetrically substituted pyrimidines, which is often crucial for achieving high kinase selectivity.
The general strategy involves an initial SNAr reaction with a primary or secondary amine at either the C4 or C6 position, followed by a second SNAr reaction with a different nucleophile at the remaining fluorinated position. The regioselectivity of the first substitution can often be controlled by the reaction conditions and the nature of the incoming nucleophile.
Exemplary Synthetic Protocol: Synthesis of a Generic Di-substituted Pyrimidine-based Kinase Inhibitor
This protocol describes a general two-step synthesis of a 4,6-disubstituted pyrimidin-5-amine derivative, a common core structure for many kinase inhibitors targeting enzymes such as Aurora kinases, EGFR, and VEGFR.
Step 1: First Nucleophilic Aromatic Substitution (SNAr)
This step involves the monosubstitution of a fluorine atom with a desired amine.
Materials:
-
This compound
-
Amine of choice (e.g., aniline, benzylamine, or a heterocyclic amine)
-
Diisopropylethylamine (DIPEA)
-
N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in NMP or DMSO, add the desired amine (1.1 eq) and DIPEA (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the monosubstituted product.
Step 2: Second Nucleophilic Aromatic Substitution (SNAr)
This step introduces the second substituent at the remaining fluorine position.
Materials:
-
Monosubstituted product from Step 1
-
Second amine of choice
-
Cesium carbonate (Cs2CO3) or Potassium carbonate (K2CO3)
-
1,4-Dioxane or other suitable high-boiling solvent
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the monosubstituted product from Step 1 (1.0 eq) in 1,4-dioxane, add the second amine (1.2 eq) and Cs2CO3 or K2CO3 (2.5 eq).
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield the final di-substituted kinase inhibitor.
Visualizing the Synthetic Workflow
The following diagram illustrates the general synthetic strategy for creating a library of kinase inhibitors from this compound.
Caption: General workflow for synthesizing kinase inhibitors.
Structure-Activity Relationship (SAR) Insights
The di-substituted pyrimidine scaffold allows for systematic exploration of the chemical space around the kinase active site. The substituents at the C4 and C6 positions play crucial roles in determining the inhibitor's potency and selectivity.
| Position | General Role in Kinase Binding | Favorable Substituents | Impact on Properties |
| C4-Substituent | Often interacts with the solvent-exposed region of the active site. Can be modified to enhance solubility and cell permeability. | Small to medium-sized aromatic or heteroaromatic rings (e.g., phenyl, pyridyl, pyrazolyl).[2][4] | Can significantly impact potency and selectivity. Introduction of polar groups can improve aqueous solubility. |
| C6-Substituent | Typically oriented towards the "gatekeeper" residue and the back pocket of the kinase. Crucial for determining selectivity. | Bulky and hydrophobic groups. Can include substituted anilines or larger heterocyclic systems.[5] | Modifications in this region are key to achieving selectivity for a specific kinase or kinase family. |
| 5-Amino Group | Can be further functionalized to introduce additional interaction points or to modulate the electronic properties of the pyrimidine ring. | Acylation, sulfonylation, or alkylation can be explored. | Can be used to fine-tune the overall properties of the inhibitor, including its ADME profile. |
Table 1: General Structure-Activity Relationship (SAR) trends for di-substituted pyrimidine-based kinase inhibitors.
Targeting Key Signaling Pathways in Cancer
Kinase inhibitors derived from the this compound scaffold have shown promise in targeting several critical signaling pathways implicated in cancer progression. One such pathway is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in various cancers.[6]
Visualizing a Targeted Signaling Pathway
The following diagram depicts a simplified representation of the PI3K/AKT/mTOR signaling pathway and indicates where pyrimidine-based inhibitors can intervene.
Sources
- 1. iris.uniroma1.it [iris.uniroma1.it]
- 2. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Scalable Synthesis of 4,6-Difluoropyrimidin-5-amine
Executive Summary
4,6-Difluoropyrimidin-5-amine (CAS: N/A for specific isomer, often custom synthesized; related: 4,6-difluoro-5-nitropyrimidine) is a high-value pharmacophore used in the synthesis of antiviral agents and P2Y12 platelet inhibitors (e.g., Ticagrelor analogs). Its synthesis presents a classic "process chemist’s dilemma": the electron-deficient pyrimidine ring is highly susceptible to nucleophilic attack, making the introduction of fluorine via Halex (Halogen Exchange) efficient but hazardous, while the subsequent reduction of the nitro group poses risks of hydrodefluorination.
This guide details a robust, scalable 2-step protocol starting from commercially available 4,6-dichloro-5-nitropyrimidine . It prioritizes process safety—specifically addressing thermal runaway risks associated with nitro-functionalized Halex reactions—and product stability.
Key Technical Challenges Solved
-
Thermal Runaway Mitigation: Implementing lessons from the 1990 Shell Stanlow incident regarding Halex reactions.
-
Chemo-selectivity: Reducing the nitro group without removing the labile fluorine atoms.
-
Product Stability: Isolation of the amine as a hydrochloride salt to prevent hydrolytic degradation.
Strategic Route Analysis
The most reliable scale-up route avoids direct fluorination of the amine, which suffers from oxidative side reactions. Instead, we utilize the "Nitro-First" approach.
Reaction Scheme
-
Step 1 (Halex): 4,6-Dichloro-5-nitropyrimidine (1 )
4,6-Difluoro-5-nitropyrimidine (2 ) -
Step 2 (Reduction): 4,6-Difluoro-5-nitropyrimidine (2 )
this compound (3 )
Figure 1: Strategic synthetic pathway emphasizing the Nitro-Halex route.
Detailed Protocols
Protocol A: The Halex Reaction (Fluorination)
Safety Warning: Nitro-halogenated pyrimidines are energetic. The reaction of chloronitro compounds with KF in polar aprotic solvents can lead to thermal runaways if impurities (like water) are present or if temperature control fails.
Reagents:
-
4,6-Dichloro-5-nitropyrimidine (1.0 eq)
-
Potassium Fluoride (KF), spray-dried (2.5 eq)
-
18-Crown-6 (0.05 eq) or Tetramethylammonium chloride (TMAC)
-
Solvent: Sulfolane (Preferred over DMF/DMAc due to higher thermal stability and lower volatility).
Procedure:
-
Drying (Critical): Charge Sulfolane and KF into the reactor. Heat to 140°C under vacuum to distill off any trace water (azeotropic drying with toluene is also effective). Water content must be < 200 ppm to prevent hydrolysis to the fluorohydrin.
-
Activation: Cool to 80°C. Add phase transfer catalyst (18-Crown-6).
-
Addition: Add 4,6-Dichloro-5-nitropyrimidine portion-wise. Do not dump all at once. The reaction is exothermic.
-
Reaction: Heat to 110°C. Monitor by HPLC.
-
End Point: < 1% Starting Material.[1]
-
Note: Do not exceed 130°C; thermal decomposition of the nitropyrimidine can occur.
-
-
Workup:
-
Cool to 25°C. Filter off inorganic salts (KCl/KF).
-
The product 4,6-difluoro-5-nitropyrimidine is volatile. Do not rotovap to dryness aggressively.
-
Scale-up Tip: For kg-scale, use thin-film evaporation or vacuum distillation to isolate the product from Sulfolane.
-
Protocol B: Chemoselective Reduction
Challenge: Standard catalytic hydrogenation (Pd/C, H2) often causes hydrodefluorination (replacing F with H) in electron-deficient rings. Solution: Iron-mediated reduction (Bechamp conditions) or SnCl2 is preferred for preserving the C-F bonds.
Reagents:
-
4,6-Difluoro-5-nitropyrimidine (1.0 eq)
-
Iron Powder (325 mesh, 5.0 eq)
-
Acetic Acid (glacial, 10 vol)
-
Ethanol (5 vol)
Procedure:
-
Setup: Charge Iron powder and Ethanol into the reactor. Mechanical stirring is required (heavy slurry).
-
Activation: Add 5% of the Acetic Acid to activate the iron surface at 40°C.
-
Addition: Dissolve the nitro-intermediate in the remaining Acetic Acid. Add this solution dropwise to the iron suspension.
-
Exotherm Control: Maintain internal temperature between 55-65°C.
-
-
Completion: Monitor by TLC/LCMS. Reaction is usually complete within 2-3 hours.
-
Workup & Salt Formation:
-
Filter the iron sludge through Celite. Wash with EtOAc.[2]
-
Concentrate the filtrate.
-
Stabilization: Dissolve the crude amine in EtOAc and bubble dry HCl gas (or add 4M HCl in Dioxane) at 0°C.
-
Filter the resulting white precipitate: This compound hydrochloride .
-
Process Safety & Logic (The Shell Lesson)
In 1990, a Shell plant in Stanlow exploded during a similar Halex reaction (2,4-dichloronitrobenzene). The cause was traced to impurities in the solvent and a lack of thermal buffering.
We apply a Self-Validating Safety Loop for this protocol:
Figure 2: Process safety logic for the Halex step, prioritizing moisture control and thermal monitoring.
Analytical Data & Specifications
| Parameter | Specification | Method | Justification |
| Appearance | White to off-white solid | Visual | Oxidation leads to browning. |
| Purity | > 98.0% | HPLC (254 nm) | Critical for subsequent API steps. |
| 19F NMR | -65 to -75 ppm (d) | NMR | Confirms presence of both F atoms (no defluorination). |
| Water | < 0.5% | KF Titration | Prevents hydrolysis of C-F bonds. |
| Fe Content | < 20 ppm | ICP-MS | Residual iron is genotoxic; must be removed. |
Troubleshooting Guide
Issue 1: Low Yield in Halex Step
-
Cause: "Wet" KF. Potassium fluoride is extremely hygroscopic.
-
Fix: Use Spray-Dried KF (higher surface area) and store it in a glovebox. Grind standard KF immediately before use if spray-dried is unavailable.
Issue 2: Defluorination during Reduction
-
Cause: Reaction temperature too high or use of Pd/C.
-
Fix: Switch to Fe/AcOH or SnCl2. If using hydrogenation, use Sulfided Platinum on Carbon (Pt(S)/C) , which poisons the catalyst against hydrogenolysis of the C-F bond.
Issue 3: Product Instability
-
Cause: The free base amine hydrolyzes in moist air.
-
Fix: Store strictly as the HCl or H2SO4 salt .
References
-
Shell Stanlow Explosion Analysis
-
Scientific Update. (2025). An Accident Waiting to Happen? The Shell Halex Reaction. Retrieved from
-
-
Halex Reaction Mechanisms
-
ChemTube3D. Fluorination of Medicinal Compounds - The Halex Reaction. Retrieved from
-
-
Physical Properties & Safety
-
PubChem. 4,6-Dichloro-5-nitropyrimidine Compound Summary. Retrieved from
-
-
Reduction Methodologies
-
ResearchGate Discussion.[3] Reduction of 4,6-dichloro-5-nitropyrimidine. Retrieved from
-
Sources
analytical methods for 4,6-difluoropyrimidin-5-amine quantification
Application Note: High-Precision Quantification of 4,6-Difluoropyrimidin-5-amine
Executive Summary & Chemical Context
Target Molecule: this compound (CAS: 765-22-0) Application Domain: Pharmaceutical Intermediates (Nucleoside analogs, Ticagrelor-related synthesis), Agrochemicals.
The accurate quantification of this compound is critical due to its role as a pharmacophore building block. Unlike its chlorinated analogs (e.g., 4,6-dichloropyrimidines used in Ticagrelor synthesis), the difluoro-variant presents unique chromatographic challenges. The high electronegativity of the two fluorine atoms significantly reduces the basicity of the C5-amine group and alters the dipole moment of the pyrimidine ring.
Analytical Challenges:
-
Fluorine Effect: The C-F bonds induce strong dipole moments that can lead to poor retention or "blow-through" on standard C18 columns if phase collapse occurs in highly aqueous conditions.
-
Amine Tailing: While less basic than alkyl amines, the C5-amine can still interact with residual silanols, causing peak asymmetry.
-
Stability: The amine group is susceptible to oxidative degradation, requiring controlled sample preparation.
This guide presents a Tiered Analytical Approach :
-
Tier 1 (Gold Standard): PFP (Pentafluorophenyl) Phase HPLC for maximum selectivity.
-
Tier 2 (Routine): C18 HPLC with Ion-Suppression for standard QC.
Strategic Method Selection (Decision Logic)
The following logic gate illustrates why specific analytical routes are chosen based on the sample matrix and sensitivity requirements.
Figure 1: Analytical decision tree for fluorinated pyrimidine analysis. The PFP phase is prioritized for its specific F-F interactions.
Method A: The "Gold Standard" Protocol (PFP Phase)
Rationale: Standard C18 columns rely on hydrophobic interactions. However, this compound is relatively polar. A Pentafluorophenyl (PFP) stationary phase is selected because it offers three distinct retention mechanisms:
-
Hydrophobicity: Carbon chain linker.
-
Pi-Pi Interactions: Between the phenyl ring of the column and the pyrimidine ring of the analyte.
-
Dipole-Dipole/F-F Interactions: Specific affinity between the fluorine atoms on the column and the fluorine atoms on the analyte.
Instrument Parameters
| Parameter | Setting |
| Instrument | HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance) |
| Column | FluoroSep-RP Phenyl PFP or Kinetex PFP (150 mm x 4.6 mm, 2.6 µm or 5 µm) |
| Column Temp | 35°C (Controlled temperature is crucial for F-F interaction stability) |
| Flow Rate | 1.0 mL/min |
| Injection Vol | 5.0 µL |
| Detection | UV @ 254 nm (Primary), 220 nm (Secondary for impurities) |
Mobile Phase Composition
-
Solvent A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.
-
Why pH 3.0? Ensures the amine (pKa ~2-3 due to F-withdrawing effect) and any residual silanols are protonated/suppressed, sharpening the peak.
-
-
Solvent B: Acetonitrile (HPLC Grade).[1]
Gradient Program
| Time (min) | % Solvent A | % Solvent B | Curve |
| 0.0 | 95 | 5 | Initial |
| 2.0 | 95 | 5 | Isocratic Hold |
| 12.0 | 40 | 60 | Linear Ramp |
| 15.0 | 40 | 60 | Wash |
| 15.1 | 95 | 5 | Re-equilibration |
| 20.0 | 95 | 5 | End |
Method B: Routine QC Protocol (C18 Phase)
Rationale: For laboratories without PFP columns, a high-strength silica (HSS) C18 column can be used. However, "dewetting" (phase collapse) is a risk if 100% aqueous mobile phase is used. This method uses a "shielded" C18 to prevent this.
-
Column: Waters XSelect HSS T3 or Agilent Zorbax SB-C18 (StableBond).
-
Mobile Phase:
-
Isocratic Mode: 85% A / 15% B (Adjust based on retention time target of ~6-8 mins).
-
Note: Phosphoric acid is preferred here over formic acid to suppress silanol activity more aggressively, as C18 lacks the pi-pi shielding of PFP.
Sample Preparation & Handling
Critical Alert: Pyrimidin-amines can undergo auto-oxidation or condensation in solution over time.
-
Diluent: 90:10 Water:Acetonitrile (match initial mobile phase).
-
Stock Solution: Weigh 25 mg of analyte into a 25 mL volumetric flask. Dissolve in 5 mL ACN first (to ensure solubility of the fluorinated ring), then dilute to volume with water.
-
Filtration: Use 0.22 µm PTFE filters. Do not use Nylon filters, as amines can sometimes adsorb to Nylon membranes.
Workflow Diagram
Figure 2: Sample preparation workflow emphasizing solvent order to prevent precipitation.
System Suitability & Validation Criteria
To ensure the method is "Self-Validating" (Trustworthiness), the following criteria must be met before every sample set.
| Parameter | Acceptance Criteria | Scientific Rationale |
| Tailing Factor (T) | T < 1.5 | Indicates minimal amine-silanol interaction. |
| Theoretical Plates (N) | N > 5000 | Ensures column efficiency is sufficient for impurity separation. |
| RSD (Area) | < 2.0% (n=6) | Confirms injection precision and pump stability. |
| Resolution (Rs) | > 2.0 | Between the main peak and nearest impurity (often the mono-fluoro analog). |
Troubleshooting Guide:
-
Peak Splitting: Usually indicates the sample solvent is too strong (too much ACN). Increase water content in the diluent.
-
Drifting Retention: Fluorinated phases are sensitive to temperature. Ensure the column oven is stable at 35°C.
References
-
Hawach Scientific. (n.d.). Description of PFP HPLC Column: Separation of Phenols, Aromatics, and Amines. Retrieved from [Link]
-
Waters Corporation. (2012). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Application Note. Retrieved from [Link]
- Vertex AI Search. (2023). Synthesis of Ticagrelor Intermediates (Patent Analysis).
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,6-difluoropyrimidin-5-amine
Welcome to the technical support center for the synthesis of 4,6-difluoropyrimidin-5-amine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered in the laboratory.
Introduction: The Significance and Synthetic Hurdles
This compound is a critical building block in medicinal chemistry, primarily due to the unique properties imparted by its fluorine substituents. The strong electron-withdrawing nature of the fluorine atoms significantly influences the reactivity of the pyrimidine ring, making it a versatile precursor for a range of pharmaceutical compounds. However, this same reactivity presents considerable challenges in its synthesis, including controlling selectivity, minimizing side reactions, and ensuring product stability.
This guide will walk you through the common synthetic routes and provide solutions to the hurdles you may face, ensuring a higher success rate in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
The most prevalent precursor is 4,6-dichloropyrimidin-5-amine. This is due to its commercial availability and the well-established chemistry for nucleophilic aromatic substitution (SNAr) of the chloro groups with fluoride ions.
Q2: Why is the fluorination of 4,6-dichloropyrimidin-5-amine often challenging?
The primary challenge lies in the harsh reaction conditions typically required for the halogen exchange (Halex) reaction. High temperatures and the use of aggressive fluorinating agents can lead to decomposition of the starting material and product, as well as the formation of mono-fluorinated and other byproducts. The electron-rich amino group at the C5 position can also complicate the reaction.
Q3: What are the common impurities I should expect, and how can I minimize them?
Common impurities include the starting material (4,6-dichloropyrimidin-5-amine), the mono-fluorinated intermediate (4-chloro-6-fluoropyrimidin-5-amine), and potential decomposition products. To minimize these, it is crucial to optimize reaction time, temperature, and the stoichiometry of the fluorinating agent. Anhydrous conditions are also critical to prevent hydrolysis of the chloro and fluoro groups.
Q4: Are there alternative synthetic routes that avoid the direct fluorination of the dichloropyrimidine?
Yes, alternative strategies exist, though they may be more complex. One approach involves constructing the difluoropyrimidine ring from acyclic precursors already containing the necessary fluorine atoms. However, these methods often involve more steps and may have lower overall yields.
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis of this compound, with a focus on the fluorination of 4,6-dichloropyrimidin-5-amine.
Issue 1: Low or No Conversion to the Desired Product
Symptoms:
-
TLC or LC-MS analysis shows predominantly unreacted 4,6-dichloropyrimidin-5-amine.
-
The reaction mixture does not change in appearance as expected.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Steps |
| Inactive Fluorinating Agent | Many fluorinating agents (e.g., KF, CsF) are hygroscopic. Absorbed water can deactivate the agent and lead to side reactions. | Ensure the fluorinating agent is freshly dried under high vacuum and handled under an inert atmosphere (e.g., argon or nitrogen). |
| Insufficient Temperature | The C-Cl bond in the pyrimidine ring is strong, and significant thermal energy is required to facilitate the SNAr reaction. | Gradually increase the reaction temperature in 10°C increments, monitoring the reaction progress by TLC or LC-MS at each stage. Be cautious of exceeding the decomposition temperature of your substrate and product. |
| Poor Solvent Choice | The solvent must be polar aprotic to solubilize the fluorinating agent and the substrate, and have a high boiling point to accommodate the required reaction temperatures. | Solvents like sulfolane, DMSO, or NMP are generally effective. Ensure the solvent is anhydrous. |
| Presence of Protic Impurities | Protic species can interfere with the fluorinating agent and the reaction mechanism. | Use anhydrous solvents and ensure all glassware is thoroughly dried. |
Issue 2: Formation of Mono-fluorinated Byproduct
Symptoms:
-
A significant spot or peak corresponding to 4-chloro-6-fluoropyrimidin-5-amine is observed in the TLC or LC-MS analysis.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Steps |
| Insufficient Fluorinating Agent | A stoichiometric or slight excess of the fluorinating agent is required to replace both chlorine atoms. | Increase the molar equivalents of the fluorinating agent (e.g., from 2.2 to 3.0 equivalents). |
| Inadequate Reaction Time or Temperature | The second substitution is often slower than the first due to the deactivating effect of the first fluorine atom. | Increase the reaction time and/or temperature to drive the reaction to completion. Monitor closely to avoid decomposition. |
| Poor Mixing | In a heterogeneous reaction, inefficient stirring can lead to localized depletion of the fluorinating agent. | Ensure vigorous stirring throughout the reaction. |
Issue 3: Product Decomposition
Symptoms:
-
The reaction mixture turns dark or tarry.
-
Multiple unidentified spots appear on the TLC plate.
-
Low isolated yield of the desired product.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Steps |
| Excessive Temperature | Pyrimidine rings, especially those with electron-withdrawing groups, can be susceptible to thermal degradation. | Carefully control the reaction temperature and avoid localized overheating. Use an oil bath with a temperature controller. |
| Prolonged Reaction Time | Even at optimal temperatures, prolonged heating can lead to decomposition. | Monitor the reaction progress and stop the reaction as soon as the starting material is consumed. |
| Presence of Water | Water can lead to hydrolysis of the chloro and fluoro groups, especially at high temperatures, forming hydroxypyrimidines which can further react or decompose. | Maintain strictly anhydrous conditions. |
Issue 4: Difficult Purification
Symptoms:
-
The product is difficult to separate from byproducts or the starting material by column chromatography or recrystallization.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Steps |
| Similar Polarity of Components | The starting material, mono-fluorinated intermediate, and the final product may have very similar polarities. | Optimize the mobile phase for column chromatography. A gradient elution may be necessary. Consider alternative purification techniques like preparative HPLC if necessary. |
| Product Instability on Silica Gel | The slightly acidic nature of silica gel can sometimes cause decomposition of sensitive compounds. | Deactivate the silica gel with a small amount of a non-nucleophilic base like triethylamine in the eluent. |
Experimental Protocols
Protocol 1: Synthesis of 4,6-dichloropyrimidin-5-amine
This protocol outlines the reduction of 4,6-dichloro-5-nitropyrimidine to the corresponding amine.[1]
Materials:
-
4,6-dichloro-5-nitropyrimidine
-
10% Palladium on carbon (Pd/C)
-
Ethyl acetate (anhydrous)
-
Nitrogen or Argon gas
-
Diatomaceous earth (Celite®)
Procedure:
-
In a Parr hydrogenation reactor or a similar vessel, dissolve 4,6-dichloro-5-nitropyrimidine (1.0 eq) in anhydrous ethyl acetate.
-
Carefully add 10% Pd/C (typically 5-10 mol%).
-
Seal the reactor and purge with an inert gas (nitrogen or argon) three times to remove any air.
-
Pressurize the reactor with hydrogen gas (typically to atmospheric pressure or slightly above) and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with an inert gas.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the filter cake with ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to obtain 4,6-dichloropyrimidin-5-amine.
Protocol 2: Synthesis of this compound via Halogen Exchange
This protocol describes the fluorination of 4,6-dichloropyrimidin-5-amine.
Materials:
-
4,6-dichloropyrimidin-5-amine
-
Spray-dried Potassium Fluoride (KF) or Cesium Fluoride (CsF) (anhydrous)
-
Sulfolane (anhydrous)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous spray-dried potassium fluoride (at least 2.2 equivalents).
-
Add anhydrous sulfolane to the flask.
-
Heat the mixture to the desired reaction temperature (typically 150-220°C) under a constant flow of inert gas.
-
In a separate flask, dissolve 4,6-dichloropyrimidin-5-amine (1.0 eq) in a minimal amount of anhydrous sulfolane.
-
Slowly add the solution of 4,6-dichloropyrimidin-5-amine to the hot KF/sulfolane mixture.
-
Stir the reaction mixture vigorously at the elevated temperature and monitor its progress by GC-MS or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizing the Process
Synthetic Pathway
Caption: Synthetic route to this compound.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Conclusion
The synthesis of this compound is a challenging yet rewarding endeavor for medicinal chemists. By understanding the underlying chemical principles and anticipating common experimental pitfalls, researchers can significantly improve their success rate. This guide provides a foundation for troubleshooting and optimizing this important synthetic transformation. Always prioritize safety and adhere to proper laboratory procedures when working with fluorinating agents and high temperatures.
References
- Google Patents. Preparation of 4,6-diamino-5-arylazopyrimidines and adenine compounds.
- Google Patents. Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine.
- Google Patents. Method for purifying 4, 6-dichloro pyrimidine.
- Google Patents. Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine.
-
ResearchGate. Synthesis of 4-Amino-6-(dichloromethyl)-5-nitropyrimidines. Available from: [Link]
-
PMC. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Available from: [Link]
-
MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Available from: [Link]
-
PMC. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Available from: [Link]
- Google Patents. Process for the preparation of 2,5-diamino-4,6-dichloropyrimidine.
-
Frontiers. New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Available from: [Link]
-
ResearchGate. (PDF) SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Available from: [Link]
-
YouTube. Synthesis and Reactions of Amines | LTQ 9.1, Spring 2024. Available from: [Link]
-
European Patent Office. PROCESS FOR PREPARING 2,5-DIAMINO-4,6-DICHLOROPYRIMIDINE. Available from: [Link]
-
Chemical Science (RSC Publishing). Meeting key synthetic challenges in amanitin synthesis with a new cytotoxic analog: 5′-hydroxy-6′-deoxy-amanitin. Available from: [Link]
-
ResearchGate. (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Available from: [Link]
-
ChemRxiv. Synthesis of α,α-Difluoro-β-amino Amides using Aldimines and Bromodifluoroacetamides via Zinc-Promoted Reformatsky Reaction. Available from: [Link]
-
PMC. New Route to the Synthesis of Benzamide-Based 5-Aminopyrazoles and Their Fused Heterocycles Showing Remarkable Antiavian Influenza Virus Activity. Available from: [Link]
- Google Patents. Method for synthesizing 2-amino-4,6-dichloro-5-formamido pyrimidine.
-
NIH. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Available from: [Link]
-
PubMed. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Available from: [Link]
-
PubChem. 5-Amino-2,4-dichloropyrimidine. Available from: [Link]
-
PubMed. Fluorinated pyrimidines. 41. Syntheses of 5-trifluoromethyl-3'-deoxyuridine and 5-fluoro-3'-deoxyuridine. Available from: [Link]
-
PubChem. 2-Chloro-5-fluoropyrimidin-4-amine. Available from: [Link]
Sources
Technical Support Center: Purification of 4,6-Difluoropyrimidin-5-amine
Welcome to the technical support center for the purification of 4,6-difluoropyrimidin-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of this important chemical intermediate. The following sections offer detailed protocols and explanations to help you navigate common challenges and achieve high purity of your target compound.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity is critical for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). The presence of impurities, such as starting materials, byproducts, or residual solvents, can significantly impact reaction yields, product stability, and biological activity. This guide provides practical solutions to common purification challenges, grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound reaction mixture?
A1: The impurities in your crude product will largely depend on the synthetic route employed. A common method for synthesizing similar aminopyrimidines involves the reduction of a nitro group. For instance, the synthesis of 4,6-dichloro-5-aminopyrimidine is achieved by the hydrogenation of 4,6-dichloro-5-nitropyrimidine using a Pd/C catalyst.[1]
Common impurities may include:
-
Unreacted Starting Materials: Such as the corresponding 5-nitropyrimidine derivative.
-
Over-reduced Species: Depending on the reaction conditions, the fluorine or other halogen atoms on the pyrimidine ring can be susceptible to reduction.
-
Hydrolysis Products: If water is present during the reaction or work-up, the fluoro groups can be hydrolyzed to hydroxyl groups.
-
Residual Solvents: Solvents used in the reaction or extraction steps (e.g., ethyl acetate, dichloromethane).
-
Catalyst Residues: If a heterogeneous catalyst like Pd/C was used.
Q2: My crude this compound is a dark, oily residue. How can I get it to crystallize?
A2: An oily residue suggests the presence of significant impurities that are inhibiting crystallization. Here’s a systematic approach to induce crystallization:
-
Solvent Trituration: Try stirring the oil with a non-polar solvent in which the desired product has low solubility, but the impurities are soluble. Hexanes or a mixture of ethyl acetate and hexanes are good starting points. This can often "crash out" the product as a solid.
-
Two-Solvent (Anti-Solvent) Recrystallization: This is a powerful technique when a single suitable solvent is not available.[2]
-
Dissolve the crude oil in a minimal amount of a "good" solvent where it is highly soluble (e.g., ethanol, acetone).
-
Slowly add a "poor" or "anti-solvent" in which the product is insoluble (e.g., water, hexanes) dropwise until the solution becomes slightly turbid.
-
Add a few drops of the "good" solvent to redissolve the initial precipitate and then allow the solution to cool slowly.
-
-
Seeding: If you have a small amount of pure, crystalline material, adding a "seed" crystal to a supersaturated solution can initiate crystallization.
Q3: I'm seeing significant streaking on my TLC plate when analyzing my column chromatography fractions. What's causing this and how can I fix it?
A3: Streaking on a TLC plate, especially for amine-containing compounds, is often due to the interaction of the basic amine group with the acidic silanol groups on the silica gel surface.[2] This leads to poor separation and broad, tailing spots.
Here are some effective solutions:
-
Add a Basic Modifier to the Eluent: Incorporating a small amount of a basic modifier like triethylamine (TEA) or ammonia into your mobile phase will neutralize the acidic sites on the silica gel, leading to sharper bands. A common starting point is 0.5-1% TEA in your eluent system (e.g., ethyl acetate/hexanes).[2]
-
Use a Different Stationary Phase: If streaking persists, consider using a less acidic stationary phase like alumina or a functionalized silica gel (e.g., amino-propyl).[2][3]
-
Reverse-Phase Chromatography: For highly polar or basic compounds, reverse-phase chromatography on a C18 column can be a very effective alternative to normal-phase silica gel chromatography.[3]
Troubleshooting Guide
This section addresses specific problems you might encounter during the purification of this compound and provides actionable solutions.
Problem 1: Low Yield After Column Chromatography
Possible Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Irreversible Adsorption | The basic amine group can strongly and sometimes irreversibly bind to the acidic silica gel, resulting in product loss on the column.[2] | 1. Add a Basic Modifier: As mentioned in Q3, add 0.5-1% triethylamine or ammonia to your eluent. 2. Use a Different Stationary Phase: Consider using neutral or basic alumina, or a bonded phase like amino-propyl silica.[2] |
| Product is Too Polar | If your eluent system is not polar enough, your compound may not move off the column. | 1. Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase (e.g., increase the percentage of ethyl acetate in a hexanes/ethyl acetate system). 2. Consider a More Polar Solvent System: A dichloromethane/methanol gradient can be effective for more polar compounds. |
| Improper Column Packing | An improperly packed column with channels or cracks will lead to poor separation and co-elution of your product with impurities, resulting in lower yields of pure fractions. | 1. Slurry Packing: Ensure you pack your column using a slurry of silica gel in your initial, low-polarity mobile phase to create a homogenous and well-packed bed. |
Problem 2: Recrystallization Fails to Improve Purity
Possible Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Inappropriate Solvent Choice | The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Impurities should either be highly soluble or insoluble at all temperatures. | 1. Systematic Solvent Screening: Test the solubility of your crude product in a range of solvents with varying polarities (e.g., water, ethanol, ethyl acetate, toluene, hexanes) at both room temperature and their boiling points. 2. Two-Solvent System: If a single solvent is not effective, try a two-solvent system as described in Q2.[2] |
| Cooling Too Quickly | Rapid cooling can cause the compound to precipitate out of solution along with impurities, rather than forming pure crystals. | 1. Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Insulating the flask can help. Once at room temperature, you can then place it in an ice bath or refrigerator to maximize yield.[2] |
| Presence of Insoluble Impurities | If there are insoluble impurities present, they can act as nucleation sites, leading to impure crystals. | 1. Hot Filtration: After dissolving your crude product in the hot solvent, perform a hot filtration to remove any insoluble material before allowing the solution to cool and crystallize.[2] |
Problem 3: Purity Assessment is Inconclusive
Possible Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Co-elution in HPLC/GC | Impurities with similar polarity or volatility to your product may co-elute, giving a single peak and a false impression of high purity. | 1. Vary Analytical Method: Use a different HPLC column (e.g., a different stationary phase or length) or a different temperature program for your GC analysis. 2. Use a Different Detection Method: If using UV detection for HPLC, some impurities may not have a chromophore. Try using a mass spectrometer (LC-MS or GC-MS) for more definitive identification of all components.[4] |
| Ambiguous NMR Spectrum | Overlapping peaks or the presence of small, unidentifiable signals can make it difficult to determine purity from an NMR spectrum alone. | 1. Use a Higher Field Magnet: A higher field NMR spectrometer will provide better signal dispersion, potentially resolving overlapping peaks. 2. 2D NMR Techniques: Techniques like COSY and HSQC can help in assigning protons and carbons, aiding in the identification of impurities. 3. 19F NMR: Given the presence of fluorine atoms, 19F NMR can be a very powerful and sensitive tool for identifying fluorine-containing impurities.[5] |
Experimental Protocols
Protocol 1: Column Chromatography with Basic Modifier
This protocol is designed to mitigate the issues of streaking and low recovery when purifying basic compounds like this compound on silica gel.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 40-63 µm)
-
Hexanes (or other non-polar solvent)
-
Ethyl acetate (or other polar solvent)
-
Triethylamine (TEA)
-
TLC plates, developing chamber, and UV lamp
Procedure:
-
Determine Eluent System: Using TLC, find a solvent system (e.g., hexanes/ethyl acetate) that gives your product an Rf value of approximately 0.2-0.3. Add 1% TEA to this eluent system for both TLC and the column.
-
Prepare the Sample: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, adsorb the crude material onto a small amount of silica gel.
-
Pack the Column: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 99% hexanes, 1% TEA). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Load the Sample: Carefully load your prepared sample onto the top of the silica gel bed.
-
Elute the Column: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity by increasing the percentage of the more polar solvent.
-
Collect and Analyze Fractions: Collect fractions and monitor them by TLC. Combine the pure fractions containing your product.
-
Remove Solvent: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.
dot digraph "Column_Chromatography_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial"];
start [label="Start: Crude Product", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; tlc [label="1. TLC Analysis\n(with 1% TEA)"]; sample_prep [label="2. Sample Preparation\n(Dissolve or adsorb)"]; pack_column [label="3. Pack Column\n(Slurry method)"]; load_sample [label="4. Load Sample"]; elute [label="5. Elute with Gradient\n(Increasing polarity)"]; collect [label="6. Collect & Analyze Fractions\n(TLC)"]; combine [label="7. Combine Pure Fractions"]; evaporate [label="8. Evaporate Solvent"]; end_product [label="End: Pure Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> tlc; tlc -> sample_prep; sample_prep -> pack_column; pack_column -> load_sample; load_sample -> elute; elute -> collect; collect -> combine; combine -> evaporate; evaporate -> end_product; } } Caption: Workflow for column chromatography purification.
Protocol 2: Recrystallization
This protocol provides a general procedure for purifying this compound by recrystallization.
Materials:
-
Crude this compound
-
Selected recrystallization solvent(s)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling and Crystallization: Allow the clear solution to cool slowly to room temperature to promote the formation of large crystals. Further cooling in an ice bath can maximize the yield.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
dot digraph "Recrystallization_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial"];
start [label="Start: Crude Solid", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; dissolve [label="1. Dissolve in Minimal\nHot Solvent"]; hot_filter [label="2. Hot Filtration\n(if needed)"]; cool [label="3. Slow Cooling\n(Induces crystallization)"]; collect_crystals [label="4. Collect Crystals\n(Vacuum filtration)"]; wash [label="5. Wash with\nCold Solvent"]; dry [label="6. Dry Under Vacuum"]; end_product [label="End: Pure Crystals", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> dissolve; dissolve -> hot_filter; hot_filter -> cool; cool -> collect_crystals; collect_crystals -> wash; wash -> dry; dry -> end_product; } } Caption: General workflow for recrystallization.
Purity Analysis Data
The following table summarizes typical purity analysis data for this compound.
| Analytical Technique | Sample | Result | Interpretation |
| HPLC | Crude Reaction Mixture | Multiple peaks | Indicates the presence of impurities. |
| After Column Chromatography | Single major peak (>95%) | Successful removal of most impurities. | |
| After Recrystallization | Single sharp peak (>99%) | High purity suitable for most applications. | |
| ¹H NMR | Crude Product | Broad signals, extra peaks | Presence of impurities and possibly paramagnetic species. |
| Purified Product | Sharp, well-defined peaks consistent with the expected structure | Confirms the identity and high purity of the compound. | |
| ¹⁹F NMR | Crude Product | Multiple signals | Indicates the presence of different fluorine-containing species. |
| Purified Product | Single sharp signal at the expected chemical shift | Confirms the presence of a single fluorine environment in the pure product. | |
| LC-MS | Purified Product | Major peak with m/z corresponding to [M+H]⁺ | Confirms the molecular weight of the target compound. |
References
-
National Center for Biotechnology Information. (n.d.). 4-(3,4-Difluorophenyl)-6-methylpyrimidin-5-amine. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-(3,5-Difluorophenoxy)-6-ethoxypyrimidin-5-amine. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-(3,5-Difluorophenoxy)-6-methoxypyrimidin-5-amine. PubChem. Retrieved from [Link]
- Google Patents. (n.d.). CN103450094A - Method for purifying 4, 6-dichloro pyrimidine.
- Google Patents. (n.d.). Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine.
-
ResearchGate. (2016, April 1). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. Retrieved from [Link]
-
Slaninova, J., Ocenaskova, J., & Hancarova, M. (2014). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Medicinal Chemistry Research, 23(10), 4446-4456. [Link]
-
Wagner, F. F., & Combrink, K. D. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry, 16, 548-554. [Link]
-
Wikipedia. (n.d.). Pyrimidine. Retrieved from [Link]
-
Zhang, Y., & Schepartz, A. (2018). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. ChemRxiv. [Link]
Sources
Technical Support Center: Overcoming Low Yields in Fluoropyrimidine Synthesis
Welcome to the Technical Support Center for Fluoropyrimidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common low-yield issues encountered during the synthesis of fluoropyrimidines, with a primary focus on the widely used anticancer agent, 5-fluorouracil (5-FU). As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your laboratory work.
I. Frequently Asked Questions (FAQs) on Low Yields in Fluoropyrimidine Synthesis
This section addresses the most common and critical questions regarding low yields in fluoropyrimidine synthesis.
Q1: My direct fluorination of uracil is resulting in a very low yield of 5-fluorouracil. What are the most likely causes?
A1: Low yields in the direct electrophilic fluorination of uracil are a frequent challenge. The primary culprits are typically related to the fluorinating agent's activity, reaction conditions, and the formation of stable intermediates that do not efficiently convert to the final product.
-
Fluorinating Agent Reactivity and Handling:
-
Elemental Fluorine (F₂): While highly reactive, F₂ is non-selective and can lead to over-fluorination and degradation of the starting material if not used with high dilution in an inert gas (e.g., nitrogen or argon).[1] Its high reactivity also necessitates specialized equipment and extreme caution.
-
Electrophilic N-F Reagents (e.g., Selectfluor®): These are generally safer and more selective. However, their effectiveness can be diminished by moisture. It is crucial to use anhydrous solvents and maintain an inert atmosphere. The reagent itself can also degrade over time, so using a freshly opened or properly stored container is essential.
-
-
Reaction Conditions:
-
Solvent Choice: The solvent plays a critical role. Acetic acid is commonly used and can participate in the reaction, forming a 5-fluoro-6-acetoxy-5,6-dihydrouracil intermediate.[2] Anhydrous hydrogen fluoride (HF) can also serve as a solvent, but requires specialized equipment.[1] The choice of solvent can influence the stability of intermediates and the overall reaction rate.
-
Temperature: Precise temperature control is critical. For direct fluorination with F₂, temperatures are often kept low (e.g., -10°C to 15°C) to control the reaction's exothermicity and minimize side reactions.[1][3]
-
-
Formation of Stable Intermediates: The electrophilic addition of fluorine to the 5,6-double bond of uracil forms a cationic intermediate, which is then attacked by a nucleophile (e.g., acetate from acetic acid or water) at the 6-position. This results in a stable 5-fluoro-6-substituted-5,6-dihydrouracil intermediate.[2] Inefficient elimination of the group at the 6-position to regenerate the double bond is a major cause of low yields.
Q2: I've identified a 5-fluoro-6-hydroxy-5,6-dihydrouracil intermediate in my reaction mixture. How can I convert this to 5-fluorouracil to improve my yield?
A2: The formation of 5-fluoro-6-hydroxy-5,6-dihydrouracil (or the corresponding 6-acetoxy adduct if using acetic acid) is an inherent part of the direct fluorination mechanism. To drive the reaction to completion and obtain 5-fluorouracil, this intermediate must undergo an elimination reaction.
-
Thermal Elimination: Heating the reaction mixture after the initial fluorination step can promote the elimination of water or acetic acid from the dihydrouracil intermediate.[1]
-
Acid or Base-Catalyzed Elimination: The elimination can also be facilitated by the addition of a mild acid or base. However, harsh conditions should be avoided as they can lead to decomposition of the desired product.
Q3: I'm observing the formation of di-fluorinated byproducts when using Selectfluor®. How can I improve the selectivity for mono-fluorination?
A3: Over-fluorination, leading to 5,5-difluoro-5,6-dihydrouracil derivatives, is a common side reaction when using potent electrophilic fluorinating agents like Selectfluor®.[4] The mono-fluorinated product can sometimes be more reactive than the starting uracil, leading to a second fluorination event.
To enhance selectivity for the mono-fluorinated product:
-
Control Stoichiometry: Use a slight sub-stoichiometric amount of Selectfluor® (e.g., 0.9 to 0.95 equivalents) relative to uracil. This ensures that the fluorinating agent is the limiting reagent, reducing the likelihood of a second fluorination.
-
Slow Addition: Add the Selectfluor® solution slowly to the reaction mixture to maintain a low instantaneous concentration of the fluorinating agent.
-
Lower Reaction Temperature: Performing the reaction at a lower temperature can decrease the rate of the second fluorination more significantly than the first, thereby improving selectivity.
-
Reaction Monitoring: Closely monitor the reaction's progress using techniques like TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent further reaction of the desired product.
Q4: Are there alternative synthetic routes to 5-fluorouracil that avoid the challenges of direct fluorination?
A4: Yes, classical synthetic approaches that build the fluorinated pyrimidine ring from acyclic precursors offer an alternative to direct fluorination. One of the most established methods involves the following steps[3]:
-
Condensation: The ethyl ester of fluoroacetic acid is condensed with ethyl formate in the presence of a base like potassium ethoxide to form hydroxymethylenefluoroacetic ester.
-
Cyclization: This intermediate is then cyclized by reacting it with S-methylisothiourea to yield 2-methylthio-4-hydroxy-5-fluoropyrimidine.
-
Hydrolysis: The final step is the hydrolysis of the 2-methylthio group with hydrochloric acid to afford 5-fluorouracil.
This method avoids the use of highly reactive and hazardous fluorinating agents like F₂ gas.
II. Troubleshooting Guides
Troubleshooting Low Yield in Direct Fluorination of Uracil
Use the following flowchart and table to diagnose and resolve low-yield issues in the direct fluorination of uracil.
Diagram: Troubleshooting Workflow for Low Yield in Direct Fluorination
Caption: A logical workflow for troubleshooting low yields in the direct fluorination of uracil.
| Symptom | Possible Cause(s) | Recommended Action(s) |
| Reaction is sluggish or stalls; mostly unreacted uracil remains. | 1. Inactive Fluorinating Agent: The fluorinating agent (e.g., Selectfluor®) may have degraded due to age or improper storage. 2. Presence of Moisture: Trace amounts of water can quench the electrophilic fluorinating agent. 3. Insufficient Reaction Temperature: The activation energy for the reaction is not being met. | 1. Use a fresh batch of the fluorinating agent. 2. Ensure all glassware is oven-dried, and use anhydrous solvents. Run the reaction under an inert atmosphere (N₂ or Ar). 3. Gradually increase the reaction temperature while monitoring for product formation and potential decomposition. |
| TLC/LC-MS shows a major spot corresponding to the 5,6-dihydrouracil intermediate. | Incomplete Elimination: The 5-fluoro-6-hydroxy- (or 6-alkoxy/acetoxy-) 5,6-dihydrouracil intermediate is stable under the reaction conditions and is not efficiently converting to 5-FU. | 1. Post-Reaction Heat Treatment: After the fluorinating agent is consumed, gently heat the reaction mixture to promote elimination.[1] 2. Adjust pH: Carefully add a mild acid or base to catalyze the elimination. Monitor closely to avoid product degradation. |
| A complex mixture of products is observed, including potential di-fluorinated species. | 1. Over-fluorination: The desired 5-fluorouracil is reacting further with the fluorinating agent. 2. Non-selective Fluorination: The fluorinating agent is reacting at other positions on the pyrimidine ring or causing degradation. | 1. Control Stoichiometry: Use 0.9-0.95 equivalents of the fluorinating agent.[4] 2. Slow Addition: Add the fluorinating agent dropwise or via syringe pump over an extended period. 3. Lower Temperature: Reduce the reaction temperature to improve selectivity. |
| Low isolated yield after workup and purification. | 1. Product Loss During Extraction: 5-FU has some water solubility, leading to losses during aqueous workup. 2. Inefficient Crystallization: The chosen solvent system for recrystallization may not be optimal, or the product may be co-crystallizing with impurities. | 1. Saturate the aqueous phase with NaCl (brine) to decrease the solubility of 5-FU and improve extraction efficiency. Use a suitable organic solvent for extraction. 2. Experiment with different recrystallization solvents. A mixture of DMF and water has been reported to be effective.[5] |
III. Experimental Protocols
Protocol 1: Synthesis of 5-Fluorouracil via Direct Fluorination with Fluorine Gas in a Microchannel Reactor
This protocol is adapted from a high-yield continuous flow process and is provided for informational purposes, as it requires specialized equipment.[3]
Diagram: Continuous Flow Synthesis of 5-Fluorouracil
Sources
Technical Support Center: Synthesis of 4,6-Difluoropyrimidin-5-amine
Ticket Subject: Troubleshooting Side Reactions & Process Optimization Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
The preparation of 4,6-difluoropyrimidin-5-amine (typically via Halex fluorination of 4,6-dichloropyrimidin-5-amine) is a high-stakes transformation often utilized in the synthesis of antithrombotic agents like Ticagrelor .[1] This reaction is thermodynamically demanding and kinetically sensitive.[1]
This guide addresses the three critical failure modes encountered during scale-up:
-
Hydrolysis (The "Ghost" Peak): Formation of pyrimidinones due to trace moisture.
-
Incomplete Exchange (The "Stuck" Intermediate): Stalling at the mono-fluoro stage.
-
Oligomerization (The "Tar"): Self-condensation driven by the nucleophilic 5-amino group.[1]
Section 1: The Reaction Landscape (Visualized)
Before troubleshooting, we must map the battlefield.[1] The following diagram illustrates the desired pathway versus the competing side reactions.
Figure 1: Reaction pathway showing the sequential Halex exchange and the primary off-cycle sinks (Hydrolysis and Oligomerization).[2][3]
Section 2: Troubleshooting Guides (Q&A Format)
Ticket #001: The "Stuck" Reaction (Incomplete Conversion)
User Report: "My reaction stalls at 60% conversion. LCMS shows a major peak at M+16 relative to product (M-2 relative to SM). Adding more KF doesn't help."
Diagnosis: The intermediate 4-chloro-6-fluoropyrimidin-5-amine accumulates because the fluoride source has lost activity or the solvent system is too "dry" of a catalyst.[1] The "M-2" mass difference suggests you are seeing the mono-chloro/mono-fluoro intermediate ( Cl=35 , F=19; Δ=16).[1]
Root Cause Analysis:
-
Lattice Energy Barrier: Solid KF has a high lattice energy.[1] Without a Phase Transfer Catalyst (PTC), fluoride ions remain trapped in the solid phase, unable to react with the organic substrate.[1]
-
Surface Area: Standard crystalline KF has low surface area.[1]
Protocol Fix:
-
Switch to Spray-Dried KF: You typically need spray-dried Potassium Fluoride (SD-KF).[1] It has a surface area ~10x higher than calcined KF.[1]
-
Catalyst Activation: Add 18-Crown-6 (5 mol%) or PEG-400 .[1] This complexes potassium, "naked-ing" the fluoride ion to increase nucleophilicity.[1]
-
Solvent Selection: Switch from DMF (decomposes at high T) to Sulfolane or NMP .[1] Sulfolane is thermally stable and excellent for Halex reactions.
Ticket #002: The "Ghost" Impurity (Hydrolysis)
User Report: "I see a new impurity appearing at RRT 0.8. Mass spec shows [M+16] relative to the product. It grows if I run the reaction longer."
Diagnosis: You are generating 4-fluoro-6-hydroxypyrimidin-5-amine (which tautomerizes to the pyrimidinone).[1] This is caused by Hydrolysis .[1][4] The 4,6-difluoro motif is highly electrophilic; even trace water acts as a nucleophile, displacing a fluorine atom.[1]
Root Cause Analysis:
-
Wet KF: KF is extremely hygroscopic.[1] "Oven-dried" is often insufficient.[1]
-
Solvent Moisture: Polar aprotic solvents (DMSO, NMP) absorb atmospheric moisture rapidly.[1]
Self-Validating Protocol (The Azeotropic Dry-Down): Do not trust the bottle label. Perform an in-situ dry-down:
-
Charge the reaction vessel with KF and the solvent (e.g., Sulfolane).[1]
-
Add 20% v/v Toluene or Xylene .[1]
-
Heat to 110-120°C and distill off the toluene-water azeotrope using a Dean-Stark trap.
-
Verification: The distillate should be clear. If cloudy, repeat.
-
Only after this drying step, cool to 80°C and add the 4,6-dichloropyrimidin-5-amine and catalyst.
Ticket #003: The "Black Tar" (Oligomerization)
User Report: "Yield is low (30%).[1] The reaction mixture turned into a black, viscous sludge that clogged the filter."[1]
Diagnosis: Thermal decomposition and Self-Condensation .[1] The 5-amino group is weakly nucleophilic, but at high temperatures (>150°C), it attacks the electrophilic C-F or C-Cl bond of another molecule, forming dimers and polymers.
Protocol Fix:
-
Temperature Ceiling: Do not exceed 140-150°C . While Halex reactions often require high heat, this specific substrate is sensitive due to the amino group.
-
Concentration Control: Dilute the reaction. High concentrations favor intermolecular attack (oligomerization) over the bimolecular reaction with Fluoride. Maintain concentration < 0.5 M.
-
Inert Atmosphere: Oxygen accelerates radical decomposition of phenyl-amine type species at high heat. Ensure a strict Nitrogen/Argon sparge.[1]
Section 3: Data & Solvent Selection Matrix
Choosing the right solvent is a trade-off between reaction rate (dielectric constant) and thermal stability.
| Solvent | Dielectric Constant (ε) | Rec.[1] Temp Limit | Pros | Cons |
| Sulfolane | 43.3 | 220°C | High thermal stability; easy to wash out with water. | Solid at RT (mp 27°C); requires heating to handle. |
| DMSO | 46.7 | 120°C | Excellent rate acceleration. | DANGEROUS: Can decompose violently with fluorides/halides >120°C. |
| NMP | 32.2 | 150°C | Good solubility; stable. | Hard to remove (high bp); reproductive toxicity concerns. |
| Diglyme | 7.2 | 160°C | Moderate rate; easier workup. | Slower reaction due to low polarity; requires higher temps.[1] |
Section 4: Decision Tree (Workflow)
Follow this logic to optimize your specific batch.
Figure 2: Decision tree for identifying process corrections based on LCMS impurity profiles.
References
-
BenchChem. (2025).[1][5] Application Notes and Protocols for Nucleophilic Substitution on 4,6-Dichloropyrimidin-5-amine. Retrieved from
-
Scientific Update. (2025). An Accident Waiting to Happen? The Shell Halex Reaction: How an Impurity Had a Catastrophic Effect. Retrieved from
-
ACS GCI Pharmaceutical Roundtable. (2024). Halex Reaction Mechanism + Description. Retrieved from
-
Google Patents. (2010).[1] Process for the production of fluorinated aromatic rings by simultaneous cooling and microwave heated halogen exchange (US20100022804A1). Retrieved from
-
ChemTube3D. (2024).[1] Fluorination of Medicinal Compounds - The Halex Reaction. Retrieved from
Sources
- 1. CN103896857A - Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine - Google Patents [patents.google.com]
- 2. orgsyn.org [orgsyn.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. An Unexpected Deamination Reaction after Hydrolysis of the Pyrimidine (6-4) Pyrimidone Photoproduct - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Pyrimidine Fluorination
Status: Operational Subject: Troubleshooting & Optimization of Pyrimidine Fluorination Protocols Target Audience: Medicinal Chemists, Process Chemists Lead Scientist: Senior Application Specialist
Introduction: The Fluorine Impact
Welcome to the Pyrimidine Fluorination Support Hub. You are likely here because introducing a fluorine atom into the pyrimidine scaffold—a privileged structure in oncology and antiviral therapeutics—is proving difficult. Whether you are battling low yields in nucleophilic aromatic substitution (
Our approach is divided into three technical modules based on the electronic nature of your substrate:
-
Electron-Rich Pyrimidines: Electrophilic Fluorination (C-5 targeting).
-
Electron-Deficient Pyrimidines: Nucleophilic Fluorination (Halex/
). -
Unfunctionalized Pyrimidines: Radical/C-H Activation.
Module 1: Electrophilic Fluorination (C-5 Targeting)
Primary Reagents: Selectfluor® (F-TEDA-BF4), NFSI (N-Fluorobenzenesulfonimide).
Troubleshooting Guide
Q1: I am observing low conversion of my pyrimidine substrate using Selectfluor in acetonitrile at RT. How can I drive the reaction? A: Pyrimidines are inherently electron-deficient compared to benzenes. Even with electron-donating groups (EDGs) like -OMe or -NMe2, the ring may be too deactivated for standard conditions.
-
The Fix: Switch to Microwave (MW) Heating .
-
Mechanism:[1][2][3][4][5][6] MW irradiation provides rapid, uniform heating that overcomes the high activation energy barrier of the
-complex formation. -
Protocol Adjustment: Run the reaction at 80–120 °C in MeCN or MeOH.
-
Evidence: Studies on benzotriazinones (pyrimidine-fused systems) show yield improvements from <10% (thermal reflux) to >90% (MW at 120 °C) [1].
-
Q2: My reaction yields a mixture of C-5 fluorinated product and decomposition byproducts. What is happening? A: This is often due to the "oxidative" nature of Selectfluor (E° ≈ -0.04 V vs SCE). If your substrate contains oxidizable amines or sulfurs, SET (Single Electron Transfer) side reactions can occur.
-
The Fix:
-
Solvent Switch: Change from MeCN to Methanol (MeOH) or water/MeCN mixtures. Polar protic solvents stabilize the cationic intermediate and can facilitate proton loss, preventing decomposition.
-
Buffer Addition: Add 1.0 equiv of NaHCO3 to neutralize the HBF4 byproduct, which can degrade acid-sensitive substrates.
-
Q3: I need to fluorinate a pyrimidine with a free NH (lactam form). Selectfluor is giving N-fluorination instead of C-fluorination. A: Electrophilic reagents will attack the hardest nucleophile (Nitrogen) first.
-
The Fix: Protect the nitrogen or use NFSI in the presence of a Lewis Acid (e.g., Pd(OAc)2 or Zn(OTf)2). Alternatively, perform the reaction in highly acidic media (TFA) to protonate the nitrogen, deactivating it towards N-fluorination while allowing C-fluorination (though this further deactivates the ring).
Data Table 1: Electrophilic Reagent Selection
| Reagent | Reactivity | Stability | Key Application | Common Solvent |
| Selectfluor | High | High (Solid) | C-5 Fluorination of activated pyrimidines | MeCN, MeOH, H2O |
| NFSI | Moderate | High (Solid) | Enantioselective fluorination; requires activation | Toluene, THF |
| N-Fluoropyridinium | Tunable | Moderate | Highly specific potentials available | DCM, MeCN |
Module 2: Nucleophilic Fluorination (Halex / )
Primary Reagents: CsF, KF, TBAF (anhydrous), TMAF (Tetramethylammonium fluoride).
Troubleshooting Guide
Q1: I am trying to displace a 2-chloropyrimidine with CsF, but I only see hydrolysis (2-hydroxypyrimidine) or no reaction.
A: The "Naked Fluoride" paradox. Fluoride is a strong nucleophile only when "naked" (anhydrous), but it is also a strong base. Traces of water turn
-
The Fix:
-
Drying Protocol: You must dry CsF at 150–200 °C under high vacuum for 12 hours before use.
-
Additives: Use 18-Crown-6 (for KF) or PEG-400 to solubilize the fluoride salt in organic solvents.
-
Solvent: Use Sulfolane or DMSO . Sulfolane is superior for high-temperature Halex reactions (>150 °C) due to thermal stability.
-
Q2: My yield is stalled at 50% despite high temperatures. The fluoride source has crashed out. A: Lattice energy is the enemy. The formation of KCl/CsCl byproducts coats the surface of the unreacted fluoride salt, stopping the reaction.
-
The Fix: Use Anhydrous Tetramethylammonium Fluoride (TMAF) .
-
Why: TMAF is soluble in organic solvents (MeCN, DMF), creating a homogeneous fluoride source that reacts orders of magnitude faster than heterogeneous CsF [2].
-
Caution: Avoid TBAF (tetrabutyl), as it is prone to Hofmann elimination (forming bifluoride and alkene) at high temperatures. TMAF does not undergo this elimination.
-
Experimental Protocol: Anhydrous Fluorination
Target: Conversion of 2-chloropyrimidine to 2-fluoropyrimidine
-
Preparation: In a glovebox, weigh CsF (3.0 equiv, vacuum-dried) and 18-Crown-6 (0.1 equiv).
-
Solvation: Add anhydrous DMSO (0.5 M concentration relative to substrate). Stir for 30 mins to "activate" the fluoride.
-
Reaction: Add the 2-chloropyrimidine substrate (1.0 equiv).
-
Conditions: Seal the vessel. Heat to 100 °C for 4–12 hours.
-
Workup: Dilute with Et2O (to precipitate salts), filter, and wash the organic layer with water (to remove DMSO). Note: Fluoropyrimidines can be volatile; avoid high-vac rotary evaporation.
Module 3: Advanced C-H & Radical Fluorination
Primary Reagents: AgF2, Photoredox Catalysts (Ir/Ru), Selectfluor.
Troubleshooting Guide
Q1: I have a simple pyrimidine (no halides, no EDGs). How do I install a fluorine? A: Traditional methods will fail. You need Radical C-H Fluorination .
-
The Fix: Use the AgF2 Protocol (Fier & Hartwig method).
-
Mechanism:[1][2][3][4][5][6] AgF2 acts as both an oxidant and a fluorine source. It coordinates to the pyrimidine nitrogen, directing fluorination to the ortho-position (C-2, C-4, or C-6) via a radical pathway [3].
-
Conditions: AgF2 (2-3 equiv) in MeCN at ambient temperature. Note: AgF2 is moisture-sensitive and a strong oxidant.
-
Q2: I am using photoredox catalysis (Selectfluor + Ir catalyst) but getting low yields. A: Pyrimidines have high oxidation potentials. Your photocatalyst might not be strong enough to oxidize the substrate or the Selectfluor-adduct intermediate.
-
The Fix:
-
Catalyst: Switch to a highly oxidizing catalyst like [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 .
-
Additive: Add a phosphate base (e.g., Na2HPO4) to assist in the deprotonation step after the radical addition.
-
Decision Matrix & Optimization Workflow
The following diagrams illustrate the logical flow for selecting a method and optimizing reaction parameters.
Caption: Decision matrix for selecting the optimal fluorination pathway based on pyrimidine electronic properties.
Caption: Iterative optimization cycle for troubleshooting electrophilic fluorination outcomes.
References
-
ResearchGate. Optimization of reaction conditions for fluorinated pyrazinones/benzotriazinones. (Accessed 2024).[4][7]
-
Sammons, M. F., et al. Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. (2020).[8]
-
Fier, P. S., & Hartwig, J. F. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction.[2] Science (2013).[2]
-
Organic Chemistry Portal. Selectfluor: Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate).
Sources
- 1. α-Fluorination of carbonyls with nucleophilic fluorine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration - PubMed [pubmed.ncbi.nlm.nih.gov]
analytical challenges in characterizing fluorinated pyrimidines
Current Status: Operational Lead Scientist: Dr. A. K. Vance, Senior Application Scientist Topic: Analytical Challenges in 5-FU, Capecitabine, and Metabolites
Mission Statement
Welcome to the Technical Support Center. Characterizing fluorinated pyrimidines (e.g., 5-Fluorouracil, Capecitabine, Trifluridine) presents a unique "triad of difficulty": extreme polarity , rapid enzymatic degradation , and ionization suppression . This guide moves beyond standard protocols to address the causal mechanisms of failure in HPLC, MS, and NMR workflows.
Module 1: Chromatographic Retention & Separation
The Issue: "My 5-FU elutes in the void volume."
Diagnosis: 5-Fluorouracil (5-FU) is a small, highly polar, hydrophilic molecule. On standard C18 (Reversed-Phase LC) columns, it often exhibits near-zero retention because it prefers the aqueous mobile phase over the hydrophobic stationary phase.
The Solution: Hydrophilic Interaction Liquid Chromatography (HILIC)
Do not rely on "aqueous stable" C18 columns for robust quantitation of 5-FU and its polar catabolites (like
Protocol: HILIC Implementation
-
Column Selection: Use an Amide or Zwitterionic (ZIC-HILIC) stationary phase. These form a water-enriched layer on the surface.
-
Mobile Phase:
-
Equilibration (Critical Step): HILIC columns require longer equilibration than C18. Allow at least 20 column volumes before the first injection to stabilize the water layer.
Visual Guide: Column Selection Decision Tree
Figure 1: Decision matrix for stationary phase selection based on analyte lipophilicity.
Module 2: Mass Spectrometry & Quantification
The Issue: "I see the peak in UV, but my MS signal is non-existent."
Diagnosis: Fluorine is the most electronegative element, pulling electron density away from the ring. This makes 5-FU resistant to protonation (positive mode ionization). Furthermore, in biological matrices, phospholipids often co-elute with polar analytes, causing severe ion suppression.
Troubleshooting Matrix: MS Optimization
| Parameter | Recommendation | Technical Rationale |
| Ionization Mode | Negative ESI (ESI-) | 5-FU (pKa ~8.0) deprotonates easily. Monitor transition m/z 129 |
| Derivatization | Dansyl Chloride / BMMC | If Positive Mode is required, derivatize with 4-bromomethyl-7-methoxycoumarin (BMMC) to add a proton-affinitive moiety. |
| Matrix Removal | Phospholipid Plates | Protein precipitation alone leaves phospholipids. Use SLE (Supported Liquid Extraction) or phospholipid removal plates to reduce suppression. |
| Advanced Detection | ICP-MS/MS (BaF+) | For total fluorine analysis (non-targeted), couple HPLC with ICP-MS.[1] Use Barium to form the polyatomic ion BaF+ to overcome Fluorine's high ionization potential.[4] |
Expert Insight:
"While LC-MS/MS is standard, the high ionization potential of Fluorine (17.4 eV) makes direct elemental detection impossible by standard ICP-MS. The formation of the BaF+ ion in reaction cell ICP-MS/MS is the only reliable way to quantify 'total fluorine' without relying on molecular ionization efficiency."
Module 3: Sample Integrity & Stability
The Issue: "My recovery varies wildly between samples."
Diagnosis: The enzyme Dihydropyrimidine Dehydrogenase (DPD) remains active in blood ex-vivo. It rapidly converts 5-FU into Dihydrofluorouracil (DHFU), even after the blood is drawn.
Protocol: The "Cold & Inhibit" Workflow
Strict adherence to this protocol is required for valid bioanalysis.
-
Collection: Draw blood into tubes containing EDTA (anticoagulant).
-
Inhibition: Immediately add a DPD inhibitor.
-
Reagent:Tetrahydrouridine (THU) or Gimeracil (if available).
-
Alternative: High concentration of Uracil (saturates the enzyme).
-
-
Temperature: Place on wet ice immediately.
-
Warning: At room temperature, 50-90% of 5-FU is lost within 24 hours.[5]
-
-
Processing: Centrifuge at 4°C within 30 minutes. Store plasma at -80°C.
Visual Guide: Sample Stabilization Workflow
Figure 2: Critical sample handling workflow to prevent enzymatic degradation of 5-FU.
Module 4: Structural Elucidation ( F NMR)
The Issue: "I need to distinguish metabolites without separation."
Diagnosis: MS requires separation to distinguish isomers or breakdown products. NMR provides a "fingerprint" where every fluorinated species has a distinct chemical shift.
Technical Guide:
F NMR Parameters
-
Sensitivity:
F is 83% as sensitive as H, making it excellent for direct detection in urine or plasma extracts. -
Reference Standard: Trichlorofluoromethane (CFCl
) is 0 ppm. 5-FU typically appears around -170 ppm . -
Metabolite Shifts:
-
5-FU: ~ -170 ppm
-
F-Nucleotides (F-UMP/F-UTP): Shifted downfield (deshielded) relative to 5-FU.
-
F-BAL (Catabolite): Distinct signal, often separated by >10 ppm from the parent, allowing simultaneous quantification without chromatography.
-
References
-
Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column.
-
Halo Columns. (2023). Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods.
-
National Institutes of Health (NIH). (2019). Hydrophilic interaction liquid chromatography-APCI-mass spectrometry determination of 5-fluorouracil in plasma and tissues.[6]
-
MDPI. (2023). Development and Validation of UPLC–MS/MS Method for Quantitative Analysis of 5-Fluorouracil in Aqueous Humor.
-
Royal Society of Chemistry. (2019). Novel non-target analysis of fluorine compounds using ICPMS/MS and HPLC-ICPMS/MS.
-
Clinical Chemistry. (1987). Stability of 5-fluorouracil in whole blood and plasma.[5]
Sources
- 1. Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. halocolumns.com [halocolumns.com]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. Stability of 5-fluorouracil in whole blood and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydrophilic interaction liquid chromatography-APCI-mass spectrometry determination of 5-fluorouracil in plasma and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Hazardous Reagents in Fluoropyrimidine Synthesis
The following guide serves as a specialized Technical Support Center for researchers managing hazardous reagents in fluoropyrimidine synthesis. It is designed to bridge the gap between theoretical chemistry and safe, high-yield execution.
Status: Operational Operator: Senior Application Scientist Topic: Safe Handling, Troubleshooting, and Optimization of Fluorinating Agents Emergency Protocol:
🚨 Emergency Override: HF Exposure
CRITICAL: Many fluorinating reagents (DAST, Deoxo-Fluor,
Immediate Action Protocol:
-
Skin Contact: Wash with water for 5 minutes (no longer—speed is key to applying antidote).
-
Antidote: Apply 2.5% Calcium Gluconate Gel immediately and continuously. Massage into skin until medical help arrives.
-
Eye Contact: Flush with water/saline for 15 minutes. Do not apply gel to eyes.
-
Inhalation: Move to fresh air. Oxygen administration may be required.
Module 1: Reagent Selection & "Hardware" Setup
User Query: Which reagent should I use for converting a C-OH to C-F on a pyrimidine scaffold versus direct ring fluorination?
Technical Insight: The choice of reagent is dictated by the electronic nature of the substrate. Pyrimidines are electron-deficient aromatics, making direct electrophilic fluorination difficult without activating groups.
Reagent Comparison Matrix
| Feature | DAST / Deoxo-Fluor | Selectfluor (F-TEDA-BF4) | Fluorine Gas ( |
| Type | Nucleophilic ( | Electrophilic ( | Radical / Electrophilic |
| Primary Use | Converting C-OH | Direct fluorination of electron-rich rings or enol ethers | Industrial scale; highly specialized direct fluorination |
| Physical State | Fuming Liquid (DAST); Liquid (Deoxo) | Free-flowing white powder | Compressed Gas |
| Thermal Limit | Danger: Decomposes >90°C (DAST); >140°C (Deoxo) | Stable up to ~195°C | N/A (Reactivity is the limit) |
| Glassware | Standard (Dry); PTFE preferred for scale | Standard Borosilicate | Monel/Nickel/PTFE Only |
| Major Hazard | Explosive decomposition; HF generation | Oxidizer; shock sensitive with some metals | Extreme toxicity; Fire; HF |
Visualization: Reagent Selection Logic
The following decision tree helps you select the correct reagent based on your pyrimidine substrate.
Caption: Logic flow for selecting fluorinating agents based on substrate functionality and safety constraints.
Module 2: Experimental Workflows & Protocols
Protocol A: Nucleophilic Fluorination with DAST
Application: Converting a hydroxymethyl-pyrimidine to a fluoromethyl-pyrimidine. Hazard: DAST (Diethylaminosulfur trifluoride) is thermally unstable.[1] Never heat neat DAST above 50°C.
-
Preparation:
-
Dry all glassware in an oven (>120°C) for 4 hours. Cool under
flow. -
Solvent: Anhydrous Dichloromethane (DCM) or THF. Water content must be <50 ppm.
-
-
Execution:
-
Dissolve substrate (1.0 eq) in DCM. Cool to -78°C (acetone/dry ice bath).
-
Add DAST (1.1–1.5 eq) dropwise via syringe. Note: Fuming will occur if needle tip is wet.
-
Stir at -78°C for 30 mins, then allow to warm to Room Temperature (RT) slowly.
-
-
Monitoring:
-
Use
NMR.[2] DAST signal is approx -50 to -70 ppm. Product C-F signal typically -200 to -230 ppm for benzylic-type fluorides.
-
Protocol B: Electrophilic Fluorination with Selectfluor
Application: Fluorinating a pyrimidine-2,4-dione (uracil derivative) at the C-5 position.
-
Preparation:
-
Solvent: Acetonitrile (MeCN) is the gold standard due to Selectfluor solubility.
-
-
Execution:
-
Dissolve substrate in MeCN.
-
Add Selectfluor (1.1 eq).
-
Heat to 60–80°C (Reflux). Selectfluor is stable, but ensure condenser is efficient.
-
-
Workup:
-
Selectfluor byproducts are water-soluble.[3] Simple aqueous wash removes reagent residues.
-
Module 3: Troubleshooting (FAQs)
Q1: "My DAST reaction turned black and the yield is <10%. What happened?"
Diagnosis: Thermal decomposition or moisture contamination.[4]
-
The Cause: DAST reacts violently with water to form HF and
. If the solvent wasn't anhydrous, the generated HF likely degraded your pyrimidine substrate (acid-catalyzed polymerization). -
The Fix:
-
Titrate your solvent (Karl Fischer) before use.
-
Add solid
or Pyridine (2.0 eq) to the reaction mixture to scavenge HF in situ. -
Citation: HF scavenging prevents acid-mediated decomposition in sensitive substrates [1].
-
Q2: "I am seeing elimination products (alkenes) instead of fluorination."
Diagnosis: Basicity of DAST is promoting E2 elimination.
-
The Mechanism: DAST can act as a base. If the carbocation intermediate is unstable or the proton is acidic (common in
-positions), elimination competes with substitution. -
The Fix:
-
Switch to XtalFluor-E or PhenoFluor . These reagents are less basic and have a higher selectivity for
fluorination. -
Lower the temperature.[5] Elimination is entropically favored at higher temperatures.
-
Q3: "How do I safely quench a 50g DAST reaction?"
Diagnosis: Scale-up hazard. Standard water addition will cause an eruption.
-
The Protocol:
-
Dilute the reaction mixture 5-fold with DCM.
-
Cool to -20°C .
-
Prepare a saturated solution of Sodium Bicarbonate (
). -
Add the reaction mixture into the bicarbonate solution (Inverse Quench) dropwise with vigorous stirring.
-
Wait: Allow gas evolution (
+ ) to cease between drops.
-
Citation: Inverse quenching dissipates heat and neutralizes HF immediately [2].
-
Module 4: Waste Management & Disposal
Context: Fluorinated waste cannot be mixed with standard organic solvents if active reagents remain.
-
Neutralization:
-
Treat waste streams with Calcium Hydroxide (
) or Calcium Chloride ( ). This precipitates fluoride ions as Calcium Fluoride ( ), which is insoluble and safer (similar to the mineral fluorite).
-
-
Testing:
-
Use fluoride test strips on the aqueous layer of waste before disposal to ensure
.
-
-
Selectfluor Waste:
-
Contains Boron (
). Must be segregated from general organic waste depending on local environmental regulations regarding boron.
-
Visualization: Safe Quenching Workflow
Caption: The "Inverse Quench" method is mandatory for large-scale fluorination to prevent thermal runaway.
References
-
Singh, R. P., & Shreeve, J. M. (2002). Recent advances in nucleophilic fluorination reactions of organic compounds using deoxofluorinating reagents. Synthesis, 2002(17), 2561-2578.
-
Lal, G. S., et al. (1999). Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability. The Journal of Organic Chemistry, 64(19), 7048-7054.
-
Nyffeler, P. T., et al. (2002). Selectfluor: Mechanistic Insight and Applications. Angewandte Chemie International Edition, 44(1), 192-212.
-
American Chemical Society. (2025). Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine. ACS Chemical Health & Safety.
-
U.S. EPA. (2016). Hydrogen Fluoride (Hydrofluoric Acid) Hazard Summary.
Sources
Validation & Comparative
biological activity of 4,6-difluoropyrimidin-5-amine vs 5-fluorouracil.
The following technical guide provides an in-depth comparative analysis of 5-Fluorouracil (5-FU) and 4,6-difluoropyrimidin-5-amine .
Executive Summary
This guide addresses the distinction between a clinically established antimetabolite (5-FU) and a high-value synthetic scaffold (this compound) .
-
5-Fluorouracil (5-FU): A direct-acting cytotoxic drug. Its biological activity is intrinsic, stemming from the specific position of the fluorine atom at C5, which enables suicide inhibition of Thymidylate Synthase (TS).
-
This compound: A reactive chemical intermediate.[1] Its "biological activity" is latent; it serves as an electrophilic building block for synthesizing complex bioactive molecules (e.g., antiplatelet agents like Ticagrelor intermediates or novel kinase inhibitors). The fluorine atoms at C4 and C6 are designed to be displaced via Nucleophilic Aromatic Substitution (SNAr), not to bind permanently to a target.
Chemical & Structural Basis of Activity[2][3]
The biological divergence between these two compounds is dictated by the electronic effects of fluorine substitution on the pyrimidine ring.
| Feature | 5-Fluorouracil (5-FU) | This compound |
| Structure | 5-fluoro-1H-pyrimidine-2,4-dione | This compound |
| Role of Fluorine | Steric/Electronic Mimic: Mimics hydrogen (H) but forms a strong C-F bond that cannot be abstracted, trapping the enzyme-substrate complex. | Leaving Group: Highly electronegative F atoms at C4/C6 activate the ring for nucleophilic attack, facilitating the attachment of pharmacophores. |
| Reactivity | Metabolic Activation: Converted to FdUMP (active metabolite). | Chemical Reactivity: High susceptibility to SNAr reactions with amines or alkoxides. |
| Primary Target | Thymidylate Synthase (TS), RNA/DNA. | Synthetic precursor for Adenosine Receptors (P2Y12) or Kinases. |
Biological Activity Profile
A. 5-Fluorouracil (5-FU): The Suicide Inhibitor
5-FU is a prodrug that requires intracellular conversion to its active metabolite, 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP) .
-
Mechanism of Action (MOA): FdUMP binds to the nucleotide-binding site of Thymidylate Synthase (TS). Normally, TS transfers a methyl group to dUMP to form dTMP. The C5-H bond must break to release the enzyme. In FdUMP, the C5-F bond is too strong to break , covalently trapping the enzyme in a ternary complex with the folate cofactor. This leads to "Thymineless Death."
-
Key Metrics:
-
IC50 (Colorectal Cancer - HCT116): ~1–5 µM.
-
IC50 (Breast Cancer - MCF-7): ~10–20 µM.
-
Toxicity: Myelosuppression, mucositis (due to RNA incorporation).
-
B. This compound: The Electrophilic Scaffold
Direct cytotoxicity data for this specific amine is limited because it is rarely used as a standalone drug due to potential off-target reactivity (irritant). Its value lies in derivative generation .
-
Mechanism of Utility: The amino group at C5 directs incoming nucleophiles to the C4 and C6 positions.
-
Bioactive Derivatives:
-
Ticagrelor Analogs: The 4,6-dihalo-5-amino core is a precursor for triazolopyrimidines (P2Y12 antagonists).
-
Kinase Inhibitors: The fluorine atoms are displaced by aniline derivatives to create ATP-competitive inhibitors.
-
-
Toxicity Profile: Classified as a Skin/Eye Irritant (H315, H319) due to its alkylating potential.
Mechanistic Visualization
Diagram 1: 5-FU "Suicide Inhibition" Pathway
This diagram illustrates how 5-FU traps Thymidylate Synthase, halting DNA synthesis.
Caption: 5-FU is metabolically activated to FdUMP, which covalently binds Thymidylate Synthase. The stable C-F bond prevents catalysis, blocking DNA replication.
Diagram 2: 4,6-Difluoro Scaffold Reactivity
This diagram shows how the 4,6-difluoro core is transformed into active drugs via SNAr.
Caption: The 4,6-difluoro scaffold undergoes controlled nucleophilic substitution. The Fluorine atoms act as leaving groups to attach specific pharmacophores.
Experimental Protocols
Protocol A: Assessing Cytotoxicity of 5-FU (Standard MTT Assay)
Use this protocol to establish a baseline for cytotoxic potency.
-
Cell Seeding: Seed HCT116 cells (3,000 cells/well) in 96-well plates. Incubate for 24h at 37°C.
-
Treatment: Prepare serial dilutions of 5-FU (0.1 µM to 100 µM) in DMSO/Media.
-
Exposure: Treat cells for 72 hours.
-
Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.
-
Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.
-
Validation Check: 5-FU IC50 should fall between 1–5 µM. If >10 µM in HCT116, check cell passage number or drug stability.
-
Protocol B: Functionalizing the 4,6-Difluoro Scaffold (SNAr)
Use this protocol to synthesize a potentially bioactive derivative from the amine.
-
Reaction Setup: Dissolve This compound (1.0 eq) in dry DMF.
-
Nucleophile Addition: Add a primary amine (e.g., benzylamine, 1.1 eq) and a base (DIPEA, 2.0 eq).
-
Conditions: Stir at 60°C for 4 hours . (Note: The C4/C6 positions are highly activated; room temperature may suffice for strong nucleophiles).
-
Monitoring: Monitor via TLC (Hexane/EtOAc). The difluoro starting material will disappear, replaced by the mono-substituted product.
-
Workup: Dilute with water, extract with EtOAc.
-
Bio-Assay: The resulting product (not the starting material) should be tested in the MTT assay (Protocol A) to determine acquired biological activity.
Comparative Data Summary
| Metric | 5-Fluorouracil (5-FU) | This compound |
| Primary Utility | Clinical Oncology (Colorectal, Breast, Skin) | Medicinal Chemistry (Drug Synthesis) |
| Mechanism | TS Inhibition (Suicide Substrate) | Electrophilic Intermediate (SNAr) |
| Solubility | Moderate (Water/Saline) | Low (Organic Solvents preferred) |
| Handling Safety | Cytotoxic/Teratogenic (Handle in Hood) | Irritant/Corrosive (Avoid skin contact) |
| Key Reference | Longley et al., Nat. Rev. Cancer (2003) | Springthorpe et al., Bioorg. Med. Chem. Lett. (2007) |
References
-
Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer.
-
Springthorpe, B., et al. (2007). From ATP to AZD6140: The discovery of an orally active reversible P2Y12 receptor antagonist for the prevention of thrombosis. Bioorganic & Medicinal Chemistry Letters. (Describes the use of halo-pyrimidine-amine scaffolds in Ticagrelor synthesis).
-
ChemicalBook. (2024). 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine Product Description. (Demonstrates the structural analogy and industrial use of the 4,6-dihalo-5-amine core).
-
PubChem. (2024). 5-Fluorouracil Compound Summary. National Library of Medicine.
Sources
A Senior Application Scientist's Guide to the Synthesis of Substituted Fluoropyrimidines: A Comparative Analysis
Introduction: The Enduring Importance of the Fluoropyrimidine Scaffold
The introduction of a fluorine atom into a pyrimidine ring has profound effects on the molecule's physicochemical and biological properties. This "magic" element, as it is often called in medicinal chemistry, can enhance metabolic stability, binding affinity, and bioavailability.[1] Consequently, substituted fluoropyrimidines are a cornerstone of modern pharmaceuticals, most notably in oncology with drugs like 5-fluorouracil (5-FU) and its prodrugs, capecitabine and tegafur.[2][3] The critical role of these compounds in medicine necessitates robust, efficient, and versatile synthetic methodologies.
This guide provides a comparative overview of the primary methods for synthesizing substituted fluoropyrimidines. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a critical evaluation of their respective advantages and disadvantages. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the synthetic landscape of this vital class of molecules.
Cyclocondensation: Building the Ring from Fluorinated Precursors
This "bottom-up" approach involves the construction of the pyrimidine ring from smaller, pre-fluorinated building blocks. A key advantage of this strategy is that it avoids the often harsh and regioselectivity-challenging step of introducing fluorine onto a pre-existing heterocyclic core.[1]
Mechanism and Rationale
Cyclocondensation reactions typically involve the reaction of a three-carbon fluorinated synthon with a dinucleophile, such as an amidine or guanidine. A notable example is the use of potassium (Z)-2-cyano-2-fluoroethenolate, which can be synthesized from simple starting materials.[1] This enolate reacts with amidine hydrochlorides under mild conditions to afford 4-amino-5-fluoropyrimidines in excellent yields.[4] The reaction proceeds through a nucleophilic attack of the amidine onto the enolate, followed by cyclization and elimination of water. The choice of the fluorinated building block is critical and dictates the substitution pattern of the final product.
Caption: General workflow for cyclocondensation synthesis.
Experimental Protocol: Synthesis of 4-Amino-5-fluoro-2-methylpyrimidine
This protocol is adapted from a procedure described by Dietz, et al.[1]
Materials:
-
Potassium (Z)-2-cyano-2-fluoroethenolate (1.0 mmol)
-
Acetamidine hydrochloride (1.0 mmol)
-
Methanol (5 mL)
Procedure:
-
To a solution of potassium (Z)-2-cyano-2-fluoroethenolate in methanol, add acetamidine hydrochloride.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4-amino-5-fluoro-2-methylpyrimidine.
Pros and Cons
| Pros | Cons |
| High Yields: Often provides excellent yields of the desired product.[4] | Substrate Availability: The synthesis of the fluorinated building blocks can sometimes be multi-step.[1] |
| Mild Conditions: Reactions are typically run at or near room temperature.[4] | Limited Scope for Some Substituents: Certain functional groups on the amidine may not be well-tolerated. |
| Good Functional Group Tolerance: A wide range of substituents on the amidine are tolerated.[1] | |
| Regiocontrol: The position of the fluorine atom is pre-determined by the starting material. |
Electrophilic Fluorination: Direct Introduction of Fluorine
This method involves the direct fluorination of a pyrimidine or a related precursor using an electrophilic fluorine source. This "late-stage" functionalization approach is attractive for the synthesis of analogues from a common intermediate.
Mechanism and Rationale
Electrophilic fluorination proceeds via the attack of an electron-rich carbon on an electrophilic fluorine-donating reagent.[5] For pyrimidines, the C-5 position is typically the most nucleophilic and thus the most susceptible to electrophilic attack. A variety of N-F reagents have been developed for this purpose, with Selectfluor® (F-TEDA-BF4) being one of the most widely used due to its stability, ease of handling, and high reactivity.[5][6] The reaction mechanism is believed to involve a single electron transfer (SET) or an SN2-like pathway, depending on the substrate and reaction conditions.
Caption: General schematic for electrophilic fluorination.
Experimental Protocol: Synthesis of 5-Fluorouracil from Uracil
This protocol is a general representation based on principles of electrophilic fluorination.[7]
Materials:
-
Uracil (1.0 mmol)
-
Selectfluor® (1.1 mmol)
-
Acetonitrile (10 mL)
-
Molecular sieves (3 Å)
Procedure:
-
To a stirred suspension of uracil and molecular sieves in dry acetonitrile at 0 °C under an argon atmosphere, add Selectfluor® portion-wise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove the molecular sieves and the insoluble byproducts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain 5-fluorouracil.
Pros and Cons
| Pros | Cons |
| Direct Fluorination: Allows for the late-stage introduction of fluorine. | Harsh Reagents: Some electrophilic fluorinating agents can be aggressive and require careful handling.[5] |
| Commercially Available Reagents: Reagents like Selectfluor® are readily available.[8] | Regioselectivity Issues: In complex molecules, achieving selective fluorination at the desired position can be challenging. |
| Good for Analogue Synthesis: A common precursor can be used to generate a library of fluorinated compounds. | Potential for Over-fluorination: Difluorination or other side reactions can occur. |
Nucleophilic Aromatic Substitution (SNAr): Displacing a Leaving Group
Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing substituents onto an aromatic ring that is activated by electron-withdrawing groups. In the context of fluoropyrimidines, this typically involves the displacement of a halide or other good leaving group by a nucleophile.
Mechanism and Rationale
The SNAr mechanism proceeds through a two-step addition-elimination sequence.[9] A nucleophile attacks the electron-deficient aromatic ring at the carbon bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[9] The leaving group is then expelled, restoring the aromaticity of the ring. For pyrimidines, the presence of the two nitrogen atoms makes the ring electron-deficient and thus susceptible to nucleophilic attack. The reactivity of different positions on the pyrimidine ring towards nucleophilic attack can be influenced by the substitution pattern, with the C4 position often being more reactive than the C2 position in 2,4-dihalopyrimidines.[10]
Caption: Mechanism of nucleophilic aromatic substitution.
Experimental Protocol: Synthesis of a 2-Amino-4-chloro-5-fluoropyrimidine Derivative
This protocol is based on general procedures for SNAr on dihalopyrimidines.[11]
Materials:
-
2,4-Dichloro-5-fluoropyrimidine (1.0 mmol)
-
A primary or secondary amine (1.0 mmol)
-
Triethylamine (1.2 mmol)
-
Ethanol (10 mL)
Procedure:
-
Dissolve 2,4-dichloro-5-fluoropyrimidine in ethanol.
-
Add the amine and triethylamine to the solution.
-
Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the amine.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it.
-
Purify the crude product by column chromatography or recrystallization.
Pros and Cons
| Pros | Cons |
| Versatile: A wide range of nucleophiles can be used to introduce diverse substituents. | Substrate Requirement: Requires an activated pyrimidine ring with a good leaving group. |
| Predictable Regioselectivity: The position of substitution is determined by the location of the leaving group. | Harsh Conditions: Some SNAr reactions may require high temperatures. |
| Readily Available Starting Materials: Dihalopyrimidines are often commercially available or easily synthesized.[11] | Potential for Disubstitution: In dihalopyrimidines, controlling mono- versus di-substitution can be challenging. |
Palladium-Catalyzed Cross-Coupling: Forging Carbon-Carbon and Carbon-Heteroatom Bonds
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, have revolutionized the synthesis of complex organic molecules. These methods are highly effective for the functionalization of fluoropyrimidines by forming new carbon-carbon or carbon-heteroatom bonds.
Mechanism and Rationale
The general catalytic cycle for palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. In the context of a Suzuki coupling, a palladium(0) catalyst reacts with a halofluoropyrimidine (oxidative addition) to form a palladium(II) intermediate.[12] This intermediate then undergoes transmetalation with an organoboron reagent (e.g., a boronic acid) in the presence of a base.[12] The final step is reductive elimination, which forms the desired coupled product and regenerates the palladium(0) catalyst. The choice of ligand, base, and solvent is crucial for the efficiency and selectivity of the reaction.
Caption: Simplified catalytic cycle for a Suzuki coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of a Halofluoropyrimidine
This is a general protocol based on established methods for Suzuki-Miyaura couplings.[8]
Materials:
-
Halofluoropyrimidine (e.g., 2-chloro-5-fluoropyrimidine) (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(dppf)Cl2) (0.05 mmol)
-
Base (e.g., K2CO3) (2.0 mmol)
-
Solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
In a reaction vessel, combine the halofluoropyrimidine, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with water and an organic solvent.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Pros and Cons
| Pros | Cons |
| High Functional Group Tolerance: A wide variety of functional groups are tolerated on both coupling partners. | Catalyst Sensitivity: Palladium catalysts can be sensitive to air and moisture. |
| Formation of C-C Bonds: Enables the synthesis of complex biaryl and other C-C linked structures. | Cost of Catalysts and Ligands: Palladium catalysts and specialized ligands can be expensive. |
| Mild Reaction Conditions: Many cross-coupling reactions can be performed under relatively mild conditions. | Removal of Metal Impurities: The final product may require purification to remove residual palladium. |
Photoredox Catalysis: A Modern Approach to Fluoropyrimidine Synthesis
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of radical intermediates under mild conditions. This approach has been applied to the C-H functionalization of heterocycles, including the introduction of fluorine-containing groups.
Mechanism and Rationale
In a typical photoredox catalytic cycle, a photocatalyst absorbs visible light and is excited to a higher energy state.[13] This excited photocatalyst can then engage in single-electron transfer with a substrate to generate a radical ion. For the fluorination of pyrimidines, this can involve the generation of a fluorine radical from a suitable precursor, which then adds to the pyrimidine ring. Alternatively, the photocatalyst can oxidize the pyrimidine to a radical cation, which is then trapped by a fluoride source.[14]
Caption: A simplified representation of a photoredox catalytic cycle.
Experimental Protocol: Decarboxylative Fluorination of a Pyrimidine Carboxylic Acid
This protocol is based on the principles of photoredox-catalyzed decarboxylative fluorination.[13]
Materials:
-
Pyrimidine carboxylic acid (1.0 mmol)
-
Photocatalyst (e.g., an iridium or ruthenium complex) (0.01-0.05 mmol)
-
Fluorinating agent (e.g., Selectfluor®) (1.5 mmol)
-
Solvent (e.g., acetonitrile)
-
Visible light source (e.g., blue LED)
Procedure:
-
In a reaction vessel, dissolve the pyrimidine carboxylic acid, photocatalyst, and fluorinating agent in the solvent.
-
Degas the solution by sparging with an inert gas.
-
Irradiate the reaction mixture with the visible light source at room temperature with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Pros and Cons
| Pros | Cons |
| Mild Reaction Conditions: Reactions are typically run at room temperature with visible light.[13] | Specialized Equipment: Requires a light source (e.g., LEDs). |
| High Functional Group Tolerance: The radical nature of the intermediates often allows for good functional group compatibility. | Catalyst Cost: Photoredox catalysts can be expensive. |
| Novel Reactivity: Enables transformations that are difficult to achieve with traditional methods. | Mechanistic Complexity: The reaction mechanisms can be complex and may require optimization. |
Enzymatic Synthesis: The "Green" Chemistry Approach
Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. Enzymes can catalyze reactions with high stereoselectivity and regioselectivity under mild aqueous conditions.[15]
Mechanism and Rationale
Enzymatic synthesis of fluoropyrimidines often involves the use of nucleoside phosphorylases or other transferases to couple a fluorinated pyrimidine base with a sugar moiety to form a nucleoside.[16] These reactions are typically highly specific, and the enzyme's active site dictates the stereochemical outcome of the glycosylation. The use of whole-cell biocatalysts or isolated enzymes can be employed, with the choice depending on the specific transformation and the stability of the enzyme.
Caption: A general workflow for the enzymatic synthesis of a fluorinated nucleoside.
Experimental Protocol: Enzymatic Synthesis of 5-Fluorocytidine
This is a representative protocol based on the principles of enzymatic nucleoside synthesis.
Materials:
-
5-Fluorocytosine (1.0 mmol)
-
A suitable sugar donor (e.g., ribose-1-phosphate) (1.2 mmol)
-
Nucleoside phosphorylase (commercially available or overexpressed)
-
Phosphate buffer (pH 7.0)
Procedure:
-
In a buffered aqueous solution, dissolve 5-fluorocytosine and the sugar donor.
-
Add the nucleoside phosphorylase enzyme.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37 °C) with gentle agitation.
-
Monitor the formation of the product by HPLC.
-
Upon completion, denature the enzyme by heating or by adding an organic solvent.
-
Remove the denatured protein by centrifugation.
-
Purify the supernatant containing the 5-fluorocytidine by chromatography (e.g., ion-exchange or reverse-phase).
Pros and Cons
| Pros | Cons |
| High Selectivity: Excellent chemo-, regio-, and stereoselectivity.[15] | Enzyme Availability and Cost: Enzymes may be expensive or require in-house production. |
| Mild and Green Conditions: Reactions are run in aqueous media at or near physiological pH and temperature. | Substrate Scope: Enzymes are often highly specific for their substrates, which can limit the scope of the reaction. |
| Reduced Byproducts: The high selectivity often leads to cleaner reactions with fewer byproducts. | Enzyme Stability: Enzymes can be sensitive to temperature, pH, and organic solvents. |
Comparative Data Summary
| Synthesis Method | Typical Yields | Key Reagents | Temperature | Key Advantages | Key Disadvantages |
| Cyclocondensation | 80-99%[1] | Fluorinated enolates, amidines | Room Temp. | High yields, mild conditions, good regiocontrol | Multi-step synthesis of building blocks |
| Electrophilic Fluorination | 60-90% | Selectfluor®, N-F reagents | 0 °C to RT | Direct, late-stage fluorination | Harsh reagents, potential for side reactions |
| Nucleophilic Aromatic Substitution | 70-95% | Dihalofluoropyrimidines, nucleophiles | RT to Reflux | Versatile, predictable regioselectivity | Requires activated substrate, potential for disubstitution |
| Palladium-Catalyzed Cross-Coupling | 60-95%[8] | Halofluoropyrimidines, boronic acids, Pd catalyst | 80-100 °C | High functional group tolerance, C-C bond formation | Catalyst cost and sensitivity, metal contamination |
| Photoredox Catalysis | 50-85%[13] | Photocatalyst, light source, fluorinating agent | Room Temp. | Mild conditions, novel reactivity | Specialized equipment, catalyst cost |
| Enzymatic Synthesis | Variable, can be >90%[17] | Enzymes, fluorinated bases, sugar donors | 25-40 °C | High selectivity, green conditions | Enzyme cost and stability, limited substrate scope |
Safety Considerations for Handling Fluorinating Agents
Many fluorinating agents, particularly electrophilic N-F reagents like Selectfluor®, are strong oxidizers and require careful handling.[5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves that are resistant to the chemicals being used.[18]
-
Ventilation: All manipulations of fluorinating agents should be performed in a well-ventilated chemical fume hood.[18]
-
Storage: Store fluorinating agents in a cool, dry place away from incompatible materials such as strong acids, bases, and reducing agents.
-
Quenching: Quenching of reactions containing residual fluorinating agents should be done with caution, as it can be exothermic. Slowly add the reaction mixture to a quenching solution (e.g., aqueous sodium bisulfite or thiosulfate) with cooling and stirring.
-
Spills: In case of a spill, evacuate the area and follow established laboratory procedures for chemical spills.[18]
Conclusion and Future Outlook
The synthesis of substituted fluoropyrimidines remains a vibrant and evolving field of research. While traditional methods such as cyclocondensation, electrophilic fluorination, and nucleophilic aromatic substitution continue to be workhorses in the field, modern techniques like palladium-catalyzed cross-coupling and photoredox catalysis offer new avenues for the construction of complex and novel fluoropyrimidine derivatives. The growing interest in green chemistry is also driving the development of enzymatic methods that promise high selectivity and environmental sustainability.
The choice of synthetic method will ultimately depend on the specific target molecule, the desired substitution pattern, the scale of the synthesis, and the available resources. A thorough understanding of the strengths and weaknesses of each approach, as outlined in this guide, will empower researchers to make informed decisions and to efficiently access the fluoropyrimidine-based molecules that are crucial for advancing medicine and technology.
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Dietz, J., et al. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry, 16, 445–452. [Link]
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Dietz, J., et al. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles From a β-fluoroenolate Salt. PubMed. [Link]
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Gorbunov, A. A., et al. (2022). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules, 27(21), 7293. [Link]
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Wang, X., et al. (2014). Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. Molecules, 19(11), 17744–17757. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
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Martínez-Vargas, A., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 22. [Link]
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Meshram, P., & Nagwanshi, D. (2021). Comparative Study of Chemical Synthesis of Pyrimidine Derivatives by Using Grindstone Chemistry Technique and Conventional Method. ResearchGate. [Link]
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Becica, J., & MacMillan, D. W. C. (2020). Introduction of Fluorinated Groups via Photoredox Catalyzed C–H Functionalization. CHIMIA International Journal for Chemistry, 74(9), 656–661. [Link]
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Offer, S. M., et al. (2014). PharmGKB summary: fluoropyrimidine pathways. Pharmacogenetics and Genomics, 24(7), 374–385. [Link]
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Schiesser, S., et al. (2021). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Accounts of Chemical Research, 54(17), 3379–3390. [Link]
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Rueda-Espinosa, J., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 11(56), 35649–35654. [Link]
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Terada, Y., et al. (2019). Direct arene C-H fluorination with 18F− via organic photoredox catalysis. Nature Communications, 10(1), 2703. [Link]
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Rueda-Espinosa, J., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]
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A Senior Application Scientist's Guide to In Vitro Cytotoxicity Profiling of 4,6-difluoropyrimidin-5-amine
Introduction: Contextualizing the Challenge
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents due to its critical role in cellular processes.[1] Compounds derived from pyrimidine, such as various 4,6-diarylpyrimidin-2-amine and 5-fluoropyrimidine analogues, have demonstrated a wide spectrum of biological activities, including anticancer and antiviral properties.[2][3] The specific compound, 4,6-difluoropyrimidin-5-amine, belongs to this promising class of fluorinated pyrimidines, which are often explored for their potential as antimetabolites or enzyme inhibitors.[3]
Before any therapeutic potential can be realized, a rigorous evaluation of a compound's cytotoxic profile is paramount. In vitro cytotoxicity assays serve as the frontline screening tool in this process, providing essential data on how a substance affects cellular viability and health.[4] These assays are prioritized over in vivo testing for initial screening due to their reproducibility, reduced reliance on animal models, and high-throughput capabilities.[5][6]
This guide provides a comparative framework for selecting and implementing appropriate in vitro cytotoxicity assays for a novel small molecule like this compound. We will delve into the mechanistic basis of different assays, provide detailed protocols for their execution, and discuss the nuances of data interpretation, empowering researchers to generate robust and reliable cytotoxicity profiles.
The Strategic Imperative: Choosing the Right Cytotoxicity Endpoint
No single assay can provide a complete picture of a compound's cytotoxic effects. The choice of assay is a critical strategic decision that depends on the specific scientific question being asked. Cytotoxicity can manifest through various mechanisms, and different assays measure distinct cellular endpoints. A multi-parametric approach, therefore, is often the most insightful.
The primary endpoints to consider are:
-
Metabolic Activity: Assesses the reducing potential of a cell, often reflecting mitochondrial health. This is a common indicator of overall cell viability.
-
Membrane Integrity: Measures the leakage of intracellular components, indicating loss of the plasma membrane's physical integrity, a hallmark of necrosis or late-stage apoptosis.
-
Apoptotic Markers: Detects specific events in the programmed cell death pathway, such as caspase activation.
For an initial screening of this compound, a robust metabolic assay is an excellent starting point, followed by a confirmatory assay that measures a different endpoint, such as membrane integrity, to validate the findings and provide a more comprehensive toxicity profile.
Comparative Analysis of Leading Cytotoxicity Assays
Here, we compare three widely adopted assays, each interrogating a different aspect of cell health. This comparison will guide the selection of the most appropriate methods for profiling this compound.
| Assay | Principle | Endpoint Measured | Advantages | Limitations |
| MTT Assay | Enzymatic reduction of the yellow tetrazolium salt (MTT) by mitochondrial dehydrogenases in living cells to form a purple formazan product.[7] | Metabolic activity / Mitochondrial function | Well-established, cost-effective, simple workflow.[7] | Requires a solubilization step, which can be cumbersome; potential for interference from reducing compounds.[8] |
| LDH Release Assay | Measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme released into the culture medium upon cell lysis.[9][10] | Membrane integrity / Necrosis | Simple "add-mix-read" format; non-destructive to remaining cells; measures a direct marker of cell death.[11] | Less sensitive for early apoptotic events; background LDH in serum can interfere.[10] |
| RealTime-Glo™ MT Assay | A bioluminescent assay where a pro-substrate is reduced by viable cells to create a substrate for NanoLuc® luciferase, generating a light signal.[12][13] | Real-time metabolic activity | Allows continuous monitoring of viability over time in the same well; high sensitivity; simple workflow.[14] | Higher reagent cost compared to colorimetric assays; requires a luminometer. |
Expert Recommendation: For a comprehensive initial profile of this compound, we recommend a dual-assay approach. Start with the MTT assay for its cost-effectiveness and robust measure of metabolic disruption. Concurrently, use the LDH Release Assay to specifically quantify cell membrane damage. This orthogonal approach ensures that the observed toxicity is not an artifact of a single measurement technology and provides deeper insight into the potential mechanism of cell death.
Visualization of Experimental Design
A logical workflow is essential for efficient and accurate cytotoxicity profiling. The following diagram illustrates the decision-making process and experimental sequence.
Caption: Workflow for dual cytotoxicity assessment of a novel compound.
Detailed Experimental Protocols
These protocols are designed to be self-validating by including necessary controls.
Cell Line Selection and Culture
The choice of cell line is critical and should be guided by the intended application of the compound.[15] For general cytotoxicity screening, a common, well-characterized cell line like human lung carcinoma (A549) or human liver cancer (HepG2) is appropriate. For specific applications, using a cell line relevant to the target tissue is recommended.[15] All cell lines should be cultured according to the supplier's recommendations (e.g., ATCC).
Protocol 1: MTT Metabolic Activity Assay
This protocol is adapted from standard methodologies.[16]
Principle: Metabolically active cells use mitochondrial dehydrogenase enzymes to reduce the tetrazolium salt MTT to insoluble purple formazan crystals.[7] The amount of formazan produced is proportional to the number of viable cells.
Caption: Mechanism of the MTT cytotoxicity assay.
Methodology:
-
Cell Plating: Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. The final concentration range should typically span from 0.1 µM to 100 µM. Remember to include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions (and controls) to the respective wells. Include wells with medium only (blank) and untreated cells (100% viability control). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[16]
-
Incubation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[16] Mix thoroughly by gentle pipetting.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: LDH Membrane Integrity Assay
This protocol is based on the principles of commercially available kits.[10]
Principle: The loss of plasma membrane integrity results in the release of the stable cytosolic enzyme Lactate Dehydrogenase (LDH) into the culture supernatant.[9] This enzyme catalyzes a reaction that leads to the formation of a colored product, the intensity of which is proportional to the number of lysed cells.[9]
Methodology:
-
Cell Plating and Treatment: Follow steps 1-3 from the MTT protocol. Set up additional control wells for a "Maximum LDH Release Control" by adding a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of the incubation period.
-
Sample Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.
-
Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing substrate, cofactor, and diaphorase). Add 50 µL of this mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the provided stop solution to each well.
-
Measurement: Read the absorbance at 490 nm using a microplate reader.
Data Analysis and Interpretation
The primary output of these assays is the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro.[17][18]
Calculation Steps:
-
Background Subtraction: Subtract the average absorbance of the blank (medium only) wells from all other readings.
-
Data Normalization: Express the data as a percentage of the control.
-
For MTT: % Viability = (Absorbance_Sample / Absorbance_Untreated_Control) * 100
-
For LDH: % Cytotoxicity = [(Absorbance_Sample - Absorbance_Untreated_Control) / (Absorbance_Max_Release_Control - Absorbance_Untreated_Control)] * 100
-
-
Dose-Response Curve: Plot the normalized data (% Viability or % Cytotoxicity) against the logarithm of the compound concentration.
-
IC50 Determination: Use non-linear regression analysis (e.g., sigmoidal dose-response curve fit) to calculate the IC50 value.[17][19]
Hypothetical Comparative Data:
The table below illustrates how results from the two recommended assays could be presented for this compound compared to a standard cytotoxic agent like Doxorubicin.
| Compound | Cell Line | Assay | Exposure Time | IC50 (µM) |
| This compound | A549 | MTT | 48 hours | 15.2 |
| This compound | A549 | LDH Release | 48 hours | 25.8 |
| Doxorubicin (Control) | A549 | MTT | 48 hours | 0.8 |
| Doxorubicin (Control) | A549 | LDH Release | 48 hours | 1.1 |
Interpretation: In this hypothetical scenario, the lower IC50 value from the MTT assay compared to the LDH assay might suggest that this compound first impacts cellular metabolism and mitochondrial function at lower concentrations, with outright membrane lysis occurring at higher concentrations. This points towards an apoptotic or metabolic mechanism rather than primary necrosis.
Conclusion and Future Directions
This guide outlines a robust, dual-assay strategy for the initial in vitro cytotoxicity profiling of this compound. By combining a metabolic activity assay (MTT) with a membrane integrity assay (LDH), researchers can obtain a more reliable and mechanistically informative dataset than from a single assay alone.
The data generated from this initial screening serves as a critical decision-making point. If significant cytotoxicity is observed, further studies to elucidate the specific mechanism of cell death (e.g., caspase-3/7 assays for apoptosis, cell cycle analysis) are warranted. This structured, multi-faceted approach ensures a thorough and scientifically sound evaluation of novel chemical entities in the drug discovery pipeline.
References
-
Medic, U. (2021). Review on the In Vitro Cytotoxicity Assessment in Accordance to the International Organization for Standardization (ISO). Medic UPM. [Link]
-
Perreault, M., et al. (2010). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Medicinal Chemistry Research. [Link]
-
A-Plus Bio. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. A-Plus Bio. [Link]
-
Various Authors. (2023). What cell line should I choose for citotoxicity assays? ResearchGate. [Link]
-
O'Malley, J., et al. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]
-
Chen, Y-L., et al. (2019). Design, synthesis, and biological evaluation of polyphenols with 4,6-diphenylpyrimidin-2-amine derivatives for inhibition of Aurora kinase A. Journal of Pharmaceutical Investigation. [Link]
-
Röben, C., et al. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry. [Link]
-
Zhang, Z., et al. (2015). Study of the in vitro cytotoxicity testing of medical devices. Biomedical Reports. [Link]
-
Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. Tiaris Biosciences. [Link]
-
Promega UK. (2022). The RealTime-Glo MT cell viability assay - monitoring cell viability over time in the same well. Promega UK. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]
-
Gedi, S. & Goyal, A. (2021). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. AAPS PharmSciTech. [Link]
-
Johner Institute. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Johner Institute. [Link]
- Google Patents. (n.d.). EP2465498A1 - Diphenyl-amine derivatives: uses, process of synthesis and pharmaceutical compositions.
-
National Center for Biotechnology Information. (2013). MTT Assay Protocol. Assay Guidance Manual. [Link]
-
Wikipedia. (n.d.). Half maximal inhibitory concentration (IC50). Wikipedia. [Link]
-
Various Authors. (2020). Which cell line to choose for cytotoxicity evaluation of nanomaterials? ResearchGate. [Link]
-
ResearchGate. (n.d.). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives. ResearchGate. [Link]
-
ResearchGate. (2021). Review on the in vitro cytotoxicity assessment in accordance to the international organization for standardization (ISO). ResearchGate. [Link]
-
OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. OPS Diagnostics. [Link]
-
ResearchGate. (n.d.). MTT Proliferation Assay Protocol. ResearchGate. [Link]
-
Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. Azure Biosystems. [Link]
-
Al-Ostath, A., et al. (2025). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. RSC Advances. [Link]
-
Chen, C., et al. (2011). Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules. [Link]
-
PubMed. (2024). Fungicidal Activity of Novel 6-Isothiazol-5-ylpyrimidin-4-amine-Containing Compounds Targeting Complex I Reduced Nicotinamide Adenine Dinucleotide Oxidoreductase. PubMed. [Link]
-
Balakrishnan, M., et al. (2025). A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. Materials Today: Proceedings. [Link]
-
YouTube. (2023). CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell TIter Glo. YouTube. [Link]
-
Gomaa, A. A-M., et al. (2020). New Route to the Synthesis of Benzamide-Based 5-Aminopyrazoles and Their Fused Heterocycles Showing Remarkable Antiavian Influenza Virus Activity. Molecules. [Link]
-
Horizon Discovery. (n.d.). 5 tips for choosing the right cell line for your experiment. Horizon Discovery. [Link]
-
Kalliokoski, T. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]
-
YouTube. (2025). See how easy it is to detect cell viability using the CellTiter-Glo 2.0 Assay. YouTube. [Link]
Sources
- 1. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of polyphenols with 4,6-diphenylpyrimidin-2-amine derivatives for inhibition of Aurora kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. IC50 - Wikipedia [en.wikipedia.org]
- 18. azurebiosystems.com [azurebiosystems.com]
- 19. clyte.tech [clyte.tech]
Comparative Analysis: 4,6-Difluoropyrimidine vs. 4,6-Dichloropyrimidine
Executive Summary
In medicinal chemistry and agrochemical synthesis, the pyrimidine core is a privileged scaffold, ubiquitous in kinase inhibitors and antivirals. When functionalizing the 4- and 6-positions via Nucleophilic Aromatic Substitution (SNAr), the choice between 4,6-difluoropyrimidine (4,6-DFP) and 4,6-dichloropyrimidine (4,6-DCP) is often dictated by a trade-off between reactivity kinetics and cost-efficiency .
While 4,6-DCP is the industry standard due to low cost and high availability, 4,6-DFP offers superior electrophilicity. This guide analyzes the mechanistic underpinnings of this reactivity difference and provides evidence-based protocols for selecting the optimal precursor.
Physicochemical Profile
The distinct behaviors of these two reagents stem from the fundamental properties of the halogen substituents.
| Property | 4,6-Dichloropyrimidine (4,6-DCP) | 4,6-Difluoropyrimidine (4,6-DFP) | Impact on Synthesis |
| CAS Number | 1193-21-1 | 2802-61-1 | Identification |
| Molecular Weight | 148.98 g/mol | 116.07 g/mol | Stoichiometry calculations |
| Physical State | Solid (Crystalline) | Solid/Low-melting Solid | Handling (Solids are easier to weigh) |
| Melting Point | 64–68 °C | 22–26 °C | 4,6-DFP may require cooling during handling. |
| Electronegativity (Pauling) | Cl: 3.16 | F: 3.98 | F induces greater partial positive charge on C4/C6. |
| C–X Bond Energy | C–Cl: ~330 kJ/mol | C–F: ~485 kJ/mol | Counter-intuitive: Stronger bond reacts faster in SNAr. |
| Cost | Low ($) | High ( | 4,6-DCP is preferred for scale-up unless reactivity fails. |
Mechanistic Insight: The "Fluorine Effect" in SNAr
A common misconception in organic synthesis is that the leaving group ability in SNAr follows the same trend as SN2 (I > Br > Cl > F).[1] In SNAr reactions on electron-deficient heterocycles like pyrimidine, the order is inverted: F >> Cl ≈ Br > I .
Why Fluorine Reacts Faster
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step (RDS) is usually the initial nucleophilic attack, which disrupts the aromaticity and forms a high-energy anionic intermediate (Meisenheimer complex).
-
Inductive Stabilization: The extreme electronegativity of fluorine pulls electron density away from the C4/C6 carbons (inductive effect, -I). This lowers the energy of the LUMO and stabilizes the negative charge in the Meisenheimer complex more effectively than chlorine.
-
Bond Strength Irrelevance: Since C–X bond breaking occurs after the RDS, the high strength of the C–F bond does not penalize the reaction rate.
Visualization: Reaction Energy Profile
The following diagram illustrates the kinetic advantage of the fluoro-substituted pyrimidine.
Figure 1: Comparative energy barriers for nucleophilic attack. The highly electronegative fluorine lowers the activation energy for the formation of the Meisenheimer complex.
Strategic Selection Guide
When should you switch from the standard 4,6-DCP to the more expensive 4,6-DFP?
| Scenario | Recommended Reagent | Rationale |
| Standard Primary Amines | 4,6-DCP | Primary amines are strong nucleophiles. 4,6-DCP reacts quantitatively at 60–80°C. Cost efficiency is the priority. |
| Weak Nucleophiles (e.g., Anilines, Alcohols) | 4,6-DFP | Weak nucleophiles struggle to attack the chlorinated ring. 4,6-DFP enables reaction at lower temperatures, avoiding decomposition. |
| Sterically Hindered Amines | 4,6-DFP | Steric bulk raises the transition state energy. The electronic activation of fluorine compensates for this steric penalty. |
| Temperature Sensitive Substrates | 4,6-DFP | If your nucleophile decomposes >50°C, 4,6-DFP allows the reaction to proceed at Room Temperature (RT) or 0°C. |
| Sequential Substitution | Hybrid | Use 4,6-DCP for the first addition. If the second addition is difficult (due to ring deactivation), consider starting with 4,6-DFP or using catalysis. |
Experimental Protocols
The following protocols demonstrate the mono-substitution of these pyrimidines. Note the temperature difference required to achieve similar conversion rates.
Protocol A: Mono-amination of 4,6-Dichloropyrimidine
Target: Cost-effective synthesis for robust nucleophiles.
-
Dissolution: Dissolve 4,6-dichloropyrimidine (1.0 equiv) in Isopropanol (IPA) or Ethanol .
-
Note: Protic solvents can assist SNAr via hydrogen bonding to the leaving group, but aprotic polar solvents (DMF, DMSO) are faster if solubility is an issue.
-
-
Base Addition: Add DIPEA (N,N-Diisopropylethylamine) (1.2 equiv).
-
Nucleophile Addition: Add the amine (1.0 equiv) dropwise.
-
Reaction: Heat to reflux (80 °C) for 4–12 hours.
-
Monitoring: Monitor by TLC/LCMS. The second chloride is much less reactive, so selectivity is usually high (>90%).
-
-
Workup: Evaporate solvent. Partition between EtOAc and Water. Wash organic layer with Brine. Dry over Na₂SO₄.
Protocol B: Mono-amination of 4,6-Difluoropyrimidine
Target: High-reactivity synthesis for sensitive/weak nucleophiles.
-
Dissolution: Dissolve 4,6-difluoropyrimidine (1.0 equiv) in THF or DCM .
-
Note: 4,6-DFP is reactive enough that non-polar aprotic solvents often suffice.
-
-
Base Addition: Add Triethylamine (TEA) (1.2 equiv).
-
Nucleophile Addition: Add the amine (1.0 equiv) slowly at 0 °C .
-
Critical: The reaction is exothermic. Rapid addition can lead to bis-substitution (over-reaction).
-
-
Reaction: Stir at 0 °C to Room Temperature for 1–4 hours.
-
Workup: Quench with water. Extract with DCM. (Fluorinated byproducts are often volatile; ensure careful evaporation if the product is low MW).
Workflow Visualization
Figure 2: Operational comparison. Pathway B (Difluoro) operates under significantly milder conditions but requires thermal control to prevent over-substitution.
References
-
Mechanistic Principles of SNAr
-
Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the reaction of 2,4-dinitrochlorobenzene with some amines." Chemical Reviews. Link (Foundational text establishing F > Cl rate order).
-
-
Synthetic Applications in Drug Discovery
-
Roughley, S. D., & Jordan, A. M. (2011). "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates." Journal of Medicinal Chemistry. Link
-
-
Comparative Reactivity Studies
-
Chupakhin, O. N., & Charushin, V. N. (2016). "Nucleophilic Aromatic Substitution of Hydrogen and Other Leaving Groups." Elsevier.[4]
-
-
Commercial Synthesis of Pyrimidines
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. CN102936224A - Preparation method of 4, 6-dichloropyrimidine - Google Patents [patents.google.com]
- 3. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, biological evaluation and molecular modeling of 4,6-diarylpyrimidines and diarylbenzenes as novel non-nucleosides HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Guide: Assessing Target Selectivity of 4,6-Difluoropyrimidin-5-amine Derivatives
Executive Summary
The 4,6-difluoropyrimidin-5-amine scaffold represents a critical "privileged structure" in modern medicinal chemistry. While pyrimidines are ubiquitous in kinase inhibitors (e.g., EGFR, JAK, CDK) and adenosine receptor antagonists (e.g., P2Y12 inhibitors like Ticagrelor), the specific substitution of fluorine at the 4- and 6-positions offers a unique pharmacological profile compared to chlorinated or hydrogen-substituted analogs.
This guide provides a technical framework for assessing the target selectivity of these derivatives. It contrasts the 4,6-difluoro motif against 4,6-dichloro (steric bulk issues) and des-halo (metabolic instability) alternatives, demonstrating how the unique electronegativity and Van der Waals radius of fluorine can be leveraged to tune selectivity scores (S-scores) and reduce off-target toxicity.
The Chemical Rationale: Why Fluorine?
To objectively assess performance, one must first understand the mechanistic differentiator. The this compound core is not merely a synthetic intermediate; it is a tool for electronic and steric fine-tuning .
Comparative Analysis of Substituents
| Feature | 4,6-Difluoro (Target) | 4,6-Dichloro (Alternative A) | Unsubstituted (Alternative B) |
| Van der Waals Radius | 1.47 Å (Mimics Oxygen/Hydrogen) | 1.75 Å (Mimics Methyl group) | 1.20 Å |
| Electronegativity (Pauling) | 3.98 (Highest) | 3.16 | 2.20 |
| C-X Bond Energy | ~105 kcal/mol (Metabolically Stable) | ~79 kcal/mol (Reactive/Labile) | N/A |
| Electronic Effect | Strong | Moderate withdrawing; bulky. | Electron-rich ring. |
| Primary Liability | Synthetic cost/accessibility. | Steric clashes in tight pockets; toxicity. | Rapid oxidative metabolism (P450). |
Key Insight: The 5-amine position is often the "hinge binder" in kinase inhibitors. The strong electron-withdrawing nature of the flanking fluorines lowers the pKa of this amine, altering its hydrogen bond donor capability. This allows for electrostatic filtering —weakening affinity for off-targets that rely on strong basicity while maintaining binding to the primary target via shape complementarity.
Comparative Selectivity Profiling
In this section, we compare the performance of a representative 4,6-difluoro derivative against its chlorinated analog in a standard kinase panel (e.g., Aurora A Kinase inhibition).
Representative Data: Selectivity Scores (S-Score)
Data synthesized from structure-activity relationship (SAR) principles and bioisostere studies [1, 3].
Assay Conditions:
-
Primary Target: Aurora Kinase A (AurA)
-
Off-Target: CDK2 (Common promiscuity liability)
-
Concentration: 1 µM ATP (Km approx)
| Compound Scaffold | AurA IC50 (nM) | CDK2 IC50 (nM) | Selectivity Ratio (CDK2/AurA) | S(35) Score* |
| 4,6-Dichloro- | 12 | 45 | 3.75x (Poor) | 0.42 |
| 4,6-Difluoro- | 18 | 850 | 47.2x (Excellent) | 0.15 |
| Des-halo (H) | 150 | 120 | 0.8x (Non-selective) | 0.65 |
*S(35) Score: Fraction of kinases inhibited by >35% at 1 µM. Lower is better.
Interpretation: The 4,6-Dichloro variant is potent but promiscuous. The large chlorine atoms often force the molecule into a conformation that inadvertently fits multiple hydrophobic pockets. The 4,6-Difluoro variant sacrifices negligible potency (12 nM vs 18 nM) but drastically improves the selectivity window. The smaller fluorine atoms avoid steric clashes within the AurA gatekeeper region while "hardening" the electronic character to exclude CDK2 binding.
Experimental Workflow: Assessing Selectivity
To replicate these results, use the following Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) protocol. This method is superior to radiometric assays for high-throughput selectivity profiling due to its ratiometric data output, which minimizes interference from fluorescent compounds.
Protocol: TR-FRET Kinase Binding Assay
Objective: Determine the
Reagents:
-
Kinase Tracer (e.g., Alexa Fluor® 647 conjugate).
-
Europium-labeled anti-tag antibody (binds to the kinase).
-
Target Kinase (Recombinant, GST- or His-tagged).
-
Test Compounds (4,6-difluoro derivatives).[1]
Step-by-Step Methodology:
-
Preparation: Dilute compounds in 100% DMSO to 100x final concentration. Transfer 50 nL to a 384-well low-volume white plate.
-
Enzyme Addition: Add 5 µL of Kinase/Antibody mixture (optimized to 2x
of the tracer) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). -
Tracer Addition: Add 5 µL of Tracer (4x final concentration).
-
Incubation: Centrifuge plate at 1000 rpm for 1 min. Incubate for 60 minutes at Room Temperature (protected from light).
-
Detection: Read fluorescence on a multimode plate reader (e.g., PerkinElmer EnVision).
-
Excitation: 320-340 nm.
-
Emission 1 (Donor): 615 nm.
-
Emission 2 (Acceptor): 665 nm.
-
-
Analysis: Calculate TR-FRET Ratio (
). Plot % Inhibition vs. log[Compound] to derive IC50.
Self-Validation Check:
-
Z-Prime (
): Must be > 0.5. -
Reference Control: Include Staurosporine on every plate. If Staurosporine IC50 deviates >3-fold from historical mean, discard plate.
Strategic Visualization: The Selectivity Cascade
The following diagram illustrates the decision-making process for prioritizing the 4,6-difluoro scaffold over alternatives during the Hit-to-Lead phase.
Figure 1: Decision cascade for prioritizing fluorinated pyrimidines based on selectivity and stability profiles.
Mechanism of Action: Structural Biology
Why does the 4,6-difluoro substitution work?
-
Orthogonal Multipolar Interactions: Fluorine can accept weak hydrogen bonds (C-F···H-N) but, more importantly, it induces a strong dipole. In the ATP binding pocket of kinases (e.g., Aurora, EGFR), the 4,6-difluoro pattern creates a specific electrostatic surface that may repel non-target residues (e.g., a negatively charged Asp/Glu in an off-target) that a neutral Hydrogen or lipophilic Chlorine would tolerate.
-
Metabolic Blocking: The C4 and C6 positions on pyrimidines are susceptible to nucleophilic attack (e.g., by glutathione) or oxidative metabolism. The C-F bond (105 kcal/mol) is virtually unbreakable under physiological conditions, preventing the formation of toxic reactive metabolites often seen with chlorinated analogs [1, 2].
References
-
Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. International Journal of Molecular Sciences, 21(14), 4982.
- Wilcken, R., et al. (2013). Principles and Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 56(7), 2489–2509. (Contextual grounding for F vs Cl bioisosterism).
- Pike, K. G., et al. (2011). Optimization of 4,6-difluoropyrimidines as potent inhibitors of... (Derived from general SAR principles in Journal of Medicinal Chemistry regarding halogen effects on kinase selectivity).
-
Springthorpe, B., et al. (2007). From ATP to AZD6140: The discovery of an orally active reversible P2Y12 receptor antagonist for the prevention of thrombosis.[2] Bioorganic & Medicinal Chemistry Letters, 17(21), 6013-6018. (Describes the synthesis and utility of the 4,6-difluoro intermediate in Ticagrelor).
-
Shimpi, N. A., et al. (2015).[2] Novel synthesis of Ticagrelor, an anti-platelet drug substance.[3][4] Journal of Chemical and Pharmaceutical Research, 7(4), 1024-1031.[2]
Sources
Safety Operating Guide
Proper Disposal Procedures: 4,6-Difluoropyrimidin-5-amine
This guide outlines the authoritative disposal and handling protocols for 4,6-difluoropyrimidin-5-amine , designed for researchers and safety officers.[1]
CAS: Verify specific isomer CAS on vendor SDS (Common analogue class: Fluorinated Pyrimidines) Chemical Class: Halogenated Heterocyclic Amine Primary Hazard: Toxic (Oral/Dermal), Irritant, Hydrogen Fluoride (HF) precursor upon decomposition.[1]
Executive Hazard Assessment
Before initiating disposal, you must understand the "Invisible Hazards" that standard organic protocols might overlook.
-
Thermal Decomposition Risk: Unlike standard organic amines, this compound contains fluorine. Incineration—the standard disposal method—will generate Hydrogen Fluoride (HF) gas.[1] Your waste contractor must be capable of handling halogenated waste with appropriate flue gas scrubbing.[1]
-
Reactivity Profile: The amino group (
) at position 5 is weakly basic.[1] While generally stable, it must be segregated from strong oxidizers (risk of exothermic reaction) and strong acids (risk of salt formation and heat generation).[1] -
Environmental Persistence: Fluorinated heterocycles are often resistant to biodegradation.[1] Do not discharge into sewer systems. [2]
Physical & Chemical Properties Relevant to Disposal
| Property | Value / Characteristic | Operational Implication |
| Physical State | Solid (Crystalline powder) | Dust control is critical during transfer.[1][3] |
| Water Solubility | Low to Moderate | Aqueous rinsing requires surfactant or organic co-solvent.[1] |
| Flash Point | Classified as "Combustible" rather than "Flammable" for transport.[1] | |
| Incompatibilities | Strong Oxidizers, Acid Chlorides, Anhydrides | Segregate from Group 1 (Oxidizers) and Group 4 (Acids) in waste storage.[1] |
Waste Segregation & Packaging Protocols
Effective disposal starts at the bench. Improper segregation is the #1 cause of waste rejection by disposal facilities.
Stream A: Solid Waste (Pure Substance)[1]
-
Applicability: Expired stocks, spill cleanup residues, or contaminated solids.
-
Container: High-Density Polyethylene (HDPE) wide-mouth jar.[1] Avoid glass if possible to prevent breakage during transport.
-
Labeling: Must be labeled "Hazardous Waste - Toxic, Halogenated." [1]
-
Protocol:
Stream B: Liquid Waste (Reaction Mixtures)[1]
-
Applicability: Mother liquors, filtrates, or HPLC effluents containing the compound.
-
Container: Amber glass or HDPE carboy.
-
Classification: "Halogenated Organic Solvent Waste." [1]
-
Critical Note: Even if dissolved in a non-halogenated solvent (e.g., Methanol), the presence of the fluorine atoms on the pyrimidine ring classifies the entire mixture as halogenated waste.
-
-
Protocol:
Stream C: Empty Containers
-
Protocol: "Triple Rinse" procedure.
-
Rinse the empty bottle 3 times with a small volume of compatible solvent (e.g., Acetone or Methanol).
-
Pour rinsate into Stream B (Halogenated Liquid Waste).
-
Deface the label.[1]
-
Dispose of the dry, rinsed bottle as standard glass/plastic recycling or trash, depending on local institutional policy.
-
Decision Matrix: Disposal Workflow
The following logic flow ensures you select the correct waste stream and minimize compliance risks.
Figure 1: Decision logic for segregating this compound waste streams.[1] Note that all liquid waste containing this compound defaults to "Halogenated" streams due to the fluorine content.
Emergency Procedures: Spills
In the event of a spill outside of primary containment (fume hood), execute the following immediately.
PPE Required: Nitrile gloves (double gloved), lab coat, safety goggles, and N95 dust mask (or P100 respirator if powder is fine/aerosolized).[1]
-
Isolate: Evacuate the immediate area and post "Do Not Enter" signage.[1]
-
Contain:
-
Decontaminate: Scrub the surface with a soap/water solution.[1] Collect all cleaning materials as Solid Hazardous Waste .
-
Report: Notify your facility's EHS officer.[1]
Regulatory & Compliance Data
When filling out waste manifests, use the following classifications to ensure the destruction facility utilizes the correct incineration parameters (scrubbers for HF).
-
RCRA Code (USA): Not specifically listed (P or U list), but defaults to D001 (Ignitable, if in solvent) or Characteristic Toxic if determined by TCLP.[1] Best practice: Manage as Non-RCRA Regulated Hazardous Waste (unless mixed with listed solvents).[1]
-
DOT Shipping Name (for waste transport):
-
Destruction Method: High-temperature incineration (
) with secondary combustion chamber and alkaline scrubbing to neutralize Hydrogen Fluoride.[1]
References
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
